1H-1,2,3-triazole-4-carbohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-triazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-6-3(9)2-1-5-8-7-2/h1H,4H2,(H,6,9)(H,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQYIZMHUZWCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679147 | |
| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24650-17-7 | |
| Record name | 2H-1,2,3-Triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1H-1,2,3-Triazole-4-Carbohydrazide: A Cornerstone for Drug Discovery
Abstract
The 1H-1,2,3-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole character, which facilitate strong interactions with biological targets[1]. This has led to its incorporation into a wide array of clinically significant drugs[2][3]. Within the vast chemical space of triazole derivatives, 1H-1,2,3-triazole-4-carbohydrazide emerges as a singularly important building block. Its dual-functionality—a stable aromatic triazole core and a reactive carbohydrazide moiety—renders it an exceptionally versatile synthon for the construction of more complex, biologically active heterocyclic systems. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative literature.
Strategic Importance in Medicinal Chemistry
This compound is not merely an intermediate; it is a strategic platform. The carbohydrazide functional group (-CONHNH₂) is a reactive handle that serves as a precursor for a multitude of pharmacologically relevant heterocycles, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles through cyclization reactions[4][5]. Furthermore, it can be readily converted into hydrazones (Schiff bases), which are themselves a class of compounds with significant biological activities[5][6]. The triazole-hydrazide combination has been explored for developing potent therapeutic agents, including anticancer, antifungal, and antituberculosis compounds[7][8]. This guide provides the foundational knowledge to reliably produce this high-value starting material.
Synthesis Pathway: A Two-Step, High-Fidelity Approach
The synthesis of this compound is most efficiently executed via a robust two-step sequence starting from commercially available reagents. This pathway prioritizes yield, purity, and operational simplicity.
Caption: Figure 1: Two-step synthesis workflow.
Step 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate
The foundational step is the construction of the triazole ring itself. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the method of choice.[9][10] Its prevalence stems from its high regioselectivity (yielding the 1,4-disubstituted isomer exclusively), excellent yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Causality of Experimental Choices:
-
Reactants: Ethyl propiolate serves as the alkyne component, and sodium azide provides the azide functionality. These are chosen for their commercial availability and high reactivity.
-
Catalyst System: A copper(II) sulfate and sodium ascorbate system is used to generate the active Cu(I) catalyst in situ. Sodium ascorbate is a biocompatible reducing agent that maintains the copper in its active +1 oxidation state, preventing side reactions.
-
Solvent System: A mixture of water and a miscible organic solvent (e.g., t-butanol or THF) is ideal. Water accelerates the reaction, while the organic solvent ensures the solubility of the alkyne starting material.
Experimental Protocol: Ethyl 1H-1,2,3-triazole-4-carboxylate
-
Preparation: In a 250 mL round-bottom flask, dissolve sodium azide (6.5 g, 0.1 mol) in 50 mL of deionized water. In a separate beaker, dissolve copper(II) sulfate pentahydrate (1.25 g, 0.005 mol) and sodium ascorbate (2.0 g, 0.01 mol) in 50 mL of deionized water.
-
Reaction Setup: Add the copper/ascorbate solution to the sodium azide solution with stirring. Add 50 mL of t-butanol to the flask.
-
Addition of Alkyne: Add ethyl propiolate (9.81 g, 0.1 mol) dropwise to the stirred solution over 15 minutes. The reaction is often exothermic.
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the ethyl propiolate spot disappears.
-
Work-up and Isolation: Upon completion, dilute the reaction mixture with 100 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically a solid or oil. Purify by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure ester.
Step 2: Hydrazinolysis to this compound
The conversion of the stable ethyl ester to the reactive carbohydrazide is achieved through nucleophilic acyl substitution using hydrazine hydrate.
Causality of Experimental Choices:
-
Nucleophile: Hydrazine hydrate (N₂H₄·H₂O) is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the starting ester and is compatible with the reflux conditions required to drive the reaction to completion.
-
Reaction Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the substitution to occur at a practical rate. An excess of hydrazine hydrate is often used to ensure the reaction goes to completion.
Experimental Protocol: this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (1.41 g, 0.01 mol) in 30 mL of absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (85%, 1.5 mL, ~0.03 mol) to the solution.
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The formation of a white precipitate often indicates product formation. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) to remove any unreacted starting materials or excess hydrazine. Dry the product under vacuum to yield pure this compound as a white crystalline solid. No further purification is typically necessary.
Comprehensive Characterization: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is critical. A multi-technique approach provides a self-validating system, where data from each analysis corroborates the others to build an unambiguous structural assignment.
Caption: Figure 2: Workflow for structural validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is the first line of analysis to confirm the presence of key functional groups and to verify the conversion of the ester to the hydrazide. The disappearance of the ester C-O stretch and the appearance of N-H stretches are definitive indicators.
Table 1: Key FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |
|---|---|---|---|
| 3350 - 3150 | N-H (Hydrazide & Triazole) | Stretching | Confirms presence of NH and NH₂ groups.[6][11] |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Indicates the triazole ring C-H bond.[12] |
| 1680 - 1650 | C=O (Amide I) | Stretching | Confirms the presence of the carbonyl group.[2][6] |
| 1560 - 1520 | N-H (Amide II) / C=N | Bending / Stretching | Confirms amide and triazole ring structure.[6][12] |
| 1350 - 1280 | N=N | Stretching | Characteristic of the triazole ring.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information, confirming the connectivity of atoms. Spectra are typically recorded in a solvent like DMSO-d₆, which can exchange protons with the N-H groups.
¹H NMR: The proton spectrum is expected to be simple and diagnostic.
-
~8.0-8.5 ppm (singlet, 1H): This signal corresponds to the proton attached to the C5 position of the 1,2,3-triazole ring[13][14].
-
~4.5 ppm (broad singlet, 2H): Attributed to the two protons of the terminal -NH₂ group of the hydrazide. This peak is D₂O exchangeable.
-
~9.5 ppm (broad singlet, 1H): Corresponds to the proton of the -CONH- group. This peak is also D₂O exchangeable.
-
~15.0 ppm (very broad singlet, 1H): This signal can sometimes be observed for the N-H proton of the triazole ring itself.
¹³C NMR: The carbon spectrum confirms the carbon skeleton.
-
~160 ppm: The downfield signal for the carbonyl carbon (C=O) of the hydrazide group[6].
-
~145 ppm & ~125 ppm: Two signals corresponding to the two distinct carbon atoms within the 1,2,3-triazole ring[6][14].
Table 2: Expected NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Triazole C-H | 8.0 - 8.5 |
| ¹H | -NH₂ | ~4.5 (broad) |
| ¹H | -CONH- | ~9.5 (broad) |
| ¹³C | C=O | ~160 |
| ¹³C | Triazole Carbons | ~145 and ~125 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₃H₅N₅O, Mol. Wt. = 127.11 g/mol ), high-resolution mass spectrometry (HRMS) would show a molecular ion peak confirming this exact mass.
-
Expected Ion Peak (ESI+): [M+H]⁺ at m/z = 128.0567
-
Key Fragmentation: A characteristic fragmentation pattern for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da), leading to a significant fragment ion[15].
Application as a Versatile Synthon in Drug Discovery
The true value of this compound lies in its synthetic potential. The carbohydrazide moiety is a gateway to a diverse range of heterocyclic scaffolds with proven biological relevance.
Caption: Figure 3: Derivatization pathways from the core molecule.
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Synthesis of Hydrazones: Condensation with various aldehydes or ketones yields a library of hydrazone derivatives. These compounds have demonstrated a wide spectrum of activities, including antifungal and antibacterial properties[4][7].
-
Formation of 1,2,4-Triazoles: Reaction with carbon disulfide followed by treatment with hydrazine can lead to the formation of a second, fused or linked, 1,2,4-triazole ring system, often bearing a thiol group which is another valuable synthetic handle[4].
-
Access to Thiadiazines: The resulting triazole-thiols can be further reacted with α-bromoketones to afford complex fused heterocyclic systems like 7H-[4][6][16]triazolo[3,4-b][4][6][17]thiadiazines, which are known to possess diverse biological activities[4].
The synthetic accessibility and versatility of the 1,2,3-triazole ring make it an ideal scaffold for creating large compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process[18].
Conclusion
This compound is a foundational molecule for any research program focused on the development of novel heterocyclic drug candidates. The two-step synthesis outlined in this guide, based on the principles of click chemistry and hydrazinolysis, is both efficient and reliable. The rigorous, multi-faceted characterization protocol ensures the production of high-purity material, which is a prerequisite for successful downstream applications. By mastering the synthesis and understanding the reactivity of this key intermediate, researchers are well-equipped to explore a rich chemical space and develop innovative therapeutics targeting a wide range of diseases.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijrpc.com [ijrpc.com]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 15. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Ethyl 5-formyl-1-(pyridin-3-yl)-1<i>H-</i>1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - ProQuest [proquest.com]
- 17. dev.spectrabase.com [dev.spectrabase.com]
- 18. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives: From Molecular Synthesis to Supramolecular Architecture
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1H-1,2,3-triazole-4-carbohydrazide scaffold represents a "privileged" structural motif in modern medicinal chemistry. Its unique combination of a stable, aromatic triazole ring and a flexible, hydrogen-bond-rich carbohydrazide linker provides a versatile platform for designing novel therapeutic agents.[1][2] The 1,2,3-triazole moiety, often synthesized via highly efficient "click" chemistry, is not merely a passive linker but can act as a potent pharmacophore or a bioisostere for other functional groups, enhancing metabolic stability and target affinity.[1][3] Paired with the carbohydrazide group, which establishes critical hydrogen bonding networks and allows for conformational adaptability, this scaffold is central to the development of new anticancer, antimicrobial, and anti-inflammatory drugs.[2][4][5]
This technical guide provides an in-depth exploration of the definitive method for characterizing these molecules: single-crystal X-ray diffraction (SC-XRD). We will move beyond procedural outlines to delve into the causality behind experimental choices, offering field-proven insights for researchers. This document covers the entire workflow, from the critical step of obtaining diffraction-quality single crystals to the nuanced interpretation of atomic-level structural data and its direct implications for rational drug design.
Section 1: The Strategic Importance of the this compound Scaffold
The ascent of the 1,2,3-triazole ring in drug discovery is a testament to its exceptional blend of chemical and physical properties.[1] Unlike many heterocyclic systems, it is largely absent in nature, yet its synthetic accessibility via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) makes it ideal for generating large compound libraries.[1][6] Its key attributes include:
-
Bioisosteric Replacement: The triazole ring can mimic the steric and electronic properties of other functional groups, like amide bonds, to improve pharmacokinetic profiles.
-
Pharmacophoric Contribution: The nitrogen atoms and the ring's dipole moment allow it to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[7]
-
Metabolic Stability: The aromatic nature of the triazole ring imparts significant resistance to metabolic degradation.
The carbohydrazide moiety (-CO-NH-NH2) is a critical partner to the triazole core. Its primary amine and amide groups are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites. Furthermore, rotation around the C-N and N-N bonds lends the linker conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.[2][8] This synergy between the rigid, stable triazole and the flexible, interactive carbohydrazide makes the combined scaffold a powerful tool for drug development.
Section 2: The Preparatory Workflow: From Synthesis to a Diffraction-Quality Crystal
The journey to elucidating a crystal structure begins long before the X-ray diffractometer. The synthesis must be pure, and the subsequent crystallization is an empirical science that demands patience and precision.
A common synthetic route involves the CuAAC reaction to form the triazole ring, followed by the conversion of a carboxylate ester at the 4-position into the desired carbohydrazide via reaction with hydrazine hydrate.[6][9][10] Once the target molecule is synthesized and purified, the pivotal step is growing a single crystal.
Experimental Protocol 2.1: A Self-Validating Approach to Crystallization
The goal of crystallization is to coax molecules from a disordered state in solution into a highly ordered, three-dimensional lattice. This protocol outlines a systematic approach to screen for optimal crystallization conditions.
Rationale: The choice of solvent is paramount. A suitable solvent (or solvent system) is one in which the compound has moderate solubility. If solubility is too high, the solution will remain unsaturated; if too low, the compound will precipitate as an amorphous powder or microcrystals. The slow change in conditions (evaporation, cooling, or diffusion) is what allows molecules the time to orient themselves into a crystal lattice.
Step-by-Step Methodology:
-
Purity Assessment: Before attempting crystallization, verify the purity of the synthesized compound using techniques like NMR and HPLC-MS. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.[5][6]
-
Solvent Screening:
-
In a series of small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, DMF, water).[11]
-
Categorize solvents into three groups: "poor" (insoluble), "good" (fully soluble), and "moderate."
-
-
Choosing a Crystallization Technique:
-
Slow Evaporation (for moderate solvents): Dissolve the compound in a "moderate" solvent to near-saturation. Loosely cap the vial (or cover with parafilm pierced with a needle). The slow removal of the solvent gradually increases the concentration, promoting crystal growth. This is often the simplest and most successful method.
-
Vapor Diffusion (for "good" solvents):
-
Hanging Drop: Dissolve the compound in a "good" solvent. Place a small drop of this solution on a siliconized glass slide. Invert the slide over a well containing a "poor" solvent (the precipitant). The vapor from the precipitant slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
-
Liquid-Liquid: Create a layered system in a narrow tube. The bottom layer is a dense "poor" solvent, and the top layer is a less dense "good" solvent containing the compound. Crystals may form at the interface over time.
-
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
-
Incubation and Observation: Store the crystallization experiments in a vibration-free environment. Monitor them periodically under a microscope over days or weeks. High-quality crystals should be transparent with well-defined faces and sharp edges.
Section 3: Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structural Probe
SC-XRD stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the solid state.[12] The technique involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The pattern of spots is a direct consequence of the crystal's internal repeating lattice, and its intensities contain the information needed to reconstruct the electron density, and thus the atomic positions.
Experimental Protocol 3.1: From Crystal to Structure: The SC-XRD Workflow
Rationale: Data collection at cryogenic temperatures (e.g., 100-120 K) is standard practice.[11] The low temperature minimizes atomic thermal vibrations, resulting in less "smearing" of the electron density. This leads to a higher-resolution diffraction pattern, more precise atomic coordinates, and a more accurate final structure. The choice of radiation (e.g., Mo or Cu) depends on the crystal's unit cell size and elemental composition.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) that is free of cracks or defects. Mount the crystal on a glass fiber or in a cryo-loop using a minimal amount of oil.
-
Diffractometer Setup: Mount the crystal on the goniometer head of the diffractometer. A stream of cold nitrogen gas is used to flash-cool the crystal to the target temperature (e.g., 120 K).[11]
-
Unit Cell Determination: Collect a few initial diffraction images (frames). Software analyzes the positions of the reflections to determine the crystal's unit cell parameters (a, b, c, α, β, γ), crystal system, and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry (space group), the software calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Reduction: The raw diffraction images are processed. The software integrates the intensity of each reflection and applies corrections for experimental factors (e.g., Lorentz factor, polarization).
-
Structure Solution:
-
This is the process of obtaining the initial phases for the structure factors, which is known as the "phase problem" in crystallography.
-
For small molecules, Direct Methods are almost universally successful.[13] Programs like SHELXS use statistical relationships between the intensities of strong reflections to generate a trial set of phases.
-
This initial solution provides a rough electron density map where the positions of most non-hydrogen atoms can be identified.
-
-
Structure Refinement:
-
This is an iterative process of improving the initial atomic model to achieve the best possible fit with the experimental diffraction data.
-
Using a program like SHELXL, the atomic positions, and their anisotropic displacement parameters (which model thermal motion) are adjusted using a full-matrix least-squares algorithm.[13]
-
Hydrogen atoms are typically placed in calculated positions and refined using a "riding" model.
-
The quality of the final model is assessed using metrics like the R1 factor and Goodness-of-Fit (GooF).
-
Section 4: Deciphering the Data: Structural Interpretation and Analysis
A solved crystal structure is a rich source of chemical information. Analysis goes beyond simple bond lengths and angles to encompass the molecule's conformation and the complex network of interactions that build the crystal lattice.
Molecular Geometry and Conformation
The primary output of a crystal structure analysis is the precise coordinates of each atom. From this, we can analyze:
-
Bond Lengths and Angles: These should be compared to established values for similar chemical fragments. Significant deviations can indicate electronic effects or strain within the molecule. For example, the planarity of the triazole ring system is a key feature to confirm.[14]
-
Torsional Angles: These define the molecule's conformation. For this compound derivatives, the torsion angles around the carbohydrazide linker are particularly important. They reveal whether the molecule adopts an extended or folded conformation in the solid state.[8][15]
-
Intramolecular Interactions: The structure may reveal intramolecular hydrogen bonds, such as between the amide N-H and a triazole nitrogen.[16] These interactions can be critical in locking the molecule into a specific, low-energy conformation, which may be the bioactive conformation relevant for drug design.[15][16]
Supramolecular Assembly: The Power of Intermolecular Forces
No molecule in a crystal exists in isolation. The crystal packing describes how molecules arrange themselves, and this arrangement is governed by a hierarchy of intermolecular forces.
-
Hydrogen Bonding: This is typically the most dominant directional force in carbohydrazide derivatives. Common motifs include N–H⋯O bonds involving the carbonyl oxygen and N–H⋯N bonds involving the triazole ring nitrogens.[17] These interactions often link molecules into chains, sheets, or more complex 3D networks.
-
π–π Stacking: The aromatic triazole rings and any other phenyl substituents can stack on top of each other. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the crystal lattice.[14][18]
-
Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[14][19] It maps the close contacts between molecules, providing a "fingerprint plot" that highlights the percentage contribution of different interaction types (e.g., H···H, N···H, O···H), offering a clear picture of the forces governing crystal packing.[17][20]
Data Presentation: A Comparative Example
Quantitative data from crystal structure analyses are typically summarized in tables for clear comparison.
| Parameter | Derivative A (X=Cl) | Derivative B (X=F) |
| Chemical Formula | C₁₀H₉ClN₆O | C₁₀H₉FN₆O |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 8.147 | 5.931 |
| b (Å) | 7.918 | 10.970 |
| c (Å) | 25.774 | 14.797 |
| β (°) | 92.98 | 98.62 |
| Volume (ų) | 1658.1 | 900.1 |
| Key H-Bond (Donor-Acceptor) | N(amide)-H···O(carbonyl) | N(amine)-H···N(triazole) |
| π-π Stacking Distance (Å) | 3.81 | 3.65 |
Note: Data in this table is hypothetical, based on typical values from published structures for illustrative purposes.[14][17][18]
Section 5: Bridging Structure to Function: Implications for Drug Design
The true power of crystal structure analysis lies in its ability to inform rational drug design. The precise atomic coordinates provide an experimental foundation for understanding and predicting biological activity.
-
Validating Molecular Models: A crystal structure is the ultimate validation for computational models. It confirms the correct tautomeric and isomeric forms of the synthesized compound.
-
Informing Structure-Activity Relationships (SAR): By comparing the crystal structures of active and inactive analogs, researchers can identify key conformational features or intermolecular interaction motifs required for biological activity. For example, if all active compounds show a specific intramolecular hydrogen bond that confers a planar conformation, this becomes a critical design element for future molecules.[21]
-
Guiding Computational Docking: The experimentally determined conformation from a crystal structure is an ideal starting point for molecular docking studies.[11] Docking this low-energy, solid-state conformation into a target protein's active site can provide a more realistic and predictive model of the binding pose.
-
Improving Physicochemical Properties: Understanding the crystal packing can provide insights into properties like solubility and stability. A crystal structure dominated by very strong, tight hydrogen bonds may indicate lower solubility, guiding chemists to modify the structure to disrupt this packing and improve bioavailability.
Conclusion
The crystal structure analysis of this compound derivatives is a cornerstone of their development as therapeutic agents. It provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional reality. This guide has detailed the integrated workflow from synthesis and crystallization to X-ray diffraction and data interpretation. By understanding not just the protocols but the scientific rationale behind them, researchers can leverage this powerful technique to validate their chemical designs, understand supramolecular behavior, and ultimately accelerate the discovery of new, effective medicines. The insights gained from a single crystal can illuminate the path forward for an entire drug development program.
References
- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. ijpsr.com [ijpsr.com]
- 4. Design and synthesis of novel 1H-1,2,3-triazolecarbohydrazides and 1,2,4-triazoloazines based on them for anticancer drug discovery | Semantic Scholar [semanticscholar.org]
- 5. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrogen bonding interactions on 1H-1,2,3-triazole based crystals: Featuring experimental and theoretical analysis | Semantic Scholar [semanticscholar.org]
- 8. kbfi.ee [kbfi.ee]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 11. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 15. scielo.br [scielo.br]
- 16. Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures for Insensitive and Highly Thermostable Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallographic and computational study of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conformational analysis of carboxyphenylglycine (CPG) derivatives: insight into bioactive and bioselective conformations of group-I mGluRs antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Computational Investigation of Triazole Carbodrazide Compounds: A Methodological Whitepaper for Drug Discovery
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triazole carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5] The rational design and optimization of these compounds are significantly accelerated by computational chemistry. This guide provides a comprehensive framework for the quantum computational investigation of triazole carbohydrazide compounds, detailing the theoretical underpinnings and practical application of key in silico techniques. We will explore the synergistic use of Density Functional Theory (DFT) for elucidating molecular properties, molecular docking for predicting protein-ligand interactions, Hirshfeld surface analysis for understanding intermolecular forces, and ADME/Tox predictions for evaluating drug-likeness. The objective is to equip researchers with a robust, validated workflow to identify and refine promising drug candidates from this chemical class, thereby bridging the gap between theoretical chemistry and experimental drug development.
The Triazole Carbodrazide Scaffold: A Computational Perspective
Significance in Medicinal Chemistry
The 1,2,4-triazole and 1,2,3-triazole ring systems are foundational pharmacophores in numerous approved drugs.[6] Their inclusion in a molecular structure often confers metabolic stability, favorable hydrogen bonding capabilities, and the ability to act as bioisosteres, enhancing pharmacokinetic profiles and potency.[7][8] When combined with a carbohydrazide linker, these compounds gain additional hydrogen bond donors and acceptors, making them versatile candidates for interacting with biological targets.[1][3] This has led to the development of triazole carbohydrazide derivatives with significant antibacterial, antifungal, antioxidant, and anticancer activities.[2][3][7][9][10]
The Imperative for Computational Modeling
Synthesizing and screening large libraries of compounds is a resource-intensive process. Computer-aided drug design (CADD) offers a cost-effective and rapid alternative to prioritize synthetic efforts.[11][12][13] By simulating molecular behavior and interactions at the quantum level, we can predict a compound's stability, reactivity, binding affinity to a target protein, and its likely pharmacokinetic profile before it is ever synthesized.[13][14] This predictive power is crucial for generating high-quality leads and understanding complex structure-activity relationships (SAR).
Foundational Computational Methodologies
The successful investigation of triazole carbohydrazides relies on an integrated suite of computational tools.
Density Functional Theory (DFT)
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules.[15] It provides a balance between accuracy and computational cost, making it ideal for studying drug-sized molecules. DFT calculations are fundamental for determining optimized molecular geometries, electronic properties (such as molecular orbitals), and spectroscopic features.[15][16][17][18] A common and well-validated approach involves using the B3LYP hybrid functional with a Pople-style basis set like 6-311++G(d,p), which has been shown to yield results that correlate well with experimental X-ray diffraction data.[16]
Hirshfeld Surface Analysis
To understand how molecules pack in a crystal lattice and to visualize the nature and proportion of intermolecular interactions, Hirshfeld surface analysis is employed.[12][19][20] This technique maps various properties onto the molecular surface, providing a detailed picture of contacts like hydrogen bonds and van der Waals forces, which are critical for crystal stability and ligand-receptor recognition.[8][21]
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to the active site of a target protein.[15][22] This method is essential for screening virtual libraries and hypothesizing the mechanism of action.[11][23] The output, a binding affinity score (e.g., in kcal/mol) and a predicted binding pose, helps identify which derivatives are most likely to be active and reveals key interactions (e.g., hydrogen bonds, pi-pi stacking) with specific amino acid residues.[2][24]
ADME/Tox Prediction
A potent compound is useless as a drug if it cannot reach its target or is toxic. In silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity prediction models are used to assess a compound's drug-likeness.[25] These tools evaluate properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity, allowing for the early deselection of candidates with unfavorable profiles.[26]
Integrated Computational Workflow
A robust investigation follows a logical progression, with the outputs of one stage informing the next.
Caption: Integrated workflow for the computational analysis of triazole carbohydrazide compounds.
Protocol 1: DFT-Based Molecular Characterization
This protocol details the steps for calculating the structural and electronic properties of a triazole carbohydrazide derivative.
-
Initial Structure Construction: Build the 3D structure of the molecule using software like GaussView or Avogadro. Perform an initial geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Geometry Optimization:
-
Software: Gaussian, ORCA, etc.
-
Method: Select the DFT functional and basis set. A robust choice is B3LYP/6-311++G(d,p).[16]
-
Input: Use the pre-optimized structure from Step 1.
-
Execution: Run the optimization calculation. This process iteratively adjusts atomic positions to find the lowest energy conformation.
-
-
Frequency Calculation:
-
Purpose: To verify that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Execution: Perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
Validation: Confirm that no imaginary frequencies are present in the output. The presence of imaginary frequencies indicates a transition state, not a stable structure.
-
-
Property Calculation: From the validated output file, extract key quantum chemical descriptors. These include bond lengths, bond angles, dihedral angles, and electronic properties.
Data Analysis and Interpretation
Structural and Electronic Properties
The optimized geometry provides the most stable 3D arrangement of the molecule. These theoretical parameters can be validated by comparing them to experimental data from X-ray crystallography where available, with high correlation coefficients (R²) indicating the accuracy of the chosen computational level.[16] Key electronic descriptors derived from DFT are crucial for understanding reactivity.
| Descriptor | Symbol | Significance | Typical Range (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron. Higher values indicate greater reactivity. | -5.0 to -7.0 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron. Lower values indicate greater reactivity. | -1.0 to -2.5 |
| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO. A smaller gap signifies higher chemical reactivity and lower kinetic stability.[2][17] | 3.5 to 5.5 |
| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2. Measures resistance to change in electron distribution. | 1.7 to 2.8 |
| Electronegativity | χ | χ = -(EHOMO + ELUMO) / 2. Measures the power of an atom to attract electrons. | 3.0 to 4.5 |
Table 1: Key Quantum Chemical Descriptors and Their Significance.
Simulating Biological Interactions
Caption: Standard workflow for a molecular docking experiment.
Protocol 2: Molecular Docking Simulation
-
Receptor Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For antibacterial studies, a common target is E. coli DNA gyrase B (e.g., PDB ID: 6YD9).[2] Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDock Tools or PyMOL.
-
Ligand Preparation: Use the DFT-optimized structure of the triazole carbohydrazide compound. Assign appropriate atom types and charges.
-
Grid Box Generation: Define the search space for the docking simulation by creating a grid box that encompasses the known active site of the receptor.
-
Docking Execution: Run the molecular docking simulation using software like AutoDock Vina.[12] The program will generate multiple binding poses for the ligand within the active site and calculate a binding affinity score for each.
-
Results Analysis: Analyze the top-ranked poses. The most negative binding affinity score indicates the most favorable binding. Visualize the ligand-protein complex to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.[2][24]
Assessing Drug-Likeness
The "Rule of Five" is a foundational guideline for evaluating the drug-likeness and potential oral bioavailability of a compound. In silico tools can rapidly assess a molecule against these and other pharmacokinetic parameters.
| Parameter | Guideline (Lipinski's Rule of Five) | Significance |
| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. |
| Log P (Lipophilicity) | ≤ 5 | Governs solubility and membrane permeability. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Affects solubility and binding. |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Affects solubility and binding. |
| Other Key ADME Parameters | ||
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Predicts transport properties and bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Yes/No | Critical for CNS-targeting drugs.[26] |
Table 2: Key Parameters for In Silico ADME/Tox Prediction.
Conclusion and Strategic Outlook
The integration of quantum computational methods provides a powerful, predictive, and cost-effective strategy for the investigation of triazole carbohydrazide compounds. This guide outlines a validated workflow, beginning with the fundamental characterization of molecular properties using DFT and culminating in the prediction of biological activity and pharmacokinetic profiles through molecular docking and ADME/Tox analysis. By explaining the causality behind methodological choices—such as using DFT-optimized geometries for docking to ensure conformational relevance—this framework enables researchers to move beyond simple screening and engage in true rational drug design. The future of this field will likely involve the increasing use of molecular dynamics simulations to assess the stability of ligand-protein complexes over time[14][27] and the application of machine learning (QSAR) models to refine predictions based on larger datasets.[14][28] Adherence to the principles and protocols outlined herein will empower scientists to efficiently identify and optimize novel triazole carbohydrazide derivatives with high therapeutic potential.
References
- 1. Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety [aabu.edu.jo]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. chemistryjournal.net [chemistryjournal.net]
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- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Novel Triazoles, Tetrazine, Thiadiazoles and Their Biological Activities [mdpi.com]
- 11. Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of novel 1,2,3-Triazole hybrids derivatives as vasorelaxant agents: Molecular structure, Hirshfeld surface, in-vivo and in-silico investigation by molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. uomphysics.net [uomphysics.net]
- 21. Crystal structure, Hirshfeld surface analysis, calculations of intermolecular interaction energies and energy frameworks and the DFT-optimized molecular structure of 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 23. Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Prediction of ADME-Tox properties and toxicological endpoints of triazole fungicides used for cereals protection - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. jocpr.com [jocpr.com]
A Spectroscopic Vade Mecum: Elucidating the Molecular Signature of 1H-1,2,3-Triazole-4-Carbohydrazide
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
1H-1,2,3-Triazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a 1,2,3-triazole ring linked to a carbohydrazide moiety, serves as a versatile scaffold for the synthesis of novel therapeutic agents.[1][2][3] The triazole core is associated with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties, while the carbohydrazide group provides a key reactive handle for further molecular elaboration.[4][5][6] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure confirmation, purity assessment, and the rational design of new derivatives. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, grounded in fundamental principles and supported by data from analogous structures.
Molecular Structure and Spectroscopic Rationale
The unique arrangement of atoms and functional groups in this compound dictates its interaction with various spectroscopic techniques. The following diagram illustrates the molecular structure and numbering convention that will be referenced throughout this guide.
Caption: Molecular structure of this compound with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton and carbon atom results in a unique resonance frequency, providing a detailed map of the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals for the triazole ring proton, the N-H protons of the triazole and carbohydrazide moieties, and the amino protons.
-
Triazole Ring Proton (C5-H): The proton attached to the C5 carbon of the 1,2,3-triazole ring is anticipated to appear as a singlet in the downfield region, typically between δ 8.0-8.5 ppm .[7][8] This significant downfield shift is attributed to the deshielding effect of the electron-withdrawing nitrogen atoms within the aromatic triazole ring.[7]
-
Triazole N-H Proton (N1-H): The proton on the N1 nitrogen of the triazole ring is expected to be a broad singlet, appearing further downfield, likely in the range of δ 12.0-14.0 ppm .[9] Its broadness is a consequence of quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange with residual water in the solvent. This proton is typically more deshielded than amide protons due to its involvement in the aromatic system.
-
Amide N-H Proton: The N-H proton of the carbohydrazide linker is predicted to resonate as a singlet around δ 9.0-10.0 ppm . The exact chemical shift can be influenced by solvent and concentration due to hydrogen bonding.
-
Amino (-NH₂) Protons: The two protons of the terminal amino group are expected to appear as a broad singlet in the region of δ 4.5-5.5 ppm . The broadness is due to chemical exchange and quadrupole effects from the adjacent nitrogen atom.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the observation of exchangeable N-H protons.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32, to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-16 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule.
-
Triazole Ring Carbons (C4 and C5): The two carbon atoms of the triazole ring are expected to resonate in the aromatic region. The C4 carbon, being attached to the electron-withdrawing carbohydrazide group, will be more deshielded and is predicted to appear around δ 140-145 ppm .[10][11] The C5 carbon is expected to be observed at a slightly higher field, in the range of δ 125-135 ppm .[10][11]
-
Carbonyl Carbon: The carbonyl carbon of the carbohydrazide group is the most deshielded carbon in the molecule and will appear as a distinct signal in the range of δ 160-165 ppm .[4][12]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic IR Absorption Bands:
-
N-H Stretching: The N-H stretching vibrations of the triazole ring, amide, and amino groups are expected to appear as a broad band in the region of 3100-3400 cm⁻¹ . The broadening is due to extensive hydrogen bonding.
-
C=O Stretching (Amide I): A strong and sharp absorption band corresponding to the carbonyl group of the carbohydrazide is expected in the range of 1650-1680 cm⁻¹ .[4][13] This is a highly characteristic peak for amide functionalities.
-
N-H Bending (Amide II): The N-H bending vibration of the amide group will likely appear around 1520-1550 cm⁻¹ .
-
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the triazole ring are expected to produce one or more bands in the region of 1400-1600 cm⁻¹ .[13]
-
N-N Stretching: The N-N stretching vibrations of the triazole ring may be observed in the fingerprint region, typically around 1000-1100 cm⁻¹ .[13]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a solid sample by mixing a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition: Record the spectrum and perform a background subtraction.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and gaining insights into its structure.
Expected Fragmentation Pattern (Electron Ionization - EI):
Under electron ionization, this compound is expected to undergo characteristic fragmentation pathways.
-
Molecular Ion (M⁺): The molecular ion peak, corresponding to the intact molecule, should be observed at an m/z value equal to its molecular weight (127.11 g/mol ).
-
Loss of N₂: A common fragmentation pathway for triazoles is the loss of a neutral nitrogen molecule (N₂), resulting in a fragment at [M-28]⁺ .[14]
-
Loss of the Carbohydrazide Side Chain: Cleavage of the bond between the triazole ring and the carbohydrazide group can lead to a fragment corresponding to the triazole ring itself.
-
Fragmentation of the Carbohydrazide Moiety: The carbohydrazide side chain can undergo further fragmentation, leading to characteristic ions.
Caption: Plausible mass fragmentation pathways for this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.
-
Ionization: Utilize Electron Ionization (EI) at 70 eV or a soft ionization technique such as Electrospray Ionization (ESI) for less fragmentation and a more prominent molecular ion peak.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Summary of Spectroscopic Data
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR (DMSO-d₆) | Triazole C5-H (singlet) | δ 8.0-8.5 ppm |
| Triazole N1-H (broad singlet) | δ 12.0-14.0 ppm | |
| Amide N-H (singlet) | δ 9.0-10.0 ppm | |
| Amino -NH₂ (broad singlet) | δ 4.5-5.5 ppm | |
| ¹³C NMR (DMSO-d₆) | Triazole C4 | δ 140-145 ppm |
| Triazole C5 | δ 125-135 ppm | |
| Carbonyl C=O | δ 160-165 ppm | |
| IR (KBr/ATR) | N-H Stretch | 3100-3400 cm⁻¹ (broad) |
| C=O Stretch (Amide I) | 1650-1680 cm⁻¹ (strong, sharp) | |
| N-H Bend (Amide II) | 1520-1550 cm⁻¹ | |
| C=N, C=C Stretch | 1400-1600 cm⁻¹ | |
| Mass Spectrometry (EI) | Molecular Ion [M]⁺˙ | m/z 127 |
| [M-N₂]⁺˙ | m/z 99 | |
| [Triazole ring]⁺ | m/z 68 |
Conclusion
The spectroscopic characterization of this compound provides a definitive fingerprint for its structural verification and purity assessment. The combination of NMR, IR, and Mass Spectrometry offers a comprehensive and self-validating system for the analysis of this important heterocyclic scaffold. The data and protocols presented in this guide serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the confident identification and further development of novel triazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbr.com.pk [ijbr.com.pk]
- 3. ijbr.com.pk [ijbr.com.pk]
- 4. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. arkat-usa.org [arkat-usa.org]
- 13. mdpi.com [mdpi.com]
- 14. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Physicochemical Properties of Novel Triazole Carbohydrazide Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Foreword: The Rationale for a Focused Physicochemical Analysis
In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous approved drugs with a wide spectrum of activities, including antifungal, anticancer, and antiviral applications.[1][2] When coupled with the versatile carbohydrazide moiety, these analogs present a rich chemical space for the development of novel therapeutic agents.[3] However, the journey from a promising "hit" compound to a viable drug candidate is paved with challenges, many of which are dictated not by its potency alone, but by its physicochemical properties. These properties—solubility, lipophilicity, stability, and ionization state—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, ultimately determining its bioavailability and clinical success.
This guide provides a comprehensive framework for the systematic evaluation of the physicochemical properties of novel triazole carbohydrazide analogs. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices and integrating computational analysis for a predictive, efficient workflow.
Foundational Concepts: Why Physicochemical Properties Dictate Success
Before delving into experimental protocols, it is crucial to understand why these properties are paramount. A molecule's journey through the body is a complex interplay of crossing biological membranes, dissolving in aqueous environments, and resisting metabolic breakdown.
-
Lipophilicity (Log P/Log D): This parameter measures a compound's affinity for a lipid-like environment versus an aqueous one. It is a critical predictor of a drug's ability to permeate the gut wall, cross cell membranes, and penetrate the blood-brain barrier. Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
-
Aqueous Solubility: A drug must first dissolve to be absorbed. Poor aqueous solubility is a leading cause of failure in drug development, resulting in low and erratic bioavailability.
-
Acid Dissociation Constant (pKa): The pKa determines the extent of a compound's ionization at a given pH. Since the pH varies dramatically throughout the body (e.g., stomach ~1.5-3.5, intestine ~6-7.4, blood ~7.4), the ionization state of a triazole carbohydrazide analog will change, profoundly impacting its solubility, absorption, and ability to bind to its target receptor.
-
Chemical and Thermal Stability: The stability of a compound under various conditions (pH, temperature, light) is essential for its formulation, shelf-life, and behavior in vivo.
Synthesis and Structural Verification: The Starting Point
The accurate assessment of physicochemical properties is predicated on the synthesis of pure, structurally confirmed compounds. While numerous specific synthetic routes exist, a common pathway for creating a library of analogs is outlined below.
General Synthetic Pathway
The synthesis typically commences from a substituted triazole core, which is then elaborated to include the carbohydrazide functionality and subsequently condensed with various aldehydes or ketones to form hydrazones.[4] This modular approach allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.
Diagram 1: General Synthesis & Characterization Workflow
Caption: Workflow for synthesis and structural validation of analogs.
Protocol: Structural Characterization
It is imperative to confirm the identity and purity of each synthesized analog before proceeding. This is a self-validating system; congruent data from multiple orthogonal techniques provides high confidence in the final structure.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Objective: To identify key functional groups.
- Methodology: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded from 4000-400 cm⁻¹.[5]
- Causality & Expected Signals:
- N-H stretch (Amide/Hydrazide): Look for bands in the 3100-3300 cm⁻¹ region.[6]
- C=O stretch (Carbonyl): A strong, sharp absorption around 1650-1680 cm⁻¹ is characteristic of the carbohydrazide carbonyl group.[4][6]
- C=N stretch (Triazole ring & Imine): Bands in the 1550-1620 cm⁻¹ region.
- C-N stretch: Typically found in the 1200-1400 cm⁻¹ range.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C):
- Objective: To elucidate the carbon-hydrogen framework and confirm connectivity.
- Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with TMS as an internal standard. Spectra are recorded on a 400 MHz or higher spectrometer.[5][7]
- Causality & Expected Signals:
- ¹H NMR: Protons on the aromatic and triazole rings will appear in the δ 7-9 ppm region. The N-H proton of the carbohydrazide is often a broad singlet at lower field (δ 10-12 ppm) which is exchangeable with D₂O.[6][7] Aliphatic protons from substituents will appear upfield.
- ¹³C NMR: The carbonyl carbon is a key diagnostic signal, typically appearing far downfield (δ 160-170 ppm).[6] Carbons of the triazole and aromatic rings will resonate in the δ 110-160 ppm range.
3. High-Resolution Mass Spectrometry (HRMS):
- Objective: To confirm the molecular formula.
- Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) is used. ESI is often preferred for these polar, potentially fragile molecules.[5]
- Causality & Expected Data: HRMS provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion (e.g., [M+H]⁺), allowing for the unambiguous determination of the elemental composition.[8][9]
The Integrated Physicochemical Profiling Workflow
An efficient drug discovery program integrates experimental (wet lab) and computational (in silico) methods. Computational tools provide rapid initial assessment and help prioritize which analogs to synthesize and test, while experimental data provides the ground truth and refines the computational models.
Diagram 2: Integrated Experimental & Computational Workflow ```dot digraph "Profiling_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10];
rankdir=LR;
subgraph "cluster_in_silico" { label="In Silico / Computational Analysis"; bgcolor="#F1F3F4"; A [label="Proposed Analog Structures", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="DFT Calculations\n(HOMO/LUMO, MEP, Reactivity)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Physicochemical Prediction\n(cLogP, pKa, Solubility)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Molecular Docking\n(Target Binding Prediction)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Prioritization for Synthesis", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; A -> {B, C, D}; {B, C, D} -> E; }
subgraph "cluster_wet_lab" { label="Wet Lab / Experimental Validation"; bgcolor="#F1F3F4"; F [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Structural Confirmation\n(NMR, MS, FTIR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="LogP / LogD Determination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Solubility Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; J [label="pKa Measurement", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Stability Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; L [label="Experimental Data", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; F -> G -> {H, I, J, K} -> L; }
E -> F [label="Synthesize\nCandidates"]; L -> C [label="Refine Models", style=dashed, dir=back]; L -> D [label="Validate Poses", style=dashed, dir=back]; }``` Caption: Interplay between computational and experimental profiling.
Experimental Protocols for Core Properties
1. Protocol: Lipophilicity (Log P) Determination by Shake-Flask Method
- Objective: To measure the partition coefficient of the neutral compound between n-octanol and water.
- Rationale: This classic method directly measures the partitioning equilibrium that mimics the transfer of a drug from an aqueous phase (plasma) to a lipophilic phase (cell membrane).
- Methodology:
- Prepare a stock solution of the analog in a suitable solvent (e.g., DMSO).
- Prepare a biphasic system of pre-saturated n-octanol and phosphate buffer (pH 7.4).
- Add a small volume of the stock solution to the biphasic system, ensuring the final concentration is detectable by UV-Vis or HPLC.
- Shake the mixture vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to reach equilibrium.
- Centrifuge the mixture to ensure complete phase separation.
- Carefully collect samples from both the aqueous and n-octanol layers.
- Determine the concentration of the analog in each layer using a calibrated HPLC-UV method.
- Calculate Log P as: Log P = log10([Concentration in Octanol] / [Concentration in Aqueous]).
2. Protocol: Thermodynamic Aqueous Solubility
- Objective: To determine the equilibrium solubility of the solid compound.
- Rationale: This "gold standard" method measures the true solubility of the most stable crystalline form of the compound, which is critical for predicting oral absorption.
- Methodology:
- Add an excess amount of the solid compound to a series of vials containing aqueous buffer at different pH values (e.g., pH 2.0, 6.5, 7.4).
- Agitate the suspensions at a constant temperature for 24-48 hours to ensure equilibrium is reached.
- Filter the samples through a 0.45 µm filter to remove undissolved solid.
- Determine the concentration of the dissolved compound in the filtrate by HPLC-UV against a standard curve.
- The measured concentration is the thermodynamic solubility at that specific pH.
Computational Analysis
1. Density Functional Theory (DFT) Calculations:
- Objective: To understand the electronic structure and reactivity of the analogs.
- Rationale: DFT provides insights into molecular properties that are difficult to measure directly but influence stability and intermolecular interactions. Calculations are often performed using functionals like B3LYP with a basis set such as 6-311G(d,p). [10] * Key Parameters:
- HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap suggests higher chemical reactivity and lower kinetic stability. [11] * Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic, red/yellow) and electron-poor (electrophilic, blue) regions. This is invaluable for predicting sites of hydrogen bonding and potential metabolic attack.
[12]2. Molecular Docking:
- Objective: To predict the binding conformation and affinity of an analog within the active site of a biological target.
- Rationale: By understanding how physicochemical properties (size, shape, charge distribution) influence binding, we can rationally design more potent molecules. This helps correlate the in silico work with potential biological activity. D[13][14]ocking studies can reveal key interactions, such as hydrogen bonds or π-π stacking, that stabilize the ligand-protein complex.
[8][15]### 4.0 Structure-Property Relationships (SPR) and Data Interpretation
The ultimate goal of this analysis is to establish clear relationships between chemical structure and physicochemical properties. Data should be collated into tables to facilitate comparison across a series of analogs.
Table 1: Hypothetical Physicochemical Data for a Triazole Carbohydrazide Analog Series
| Compound ID | R-Group (Substitution) | MW ( g/mol ) | Experimental Log P | Calculated Log P (cLogP) | Aqueous Solubility (µg/mL, pH 7.4) | Predicted pKa (Basic) |
| Parent-H | -H | 310.3 | 1.85 | 1.90 | 150 | 3.5 |
| Analog-Cl | 4-Cl | 344.8 | 2.55 | 2.61 | 45 | 3.2 |
| Analog-OCH₃ | 4-OCH₃ | 340.4 | 1.90 | 1.92 | 130 | 3.6 |
| Analog-NO₂ | 4-NO₂ | 355.3 | 1.95 | 2.15 | 80 | 2.8 |
Interpretation Insights:
-
Causality in Action: As seen in the hypothetical data, adding a lipophilic chloro group (-Cl) increases the Log P and significantly decreases aqueous solubility. Conversely, a methoxy group (-OCH₃), which can act as a hydrogen bond acceptor, has a minimal impact on Log P and solubility compared to the parent. An electron-withdrawing nitro group (-NO₂) lowers the basicity (pKa), which can also affect the ionization and solubility profile.
-
Model Validation: Comparing experimental Log P with calculated Log P (cLogP) is a crucial step in validating the predictive power of the in silico models for this specific chemical class.
A thorough understanding and early assessment of the physicochemical properties of novel triazole carbohydrazide analogs are not merely procedural hurdles; they are fundamental to a successful drug discovery campaign. By employing an integrated strategy of robust experimental protocols and predictive computational modeling, research teams can make informed decisions, prioritize the most promising candidates, and mitigate the risk of late-stage failure. This systematic approach allows for the rational design of molecules that possess not only potent biological activity but also the drug-like properties required to become effective medicines. The continued exploration of this chemical space, guided by these principles, holds significant promise for addressing unmet medical needs.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Hydrazide derivatives with biologically active 1,2,4-triazole support] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Novel carbohydrate-triazole derivatives as potential <i>α</i>-glucosidase inhibitors [cjnmcpu.com]
- 9. Efficient Synthesis and Bioactivity of Novel Triazole Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unis.kafkas.edu.tr [unis.kafkas.edu.tr]
- 13. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]
- 14. Computational Analysis of Triazole-Based Kojic Acid Analogs as Tyrosinase Inhibitors by Molecular Dynamics and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemmethod.com [chemmethod.com]
An In-depth Technical Guide to the Initial Biological Screening of 1H-1,2,3-Triazole-4-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3-triazole scaffold is a prominent pharmacophore in modern medicinal chemistry, lauded for its metabolic stability and capacity for diverse biological activities.[1] When functionalized with a carbohydrazide moiety at the 4-position, the resulting 1H-1,2,3-triazole-4-carbohydrazide derivatives present a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive framework for the initial biological screening of this promising class of compounds. We will delve into the rationale behind key assays, provide detailed experimental protocols, and offer insights into the interpretation of preliminary data. Our focus will be on establishing a robust and efficient screening cascade to identify lead compounds with potential antimicrobial, anticancer, and enzyme-inhibitory activities.
Foundational Chemistry and Rationale for Screening
The synthesis of this compound derivatives is often achieved through "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[2] This typically involves the copper-catalyzed azide-alkyne cycloaddition, which readily furnishes the 1,4-disubstituted 1,2,3-triazole core. The carbohydrazide group serves as a versatile handle for further derivatization, allowing for the exploration of a vast chemical space.[2][3][4]
The inherent biological activities of the 1,2,3-triazole nucleus, which include antimicrobial, antiviral, and anticancer effects, provide a strong impetus for their biological evaluation.[1][5][6][7] The carbohydrazide moiety can further enhance these activities and introduce new pharmacological properties by participating in hydrogen bonding and other interactions with biological targets.
Strategic Approach to Initial Biological Screening
A tiered or parallel screening approach is recommended to efficiently assess the biological potential of a library of novel this compound derivatives. This involves a battery of primary in vitro assays targeting broad biological activities, followed by more specific secondary assays for promising candidates.
Caption: High-level workflow for the initial biological screening of this compound derivatives.
Antimicrobial Activity Screening
The prevalence of drug-resistant microbial infections necessitates the discovery of new antimicrobial agents. Triazole derivatives have shown considerable promise in this area.[8][9][10]
Primary Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used, preliminary test to assess the antimicrobial activity of novel compounds.[11][12][13] Its simplicity and rapidity make it ideal for screening a large number of derivatives against a panel of clinically relevant bacteria and fungi.
Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar, and a solution of the test compound is added to each well. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound.[11]
Experimental Protocol: Agar Well Diffusion
-
Preparation of Inoculum: Prepare a fresh overnight culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the adjusted inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi) to ensure confluent growth.[11]
-
Well Preparation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plates using a sterile cork borer.[12]
-
Compound Application: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 100 µL) of each test compound solution to the respective wells.[12]
-
Controls:
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[14]
-
Data Analysis: Measure the diameter of the zone of inhibition in millimeters (mm).
Data Presentation:
| Compound ID | Test Microorganism | Zone of Inhibition (mm) |
| TCD-001 | S. aureus | 15 |
| TCD-001 | E. coli | 0 |
| TCD-002 | S. aureus | 18 |
| TCD-002 | E. coli | 12 |
| Ciprofloxacin | S. aureus | 25 |
| Ciprofloxacin | E. coli | 22 |
| DMSO | S. aureus | 0 |
| DMSO | E. coli | 0 |
Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination
For compounds showing promising activity in the primary screen, the Minimum Inhibitory Concentration (MIC) should be determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A broth microdilution method is commonly employed for this.
In Vitro Cytotoxicity Screening
Cytotoxicity assays are crucial in the early stages of drug discovery to evaluate the potential of a compound to cause cell death.[15][16][17] This is particularly important for identifying potential anticancer agents and for assessing the general toxicity of compounds intended for other therapeutic applications.[17] The MTT assay is a widely adopted colorimetric method for this purpose.[18]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18][19] This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[18] The amount of formazan produced is directly proportional to the number of viable cells.[20]
Caption: Principle of the MTT assay for cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells (e.g., human cancer cell lines like MCF-7 for breast cancer or A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.[19]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.[15]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[15][21]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key parameter to determine.[15]
Data Presentation:
| Compound ID | Cell Line | Exposure Time (h) | IC50 (µM) |
| TCD-001 | MCF-7 | 48 | 25.5 |
| TCD-002 | MCF-7 | 48 | 8.2 |
| TCD-001 | A549 | 48 | >100 |
| TCD-002 | A549 | 48 | 15.7 |
| Doxorubicin | MCF-7 | 48 | 1.2 |
| Doxorubicin | A549 | 48 | 0.8 |
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. The 1,2,4-triazole nucleus is a known scaffold for enzyme inhibitors.[22][23] A preliminary screening against a panel of relevant enzymes can uncover novel therapeutic leads.
Examples of Target Enzymes:
-
α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for type II diabetes.[24][25][26]
-
Cholinesterases (AChE and BChE): Inhibition of these enzymes is a key approach for the management of Alzheimer's disease.[24][25]
-
Tyrosine Kinases: These enzymes are often dysregulated in cancer, making them important targets for anticancer drug development.[27]
General Protocol for Enzyme Inhibition Assay (Spectrophotometric):
-
Reagent Preparation: Prepare buffer solutions, enzyme stock solution, substrate stock solution, and test compound dilutions.
-
Assay Procedure: In a 96-well plate, add the buffer, a specific concentration of the test compound, and the enzyme solution. Incubate for a short period to allow for compound-enzyme interaction.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the change in absorbance over time using a microplate reader at a wavelength specific to the product of the reaction.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value for active compounds.
In Silico Studies: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[28] In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand (the triazole derivative) to the active site of a target protein (e.g., an enzyme or receptor).[28][29]
Rationale: For hits identified in the in vitro screens, molecular docking can provide valuable insights into their potential mechanism of action.[27][30] It can help to:
-
Identify potential protein targets.[27]
-
Elucidate the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target.
-
Guide the rational design of more potent derivatives (structure-activity relationship studies).
Caption: A simplified overview of the molecular docking process.
Conclusion and Future Directions
The initial biological screening of this compound derivatives is a critical first step in the journey of drug discovery. A systematic approach, combining broad primary screening with more focused secondary assays and in silico studies, provides a robust framework for identifying promising lead compounds. The versatility of the triazole-carbohydrazide scaffold, coupled with the efficiency of modern screening techniques, holds significant potential for the development of novel therapeutics to address unmet medical needs. Further optimization of hit compounds, guided by structure-activity relationship studies and more extensive biological characterization, will be essential in advancing these promising molecules through the drug development pipeline.
References
- 1. An Overview on Biological Activities of 1,2,3-Triazole Derivatives [kr.cup.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors -ORCA [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyjournal.org [microbiologyjournal.org]
- 9. microbiologyjournal.org [microbiologyjournal.org]
- 10. microbiologyjournal.org [microbiologyjournal.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. botanyjournals.com [botanyjournals.com]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hereditybio.in [hereditybio.in]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. kosheeka.com [kosheeka.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 24. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis, biological activity, and molecular modeling studies of 1H-1,2,3-triazole derivatives of carbohydrates as alpha-glucosidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 28. cal-tek.eu [cal-tek.eu]
- 29. ijcrcps.com [ijcrcps.com]
- 30. mdpi.com [mdpi.com]
Tautomeric Landscapes in 1H-1,2,3-Triazole-4-Carbohydrazide Systems: An In-Depth Technical Guide for Drug Development Professionals
Foreword: The Significance of Tautomerism in Medicinal Chemistry
In the realm of drug discovery and development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a critical aspect of molecular behavior that can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic properties. The 1,2,3-triazole moiety, a cornerstone in medicinal chemistry, is known to exhibit prototropic tautomerism, a phenomenon that can significantly alter its interactions with biological targets.[1] This guide delves into the tautomeric intricacies of 1H-1,2,3-triazole-4-carbohydrazide systems, providing researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles, experimental validation, and computational modeling of this important chemical space. An understanding of these tautomeric landscapes is not merely academic; it is a crucial element in the rational design of novel therapeutics with enhanced efficacy and safety profiles.
The Tautomeric Equilibrium in this compound
The 1H-1,2,3-triazole ring system is characterized by a prototropic tautomerism involving the migration of a proton between the nitrogen atoms of the triazole ring. This results in an equilibrium between the 1H- and 2H-tautomers. The introduction of a carbohydrazide substituent at the 4-position of the triazole ring introduces additional complexity and potential for intramolecular interactions that can influence the position of this equilibrium.
The two primary tautomeric forms of this compound are the 1H-tautomer and the 2H-tautomer . Computational studies on related 1,2,3-triazole systems have often shown the 2H-tautomer to be more stable in the gas phase.[2] However, the relative stability of these tautomers can be significantly influenced by factors such as the nature of other substituents, solvent polarity, and solid-state packing forces.[2][3]
Caption: Prototropic tautomerism in the 1,2,3-triazole-4-carbohydrazide system.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is a critical first step in studying their tautomeric behavior. A common and effective method involves the use of "click" chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4]
General Synthetic Protocol
A robust synthetic route to 1H-1,2,3-triazole-4-carbohydrazides typically involves the following key steps:
-
Synthesis of an Azide Precursor: This often starts from a suitable starting material that can be converted to an organic azide.
-
Synthesis of an Alkyne Precursor: A terminal alkyne bearing the desired ester functionality is required.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring with a carboxylate group at the 4-position.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to yield the final this compound.
Caption: General synthetic workflow for 1H-1,2,3-triazole-4-carbohydrazides.
Experimental Characterization of Tautomers
The elucidation of the predominant tautomeric form in solution and the solid state requires a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[5] Both ¹H and ¹³C NMR can provide valuable information, but ¹⁵N NMR, where feasible, can be particularly informative for directly probing the nitrogen environment of the triazole ring.[6]
Key Observables:
-
¹H NMR: The chemical shift of the triazole ring proton (C5-H) and the N-H protons can differ between tautomers. In cases of rapid interconversion, a time-averaged signal may be observed.
-
¹³C NMR: The chemical shifts of the triazole ring carbons (C4 and C5) are sensitive to the electronic environment and thus to the tautomeric form.
-
¹⁵N NMR: The chemical shifts of the triazole nitrogen atoms provide direct evidence of the protonation state.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra on a high-field NMR spectrometer. Two-dimensional correlation experiments such as HSQC and HMBC can aid in the unambiguous assignment of signals.[7]
-
Data Analysis: Compare the observed chemical shifts with those predicted by computational methods for each tautomer to aid in the assignment of the predominant form in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.[8] The precise location of hydrogen atoms can unequivocally establish the protonation pattern of the triazole ring.
Key Observables:
-
Bond Lengths: The C-N and N-N bond lengths within the triazole ring differ between the 1H and 2H tautomers.
-
Hydrogen Atom Positions: Direct visualization of the N-H proton confirms the tautomeric form.
-
Intermolecular Interactions: Analysis of the crystal packing can reveal hydrogen bonding patterns that may stabilize a particular tautomer in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.[9]
Computational Modeling of Tautomerism
Quantum chemical calculations are an indispensable tool for investigating the relative stabilities of tautomers and for predicting their spectroscopic properties.[10] Density Functional Theory (DFT) is a widely used method for such studies.
Calculation of Relative Tautomer Energies
The relative energies of the 1H- and 2H-tautomers can be calculated to predict the position of the tautomeric equilibrium.
Computational Protocol:
-
Geometry Optimization: Optimize the geometries of both the 1H- and 2H-tautomers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[3]
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Comparison: Compare the Gibbs free energies of the two tautomers to determine their relative stabilities. The influence of the solvent can be modeled using a polarizable continuum model (PCM).[3]
Prediction of Spectroscopic Properties
Computational methods can also be used to predict NMR chemical shifts and IR vibrational frequencies for each tautomer. These predicted data can then be compared with experimental results to aid in the assignment of the observed species.[10]
Computational Protocol for NMR Prediction:
-
GIAO Calculations: Use the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set to calculate the isotropic shielding constants for each nucleus in the optimized geometries of the tautomers.
-
Chemical Shift Calculation: Convert the calculated shielding constants to chemical shifts by referencing them to the shielding constant of a standard compound (e.g., tetramethylsilane for ¹H and ¹³C).
| Tautomer | Calculated Relative Energy (kcal/mol) | Predicted ¹³C Chemical Shift (C4, ppm) | Predicted ¹³C Chemical Shift (C5, ppm) |
| 1H-tautomer | ΔE₁ | δ₁ | δ₂ |
| 2H-tautomer | ΔE₂ | δ₃ | δ₄ |
Caption: Example of a table summarizing computational data for tautomer analysis.
Influence of the Carbohydrazide Substituent
The carbohydrazide group at the 4-position can influence the tautomeric equilibrium through both electronic and steric effects, as well as through its potential to form intramolecular hydrogen bonds. The lone pairs on the nitrogen and oxygen atoms of the carbohydrazide moiety can engage in hydrogen bonding with the N-H proton of the triazole ring, potentially stabilizing one tautomer over the other. The conformational flexibility of the carbohydrazide side chain also plays a role in determining the overall molecular geometry and intermolecular interactions.
Conclusion and Future Perspectives
The tautomeric behavior of this compound systems is a multifaceted phenomenon governed by a delicate interplay of electronic, steric, and environmental factors. A comprehensive understanding of this tautomerism is essential for the rational design of drug candidates incorporating this scaffold. The integrated application of synthetic chemistry, advanced spectroscopic techniques, X-ray crystallography, and computational modeling provides a powerful toolkit for elucidating the tautomeric landscapes of these important molecules. Future research in this area will likely focus on the development of more sophisticated computational models that can accurately predict tautomeric equilibria in complex biological environments, further aiding in the design of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profiling of 1H-1,2,3-Triazole-4-Carbohydrazide in Various Solvents
Foreword: The Imperative of Solubility in Modern Drug Development
In the landscape of contemporary drug discovery and development, the intrinsic physicochemical properties of a new chemical entity (NCE) are paramount to its ultimate success. Among these, aqueous solubility stands as a critical gatekeeper to bioavailability and, consequently, therapeutic efficacy.[1][2] A compound that cannot adequately dissolve in physiological media will likely never reach its target in sufficient concentration, regardless of its in vitro potency.[3] This guide focuses on 1H-1,2,3-triazole-4-carbohydrazide, a heterocyclic compound representative of a class of molecules with significant therapeutic potential, including anticancer applications.[4] Understanding its solubility profile is a non-negotiable prerequisite for its advancement through the development pipeline. This document provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility of this and similar compounds.
Theoretical Framework: Understanding the "Why" Behind the "How"
The solubility of a solid in a liquid is the maximum concentration of that solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution in equilibrium with the undissolved solid.[5] This equilibrium is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
The Principle of "Like Dissolves Like"
The adage "like dissolves like" serves as a foundational principle in solvent selection.[6][7] Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This compound, with its multiple nitrogen and oxygen atoms, possesses significant hydrogen bonding capabilities, suggesting a preference for polar solvents.[8]
Solvent Polarity and Dielectric Constant
The polarity of a solvent can be quantified by its dielectric constant (ε).[7] Solvents with a high dielectric constant, such as water (ε ≈ 80), are highly polar and are effective at solvating ions and polar molecules. Less polar solvents have lower dielectric constants.[6] A systematic approach to solubility studies involves screening a range of solvents with varying polarities to build a comprehensive solubility profile.
Experimental Design: A Validating System for Solubility Determination
The cornerstone of reliable solubility measurement is a well-designed and meticulously executed experimental protocol. The shake-flask method, as recommended by regulatory bodies and scientific consensus, remains the gold standard for determining thermodynamic (equilibrium) solubility due to its robustness and reproducibility.[5][9]
Selection of Solvents
A strategic selection of solvents is crucial for a comprehensive solubility study. The chosen solvents should span a range of polarities and include those relevant to pharmaceutical processing and physiological conditions. A recommended panel of solvents is presented in Table 1.
Table 1: Recommended Solvents for Solubility Screening
| Solvent | Dielectric Constant (approx. at 25°C) | Polarity | Rationale |
| Water | 80.1 | Polar Protic | Universal biological solvent.[10] |
| Ethanol | 24.5 | Polar Protic | Common co-solvent in formulations.[11] |
| Methanol | 32.7 | Polar Protic | Used in synthesis and purification.[11] |
| Isopropyl Alcohol | 19.9 | Polar Protic | Pharmaceutical solvent. |
| Acetonitrile | 37.5 | Polar Aprotic | Common solvent in chromatography.[12] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | High solubilizing power for initial stock solutions.[13] |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Polar | Common excipient in formulations. |
| Phosphate Buffered Saline (PBS) pH 7.4 | ~80 | Polar Protic | Mimics physiological pH.[14] |
Analytical Method: UV-Visible Spectrophotometry
For quantification of the dissolved this compound, UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method, provided the analyte possesses a suitable chromophore.[15][16] Triazole-based compounds often exhibit UV absorbance, making this technique highly applicable.[17] A prerequisite is the development of a valid calibration curve.
Detailed Experimental Protocols
Adherence to Good Laboratory Practices (GLP) is essential for ensuring the integrity and reproducibility of the generated data.[18]
Protocol 1: Determination of λmax and Generation of a Calibration Curve
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound and to construct a calibration curve for concentration determination.
Materials:
-
This compound (analytical standard)
-
Chosen solvent (e.g., Ethanol)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
UV-Vis spectrophotometer with quartz cuvettes
Procedure:
-
Preparation of Stock Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in the chosen solvent in a 100 mL volumetric flask. This creates a 100 µg/mL stock solution.
-
Determination of λmax:
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL).
-
Scan the solution over a UV range (e.g., 200-400 nm) against a solvent blank.
-
Identify the wavelength at which maximum absorbance occurs (λmax).[19]
-
-
Preparation of Standard Solutions:
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by serial dilution.
-
-
Measurement of Absorbance:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
-
Construction of Calibration Curve:
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.995.[20] The equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.
-
Protocol 2: Shake-Flask Method for Equilibrium Solubility
Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (from Table 1)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Syringes
-
Analytical balance
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" ensures that a saturated solution is formed in equilibrium with the solid phase.[5]
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period. A duration of 24 to 48 hours is typically recommended to ensure equilibrium is reached.[9][21]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to sediment.[22]
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Analysis:
-
Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply the result by the dilution factor to obtain the solubility of the compound in the chosen solvent.
-
Data Presentation and Visualization
Clear and concise presentation of data is crucial for interpretation and comparison.
Tabulated Solubility Data
Quantitative solubility data should be summarized in a structured table.
Table 2: Solubility of this compound at 25°C
| Solvent | Solubility (µg/mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Qualitative Description |
| Water | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Sparingly soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Soluble] |
| Methanol | [Experimental Value] | [Calculated Value] | [Calculated Value] | [e.g., Freely soluble] |
| ... | ... | ... | ... | ... |
Note: Qualitative descriptions should be based on a standard pharmacopeial classification.
Visualizing the Experimental Workflow
Diagrams can effectively illustrate complex experimental procedures.
Caption: Workflow for the Shake-Flask Solubility Assay.
Conclusion and Forward Look
This guide has outlined a robust and scientifically sound methodology for determining the solubility of this compound. By systematically evaluating its solubility in a range of pharmaceutically relevant solvents, researchers can gain critical insights that will inform formulation strategies, predict in vivo behavior, and ultimately de-risk the development process.[13] The data generated from these studies are not merely a set of numbers but are foundational knowledge for transforming a promising molecule into a viable therapeutic agent.
References
- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. acs.org [acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rootspress.org [rootspress.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 18. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 19. rjptonline.org [rjptonline.org]
- 20. researchgate.net [researchgate.net]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. researchgate.net [researchgate.net]
Thermal stability analysis of 1H-1,2,3-triazole-4-carbohydrazide
An In-depth Technical Guide Topic: Thermal Stability Analysis of 1H-1,2,3-Triazole-4-Carbohydrazide Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive framework for the thermal stability analysis of this compound, a heterocyclic compound of interest in medicinal and materials chemistry.[1][2] Given the energetic potential inherent in its nitrogen-rich structure, a thorough understanding of its thermal behavior is paramount for safe handling, storage, and application. This document, written from the perspective of a Senior Application Scientist, details the theoretical underpinnings of its stability, presents robust, step-by-step experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and offers expert guidance on data interpretation and kinetic analysis. The methodologies described herein are designed to establish a self-validating system for characterizing the thermal decomposition profile, ensuring scientific integrity and operational safety.
Introduction: The Imperative for Thermal Analysis
This compound belongs to a class of nitrogen-rich heterocyclic compounds that serve as versatile precursors in the synthesis of novel bioactive molecules and energetic materials.[3][4] The structure combines the stable 1,2,3-triazole ring with a reactive carbohydrazide moiety. This unique combination necessitates a rigorous evaluation of its thermal properties. Thermal analysis is not merely a procedural step; it is a critical safety and quality assurance investigation that informs on:
-
Hazard Assessment: Identifying the onset temperature of decomposition and the energetic nature (exothermic or endothermic) of this process.
-
Material Purity: Detecting residual solvents or impurities that can alter thermal behavior.
-
Storage and Handling Protocols: Defining safe temperature limits to prevent unintentional degradation or runaway reactions.
-
Kinetic Stability: Predicting the material's shelf-life and behavior under various thermal conditions.
This guide provides the scientific rationale and practical workflows to comprehensively perform this analysis.
Theoretical Framework: Deconstructing Thermal Behavior
The thermal stability of this compound is governed by the interplay of its constituent functional groups.
-
The 1,2,3-Triazole Ring: This aromatic heterocycle is known for its relatively high thermal stability due to resonance energy. Decomposition of triazole rings, particularly when functionalized, often proceeds via ring-opening or cleavage, typically leading to the evolution of nitrogen gas (N₂), a highly stable molecule whose formation provides a significant thermodynamic driving force.[5][6]
-
The Carbohydrazide Moiety (-CONHNH₂): This group is significantly less stable than the triazole ring. At elevated temperatures, carbohydrazide can decompose to form hydrazine and other products.[7] The presence of the N-N single bond makes it a potential initiation point for thermal decomposition.
The decomposition of the title compound is likely a multi-stage process, potentially initiated by the fragmentation of the carbohydrazide side chain, followed by the more energetic decomposition of the triazole ring at higher temperatures.[8][9]
Core Analytical Techniques for Thermal Evaluation
To fully characterize the thermal profile, a simultaneous thermal analyzer (STA) capable of performing both Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the preferred instrument.[10] This approach ensures that mass loss and heat flow data are collected under identical conditions, allowing for direct correlation.[11]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It precisely identifies the temperatures at which decomposition and mass loss occur.
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] It quantifies the energy absorbed (endotherm) or released (exotherm) during thermal events like melting, crystallization, or decomposition. An exothermic decomposition is a critical indicator of potential energetic behavior.[14]
The logical workflow for a comprehensive thermal analysis is outlined below.
Caption: Workflow for Thermal Stability Characterization.
Experimental Protocols
Adherence to a standardized, well-documented protocol is essential for reproducibility and data integrity.
Instrument Preparation and Calibration
-
TGA Mass Calibration: Verify the balance using certified calibration weights.
-
DSC Temperature and Enthalpy Calibration: Calibrate the DSC sensor using certified reference materials (e.g., Indium) to ensure accurate temperature and heat flow measurements.
-
Atmosphere: Purge the instrument with high-purity nitrogen (N₂) or argon (Ar) at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative side reactions.
Protocol 1: TGA-DSC Survey Scan
This initial scan identifies key thermal events and their approximate temperatures.
-
Sample Preparation: Place 1-3 mg of this compound into an aluminum or ceramic crucible. Use a vented, crimped lid to allow evolved gases to escape while maintaining thermal contact.
-
Instrument Setup: Insert the sample and an empty reference crucible into the analyzer.
-
Thermal Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.
-
Hold at 500 °C for 5 minutes to ensure complete decomposition.
-
-
Data Collection: Record mass, heat flow, and temperature simultaneously.
Protocol 2: Kinetic Analysis (ASTM E698)
This advanced analysis uses multiple heating rates to determine the kinetic parameters of decomposition, such as activation energy (Ea).
-
Procedure: Repeat the TGA-DSC scan (Protocol 4.2) using at least three different heating rates (e.g., 2, 5, 10, and 20 °C/min).
-
Data Analysis: For each heating rate (β), determine the exothermic peak temperature (Tp) from the DSC curve.
-
Kissinger Plot: Plot ln(β/Tp²) versus 1/Tp. The activation energy (Ea) can be calculated from the slope of the resulting line (Slope = -Ea/R, where R is the gas constant).
Table 1: Recommended TGA/DSC Experimental Parameters
| Parameter | Value/Setting | Rationale |
|---|---|---|
| Sample Mass | 1–3 mg | Minimizes thermal gradients within the sample and ensures safety with potentially energetic material.[15] |
| Crucible | Aluminum (vented lid) or Alumina | Aluminum is suitable for temperatures up to 600 °C; Alumina is more inert at higher temperatures. Vented lid prevents pressure buildup. |
| Atmosphere | Nitrogen (99.999% purity) | Prevents thermo-oxidative degradation, isolating the intrinsic thermal decomposition pathway. |
| Gas Flow Rate | 50 mL/min | Ensures an inert environment and efficiently removes gaseous decomposition products. |
| Heating Rate(s) | 10 °C/min (Survey) | Provides a good balance between resolution and experiment time.[10] |
| 2, 5, 10, 20 °C/min (Kinetics) | A range of rates is required for accurate kinetic calculations. |
| Temperature Range | 30 °C to 500 °C | Sufficient to cover melting and complete decomposition of most triazole derivatives.[16] |
Data Interpretation and Analysis
The conjoined TGA and DSC curves provide a detailed narrative of the thermal events.
Caption: Logical Flow for Interpreting Thermal Analysis Data.
Hypothetical Data Analysis
Based on literature for analogous compounds, a hypothetical thermal profile for this compound is presented below.
Table 2: Hypothetical Thermal Analysis Data Summary (10 °C/min in N₂)
| Parameter | Description | Hypothetical Value | Interpretation |
|---|---|---|---|
| T_onset (DSC) | Onset temperature of the first major thermal event | ~185 °C | The temperature at which decomposition begins to accelerate. A key safety parameter. |
| T_peak (DSC) | Peak temperature of the exothermic event | ~205 °C | The point of maximum decomposition rate under these conditions. |
| ΔH_decomp | Enthalpy of decomposition | -1500 J/g | A significant negative value indicates a highly exothermic and energetic decomposition. |
| Δm₁ (TGA) | First mass loss step | ~22% | Corresponds to the initial decomposition, possibly the loss of the carbohydrazide side chain elements. |
| Δm_total (TGA) | Total mass loss by 500 °C | >95% | Indicates complete decomposition into volatile products. |
Safety Considerations
The combination of a high nitrogen content and a significant exothermic decomposition profile suggests that this compound should be treated as a potential energetic material.
-
Always use small sample quantities (1-3 mg) for initial thermal screening.
-
Utilize appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure the analytical instrument is located in a well-ventilated area, preferably within a fume hood.
-
Never use hermetically sealed (non-vented) crucibles for decomposition studies of unknown materials, as the pressure from evolved gases can lead to a violent rupture.[17]
Conclusion
The thermal stability analysis of this compound is a non-negotiable step in its characterization for any research or development application. By employing a systematic approach using simultaneous TGA-DSC, researchers can reliably determine critical safety parameters such as the onset of decomposition and the associated energy release. The protocols and interpretive frameworks provided in this guide offer a robust methodology for obtaining high-integrity data, ensuring both the safety of laboratory personnel and the quality of the scientific outcomes. Further investigation using techniques like TG-FTIR or TG-MS can provide deeper insights by identifying the specific gaseous products evolved during decomposition.[5][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors -ORCA [orca.cardiff.ac.uk]
- 5. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iitk.ac.in [iitk.ac.in]
- 11. Thermal analysis - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
- 17. apps.dtic.mil [apps.dtic.mil]
Discovering New Derivatives of 1H-1,2,3-Triazole-4-Carbohydrazide: A Guide for Medicinal Chemists
An In-depth Technical Guide
Abstract
The 1H-1,2,3-triazole nucleus is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and unique ability to engage with biological targets. When functionalized with a carbohydrazide moiety at the 4-position, this scaffold transforms into a remarkably versatile precursor for the synthesis of diverse heterocyclic systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic design, synthesis, characterization, and biological evaluation of novel derivatives stemming from 1H-1,2,3-triazole-4-carbohydrazide. We will delve into the rationale behind synthetic choices, present detailed experimental protocols, and outline workflows for screening these emergent compounds for potent therapeutic activities, particularly in the realms of oncology and infectious diseases.
Chapter 1: The this compound Scaffold: A Privileged Motif in Medicinal Chemistry
The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in the pharmaceutical industry.[1] Its prominence is not accidental; the triazole moiety is considered a bioisostere of the amide bond, sharing similar steric and electronic properties, yet it offers superior metabolic stability due to its resistance to enzymatic hydrolysis.[2] The nitrogen atoms in the ring are excellent hydrogen bond acceptors, and the C-H bond is a capable hydrogen bond donor, allowing the scaffold to form strong and specific interactions with biological targets like enzymes and receptors.[2][3]
The addition of a carbohydrazide group (-CONHNH₂) at the 4-position of the triazole ring introduces a critical synthetic handle. This hydrazide functionality is a potent nucleophile and a versatile building block, enabling a vast array of chemical transformations. It can be readily condensed with carbonyl compounds to form hydrazones or cyclized with various reagents to generate new five- or six-membered heterocyclic rings, such as oxadiazoles, thiadiazines, or other triazoles.[4][5] This synthetic accessibility allows for the rapid generation of compound libraries with extensive structural diversity, a crucial step in the hit-to-lead optimization process of drug discovery. The resulting derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6][7]
Chapter 2: Synthetic Pathways to Novel Derivatives
The construction and subsequent derivatization of the this compound core rely on robust and efficient chemical reactions. The "click" chemistry paradigm is central to the initial formation of the triazole ring, while classical condensation and cyclization reactions are employed to exploit the reactivity of the carbohydrazide group.
The Foundational Role of "Click" Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, a term coined to describe reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[8][9] The CuAAC reaction provides exclusive regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[3] This method's reliability and biocompatibility have made it a favored tool in drug discovery.[3] The synthesis of the core scaffold typically begins with a suitable alkyne ester, which, upon reaction with an organic azide, forms the triazole ester, followed by hydrazinolysis to yield the desired this compound.
References
- 1. An Overview on Biological Activities of 1,2,3-Triazole Derivatives [kr.cup.edu.in]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Methodological & Application
Application Notes & Protocols: 1H-1,2,3-Triazole-4-Carbohydrazide as a Versatile Precursor for the Synthesis of Biologically Active Schiff Bases
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 1H-1,2,3-triazole-4-carbohydrazide as a pivotal precursor for synthesizing novel Schiff bases. The 1,2,3-triazole moiety, a bioisostere for various functional groups, combined with the versatile azomethine (imine) linkage of Schiff bases, creates a molecular scaffold with significant pharmacological potential.[1][2] This guide details the synthesis of the precursor, the subsequent Schiff base condensation, characterization methodologies, and key applications, with a focus on anticancer and antimicrobial agents. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of Triazole-Schiff Base Hybrids
The convergence of the 1,2,3-triazole ring and the Schiff base (–N=CH–) linkage in a single molecular entity has emerged as a powerful strategy in modern medicinal chemistry.[2]
-
The 1,2,3-Triazole Core: This five-membered heterocycle is a highly stable aromatic ring system that is not readily metabolized. Its unique electronic properties, including hydrogen bonding capability and a significant dipole moment, allow it to act as a bioisostere, mimicking amide bonds or other functional groups and facilitating interactions with biological targets.[1][3] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," has made the synthesis of substituted 1,2,3-triazoles exceptionally efficient and modular.[3][4]
-
The Schiff Base Linkage: The azomethine group (C=N) is crucial for the biological activity of many compounds.[5] Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone.[6] This linkage is not merely a structural connector; its planarity and electronic nature can be pivotal for chelation with metal ions and for binding to enzyme active sites.[7]
The precursor, This compound , serves as an ideal bridge between these two pharmacophores. Its terminal hydrazide group (-CONHNH₂) provides the primary amine functionality necessary for Schiff base formation, making it a versatile and indispensable building block for creating libraries of novel hybrid molecules with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10]
Logical Workflow for Synthesis and Application
The following diagram outlines the strategic workflow from the synthesis of the precursor to the evaluation of the final Schiff base derivatives.
Caption: Overall workflow from precursor synthesis to application.
Synthesis of Precursor: this compound
The synthesis of the title precursor is efficiently achieved in a two-step process starting from a suitable alkyne ester, followed by hydrazinolysis. This protocol uses ethyl propiolate and a representative azide, benzyl azide, as starting materials.
Diagram: Synthesis of this compound
Caption: Reaction scheme for precursor synthesis.
Protocol 2.1: Synthesis of Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate
-
Principle: This step utilizes the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Sodium ascorbate reduces the Cu(II) salt (from CuSO₄) to the active Cu(I) catalyst in situ. The reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer.[3]
-
Materials:
-
Benzyl azide (1.0 eq)
-
Ethyl propiolate (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.10 eq)
-
tert-Butanol and Water (1:1 solvent mixture)
-
-
Procedure:
-
In a round-bottom flask, dissolve benzyl azide in the t-BuOH/H₂O mixture.
-
Add ethyl propiolate to the solution and stir.
-
In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure ester.
-
Protocol 2.2: Synthesis of 1-benzyl-1H-1,2,3-triazole-4-carbohydrazide
-
Principle: This is a standard hydrazinolysis reaction. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and formation of the more stable carbohydrazide.[2]
-
Materials:
-
Ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate (1.0 eq)
-
Hydrazine hydrate (NH₂NH₂·H₂O, 80-99%) (10.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve the triazole ester in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.[2] A precipitate often forms as the reaction progresses.
-
Monitor the reaction by TLC until the starting ester spot disappears.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum to obtain the pure this compound, which can often be used in the next step without further purification.
-
General Protocol for Schiff Base Synthesis
The synthesized carbohydrazide is condensed with various aromatic or heterocyclic aldehydes (or ketones) to yield the target Schiff bases.
Mechanism: Acid-Catalyzed Schiff Base Formation
The reaction proceeds via a two-stage mechanism: nucleophilic addition to form a carbinolamine intermediate, followed by dehydration to form the imine. A catalytic amount of acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the amine.[11][12]
Caption: Mechanism of acid-catalyzed Schiff base formation.
Protocol 3.1: General Procedure for Condensation
-
Materials:
-
This compound (1.0 eq)
-
Substituted aldehyde or ketone (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
-
Procedure:
-
In a round-bottom flask, dissolve the this compound in a minimal amount of hot absolute ethanol.
-
In a separate container, dissolve the aldehyde/ketone in ethanol.
-
Add the aldehyde solution to the carbohydrazide solution with stirring.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[2]
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-8 hours. The reaction time will vary depending on the reactivity of the aldehyde.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.
-
If precipitation is slow, the mixture can be cooled further in an ice bath or the volume can be reduced under pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, DMF/water) to obtain the pure Schiff base.
-
Data Table: Examples of Synthesized Triazole-Schiff Bases
| Entry | Aldehyde | Reaction Time (h) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | 4 | 90 | 210-212 |
| 2 | 4-Chlorobenzaldehyde | 3 | 92 | 235-237 |
| 3 | 4-Nitrobenzaldehyde | 2 | 95 | 250-252 |
| 4 | 4-Methoxybenzaldehyde | 5 | 88 | 205-207 |
| 5 | Salicylaldehyde | 4 | 91 | 228-230 |
Note: Reaction times, yields, and melting points are representative and may vary based on specific experimental conditions and the substitution on the triazole ring.
Characterization of Products
Unambiguous structural confirmation of the synthesized precursor and Schiff bases is essential. A combination of spectroscopic techniques is employed for this purpose.[7][13][14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Carbohydrazide (Precursor): Look for characteristic peaks for N-H stretching (amide and amine, ~3200-3400 cm⁻¹), C=O stretching (amide I, ~1640-1680 cm⁻¹), and N-H bending (amide II, ~1520-1550 cm⁻¹).
-
Schiff Base (Product): The most critical change is the disappearance of the strong C=O (amide I) peak and the appearance of a new peak for the C=N (azomethine/imine) stretch, typically in the range of 1600-1650 cm⁻¹. The N-H stretching of the primary amine will also disappear.
-
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Carbohydrazide: Expect to see signals for the -CONH- proton (a singlet, often downfield > 9.0 ppm) and the -NH₂ protons (a broad singlet).
-
Schiff Base: The key diagnostic signal is a new singlet in the 8.0-10.0 ppm region corresponding to the azomethine proton (-N=CH-). The signals for the -NH₂ protons of the hydrazide will be absent. Aromatic protons will show characteristic splitting patterns based on their substitution.
-
-
Mass Spectrometry (MS):
-
Provides confirmation of the molecular weight of the synthesized compounds. Look for the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated mass.
-
Application Notes: Pharmacological Potential
The synthesized 1,2,3-triazole-Schiff base hybrids are promising candidates for drug discovery, exhibiting a broad spectrum of biological activities.
-
Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines.[8] They have shown significant activity against prostate (PC3), breast (MCF7), and skin (A375) cancer cells.[13][15][16] The mechanism of action can involve inhibition of key cellular processes or induction of apoptosis. Computational docking studies suggest these molecules can bind effectively to targets like the androgen receptor.[13]
-
Antimicrobial Activity: The triazole-Schiff base scaffold is a well-established pharmacophore for developing antimicrobial agents.[9][17] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal strains like Candida albicans.[18][19] The presence of certain substituents, such as halogens, on the aromatic ring of the aldehyde can enhance antimicrobial potency.[17]
-
Catalytic Applications: Beyond biology, these Schiff bases serve as versatile ligands. They can coordinate with various transition metals (e.g., Cu, Ni, Co, Zn) to form stable metal complexes.[14][20] These complexes are effective catalysts in various organic transformations, including oxidation, reduction, and cross-coupling reactions, offering benefits like high selectivity and efficiency.[20][21]
References
- 1. mdpi.com [mdpi.com]
- 2. New 1,2,3-Triazole Scaffold Schiff Bases as Potential Anti-COVID-19: Design, Synthesis, DFT-Molecular Docking, and Cytotoxicity Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies | Semantic Scholar [semanticscholar.org]
- 9. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triazole based Schiff bases and their oxovanadium(IV) complexes: Synthesis, characterization, antibacterial assay, and computational assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Evaluation of Polar Substituted Schiff Bases and 1,2,3-Triazole Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents: DFT, molecular docking and ADME studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 17. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 18. Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Application of 1H-1,2,3-Triazole-4-Carbohydrazide in Medicinal Chemistry: A Technical Guide
Introduction: The Strategic Importance of the 1,2,3-Triazole-4-Carbohydrazide Scaffold
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is a paramount objective. The 1H-1,2,3-triazole-4-carbohydrazide core has emerged as a "privileged scaffold," a term bestowed upon molecular frameworks that can provide ligands for more than one type of receptor or enzyme. This unique status is attributed to the synergistic combination of the 1,2,3-triazole ring and the carbohydrazide moiety, each contributing distinct and favorable physicochemical properties.
The 1,2,3-triazole ring, often synthesized via the robust and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," imparts metabolic stability, hydrogen bonding capability, and a dipole moment that facilitates strong interactions with biological targets. The carbohydrazide functional group serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of pharmacophoric substituents through reactions like condensation to form Schiff bases or cyclization to generate other heterocyclic systems. This synthetic tractability enables the creation of large and diverse chemical libraries for high-throughput screening.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols, biological evaluation methodologies, and an analysis of the structure-activity relationships (SAR) that govern its therapeutic potential.
Synthetic Pathways and Methodologies
The synthesis of this compound and its derivatives is a well-established process, typically commencing with the formation of the triazole ring followed by functional group manipulations.
start [label="Commercially Available\nStarting Materials", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ester [label="Ethyl 1H-1,2,3-triazole-4-carboxylate", fillcolor="#FBBC05"]; hydrazide [label="this compound\n(Core Scaffold)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; derivative [label="Bioactive Derivatives\n(e.g., Schiff Bases)", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> ester [label=" 'Click' Chemistry\n(e.g., CuAAC)"]; ester -> hydrazide [label=" Hydrazinolysis\n(Hydrazine Hydrate)"]; hydrazide -> derivative [label=" Condensation/\nCyclization"]; }
Figure 1: General synthetic workflow for this compound and its derivatives.
Protocol 1: Synthesis of this compound
This two-step protocol outlines the synthesis of the core scaffold, starting from the corresponding ethyl ester.
Step 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate
-
Rationale: This step utilizes the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to construct the 1,2,3-triazole ring. This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
-
Materials:
-
Ethyl propiolate
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium azide (1.1 eq) in a 1:1 mixture of water and tert-butanol.
-
Add ethyl propiolate (1.0 eq) to the solution.
-
In a separate container, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in a minimum amount of water.
-
Add the copper/ascorbate solution to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure ethyl 1H-1,2,3-triazole-4-carboxylate.
-
Step 2: Synthesis of this compound
-
Rationale: This step involves the nucleophilic acyl substitution of the ethyl ester with hydrazine hydrate. The high nucleophilicity of hydrazine readily displaces the ethoxy group to form the stable carbohydrazide.
-
Materials:
-
Ethyl 1H-1,2,3-triazole-4-carboxylate
-
Hydrazine hydrate (80-99%)
-
Ethanol
-
-
Procedure:
-
Dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.
-
Protocol 2: Synthesis of a Representative Schiff Base Derivative
-
Rationale: Schiff base formation is a straightforward and efficient method to introduce diverse aromatic and heterocyclic moieties onto the carbohydrazide core. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
-
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted benzaldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the formation of the product by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The Schiff base product will typically precipitate. Collect the solid by filtration.
-
Wash the precipitate with cold ethanol and dry under vacuum to yield the pure Schiff base derivative.
-
Therapeutic Applications and Biological Activities
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this compound derivatives against a range of cancer cell lines.
-
Mechanism of Action: The anticancer effects of these compounds are often multi-faceted. One prominent mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the modulation of key regulatory proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. Furthermore, some derivatives have been shown to act as kinase inhibitors, targeting enzymes like VEGFR-2, which are crucial for tumor angiogenesis and proliferation[1].
Triazole [label="1,2,3-Triazole-4-Carbohydrazide\nDerivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Kinase [label="Kinase Inhibition\n(e.g., VEGFR-2)", fillcolor="#FBBC05"]; Apoptosis [label="Apoptosis Induction", fillcolor="#FBBC05"]; Bax [label="Upregulation of Bax", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bcl2 [label="Downregulation of Bcl-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellDeath [label="Cancer Cell Death", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Triazole -> Kinase; Triazole -> Apoptosis; Apoptosis -> Bax; Apoptosis -> Bcl2; Kinase -> CellDeath; Bax -> CellDeath; Bcl2 -> CellDeath [arrowhead=tee]; }
Figure 2: Proposed anticancer mechanisms of action for 1,2,3-triazole-4-carbohydrazide derivatives.
Table 1: In Vitro Anticancer Activity of Selected 1,2,3-Triazole-4-Carbohydrazide Derivatives (IC₅₀ values in µM)
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | Schiff Base (4-Cl-Ph) | MCF-7 (Breast) | 1.1 | [1] |
| 1b | Schiff Base (4-NO₂-Ph) | A549 (Lung) | 8.67 | [1] |
| 2a | Hydrazone | HCT-116 (Colon) | 2.6 | [2] |
| 2b | Hydrazone | HepG2 (Liver) | 1.4 | [2] |
| Doxorubicin | Standard Drug | MCF-7 (Breast) | 0.8 | [1] |
| Cisplatin | Standard Drug | A549 (Lung) | 24.15 | [1] |
Note: Ph denotes a phenyl group. The IC₅₀ values are representative and may vary based on experimental conditions.
Antimicrobial Activity
The 1,2,3-triazole-4-carbohydrazide scaffold has also been extensively explored for its antimicrobial potential against a variety of bacterial and fungal pathogens.
-
Mechanism of Action: The antifungal activity of triazole derivatives is well-documented and primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. The antibacterial mechanism of action for some triazole derivatives has been linked to the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication and repair[3][4].
Table 2: In Vitro Antimicrobial Activity of Selected 1,2,3-Triazole-4-Carbohydrazide Derivatives (MIC values in µg/mL)
| Compound ID | Derivative Type | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 3a | Schiff Base (4-F-Ph) | S. aureus | 16 | C. albicans | 8 | [5] |
| 3b | Schiff Base (2,4-diCl-Ph) | E. coli | 32 | A. niger | 16 | [5] |
| 4a | Hydrazone | P. aeruginosa | 0.5 | C. tropicalis | 4 | [6] |
| Ciprofloxacin | Standard Drug | E. coli | 0.25 | - | - | [7] |
| Fluconazole | Standard Drug | - | - | C. albicans | 0.5 | [8] |
Note: The MIC values are representative and can vary depending on the specific strain and testing methodology.
Experimental Protocols for Biological Evaluation
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
-
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
-
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Rationale: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agents (positive controls)
-
Microplate reader or visual inspection
-
-
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism according to established guidelines (e.g., CLSI standards).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. Its straightforward and efficient synthesis, coupled with the ability to readily introduce chemical diversity, has led to the identification of numerous derivatives with potent anticancer and antimicrobial activities. The mechanisms of action, while still under active investigation, appear to involve key cellular pathways such as apoptosis, kinase signaling, and microbial-specific enzyme inhibition.
Future research in this area should focus on several key aspects:
-
Lead Optimization: Further structural modifications of the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways affected by these compounds to facilitate rational drug design.
-
In Vivo Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases to assess their therapeutic potential in a physiological context.
-
Combating Drug Resistance: Exploration of these compounds as potential agents to overcome existing drug resistance mechanisms in both cancer and microbial infections.
The continued exploration of the rich medicinal chemistry of this compound holds significant promise for the development of the next generation of effective and safe therapies for a range of human diseases.
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of a triazole-containing inhibitor of Mycobacterium tuberculosis DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: 1H-1,2,3-Triazole-4-carbohydrazide as a Premier Building Block in Modern Organic Synthesis
Introduction: The Ascendancy of a Heterocyclic Hub
In the landscape of contemporary organic and medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone for the construction of complex molecular architectures with profound biological and material applications.[1][2] Its prevalence is largely attributed to the advent of "click chemistry," which provides a robust and high-yielding pathway to this heterocyclic core.[3] Within this esteemed family of compounds, 1H-1,2,3-triazole-4-carbohydrazide stands out as a particularly versatile and powerful building block. Its bifunctional nature, possessing both the stable triazole ring and the reactive carbohydrazide moiety, offers a gateway to a diverse array of more complex heterocyclic systems. This guide provides an in-depth exploration of the synthesis and synthetic applications of this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
Core Synthesis: Establishing the Foundation
The journey into the synthetic utility of this compound begins with its efficient preparation. The most common and reliable route commences with the synthesis of its corresponding ethyl ester, ethyl 1H-1,2,3-triazole-4-carboxylate, which is then converted to the target carbohydrazide via hydrazinolysis.
Protocol 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate
This initial step leverages the well-established Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. A common approach involves the reaction of ethyl propiolate with an azide source. For the unsubstituted 1H-triazole, a protected azide is often used, followed by deprotection. A more direct route is also possible.
Causality of Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO is often chosen to facilitate the dissolution of the reactants and intermediates.
-
Base: A non-nucleophilic organic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is employed to deprotonate the β-ketoester, initiating the reaction cascade.[4]
-
Temperature: The reaction is typically conducted at a moderately elevated temperature (e.g., 50 °C) to ensure a reasonable reaction rate without promoting decomposition.[4]
Experimental Protocol:
-
To a solution of an appropriate aryl azide (0.5 mmol, 1 equiv) and ethyl acetoacetate (0.6 mmol, 1.2 equiv) in acetonitrile (MeCN) (0.2 M), add DBU (0.6 mmol, 1.2 equiv).[4]
-
Stir the reaction mixture at 50 °C in an oil bath overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired ethyl 1-aryl-1H-1,2,3-triazole-4-carboxylate.
Protocol 2: Synthesis of this compound
The conversion of the ethyl ester to the carbohydrazide is a straightforward hydrazinolysis reaction.
Causality of Experimental Choices:
-
Reagent: Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.
-
Solvent: Ethanol is a common solvent for this reaction as it is a good solvent for both the ester and hydrazine hydrate, and its boiling point allows for refluxing to drive the reaction to completion.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic acyl substitution.
Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (0.01 mol) in ethanol (50 mL).
-
Add hydrazine hydrate (99%, 0.01 mol) to the solution.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain pure this compound.
Caption: Synthetic pathway to this compound.
Applications in Heterocyclic Synthesis: A World of Possibilities
The true synthetic power of this compound lies in its ability to serve as a scaffold for the construction of a variety of other five- and six-membered heterocyclic rings. The terminal hydrazide group provides two nucleophilic nitrogen atoms and a carbonyl group, which can participate in a range of cyclization and condensation reactions.
Synthesis of 1,3,4-Oxadiazoles
The conversion of carbohydrazides to 1,3,4-oxadiazoles is a common and valuable transformation. This can be achieved through several methods, most notably by reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[1][5]
Mechanistic Insight: The reaction proceeds via the formation of an N,N'-diacylhydrazine intermediate. The phosphorus oxychloride then acts as a Lewis acid, activating the carbonyl oxygen and facilitating an intramolecular nucleophilic attack by the other carbonyl oxygen, followed by dehydration to yield the stable 1,3,4-oxadiazole ring.
Protocol 3: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
-
In a round-bottomed flask, prepare a mixture of this compound (0.01 mol) and a substituted aromatic acid (0.01 mol).[5]
-
Carefully add phosphorus oxychloride (10 mL) to the mixture.
-
Reflux the reaction mixture on a water bath for 8-10 hours, monitoring progress by TLC.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-(1H-1,2,3-triazol-4-yl)-5-substituted-1,3,4-oxadiazole.
| Entry | Substituent (R) | Yield (%) | Reference |
| 1 | Phenyl | 85 | [5] |
| 2 | 4-Chlorophenyl | 82 | [5] |
| 3 | 4-Nitrophenyl | 78 | [5] |
| 4 | 4-Methoxyphenyl | 88 | [5] |
Synthesis of N-Acyl Hydrazones
The condensation of the carbohydrazide with various aldehydes and ketones provides a straightforward route to N-acyl hydrazones. These compounds are not only valuable final products with their own biological activities but also serve as intermediates for further cyclizations.[6]
Mechanistic Insight: The reaction is a classic nucleophilic addition-elimination. The terminal -NH₂ group of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by a small amount of acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.
Protocol 4: General Procedure for the Synthesis of N-Acyl Hydrazones
-
Dissolve this compound (0.01 mol) in ethanol or glacial acetic acid in a round-bottomed flask.
-
Add the desired aldehyde or ketone (0.01 mol) to the solution.
-
Add a few drops of a catalytic acid (e.g., concentrated sulfuric acid or glacial acetic acid).
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure N-acyl hydrazone.
| Entry | Aldehyde/Ketone | Yield (%) | Reference |
| 1 | Benzaldehyde | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | 90 | [7] |
| 3 | 4-Nitrobenzaldehyde | 88 | [7] |
| 4 | Acetophenone | 85 | [3] |
Synthesis of 1,2,4-Triazoles and 1,3,4-Thiadiazoles via a Thiosemicarbazide Intermediate
The reaction of this compound with isothiocyanates yields a thiosemicarbazide intermediate. This intermediate is a versatile precursor that can undergo cyclization under different conditions to afford either 1,2,4-triazole-3-thiones (in basic media) or 2-amino-1,3,4-thiadiazoles (in acidic media).[8]
Mechanistic Insight:
-
Basic Conditions (1,2,4-Triazole formation): In the presence of a base (e.g., NaOH), the more acidic N-H proton of the thiosemicarbazide is deprotonated. The resulting anion then undergoes an intramolecular nucleophilic attack on the carbonyl carbon, followed by dehydration to form the 1,2,4-triazole-3-thione ring.
-
Acidic Conditions (1,3,4-Thiadiazole formation): Under acidic conditions (e.g., concentrated H₂SO₄), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The sulfur atom of the thiourea moiety then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of the 2-amino-1,3,4-thiadiazole ring.
Caption: Divergent synthesis from a thiosemicarbazide intermediate.
Protocol 5: Synthesis of 1,2,4-Triazole-3-thiones
-
Prepare the thiosemicarbazide intermediate by reacting this compound with an appropriate isothiocyanate in ethanol.
-
Dissolve the purified thiosemicarbazide (0.01 mol) in a 2% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 3-5 hours.
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the desired 1,2,4-triazole-3-thione.
Protocol 6: Synthesis of 2-Amino-1,3,4-thiadiazoles
-
Prepare the thiosemicarbazide intermediate as described above.
-
Carefully add the thiosemicarbazide (0.01 mol) in small portions to concentrated sulfuric acid, keeping the temperature below 10 °C with an ice bath.
-
Stir the mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize with a concentrated solution of ammonia.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent.
Conclusion: A Testament to Versatility
This compound has unequivocally demonstrated its merit as a premier building block in the arsenal of synthetic organic chemists. Its straightforward synthesis and the predictable reactivity of its carbohydrazide moiety provide a reliable and efficient platform for the generation of a wide spectrum of biologically relevant heterocyclic compounds. The protocols and mechanistic insights provided herein are intended to empower researchers to harness the full potential of this versatile molecule, paving the way for the discovery of novel pharmaceuticals and functional materials. The continued exploration of the reactivity of this compound is certain to yield even more innovative synthetic methodologies and molecular entities in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 1,2,3-triazole-tethered N-acyl hydrazones as a new class of carbonic anhydrase II inhibitors: In vitro and in silico potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of α-Glucosidase Inhibitors Using a 1H-1,2,3-Triazole-4-Carbohydrazide Scaffold
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 1H-1,2,3-triazole-4-carbohydrazide scaffold in the discovery of novel α-glucosidase inhibitors. α-Glucosidase is a pivotal enzyme in carbohydrate metabolism, and its inhibition is a clinically validated strategy for managing postprandial hyperglycemia in type 2 diabetes mellitus (T2DM).[1][2][3] The 1,2,3-triazole core, a bioisostere of the amide bond, is recognized as a "privileged" structure in medicinal chemistry, offering metabolic stability and a unique capacity for forming key interactions with biological targets.[1][4][5][6] This guide details the rationale, synthetic protocols, bioassay methodologies, and structure-activity relationship (SAR) insights essential for leveraging this versatile chemical precursor.
Introduction: The Rationale for Targeting α-Glucosidase with Triazole Derivatives
Diabetes mellitus is a pervasive metabolic disorder affecting millions globally, with T2DM being the most common form.[4][5] A hallmark of T2DM is postprandial hyperglycemia, an excessive spike in blood glucose levels following a meal, which is directly linked to the enzymatic breakdown of dietary carbohydrates in the small intestine.[3][5] The final step in this digestive cascade is catalyzed by α-glucosidase, an enzyme located at the brush border of the intestine that hydrolyzes α-(1,4)-glycosidic bonds of disaccharides and oligosaccharides to release absorbable glucose.[1][3]
Inhibition of α-glucosidase effectively delays carbohydrate digestion and glucose absorption, thereby mitigating the post-meal glycemic surge.[5] While existing drugs like acarbose validate this therapeutic approach, their use is often hampered by gastrointestinal side effects, necessitating the discovery of novel, non-carbohydrate-based inhibitors with improved potency and safety profiles.[3][4][5]
The 1H-1,2,3-triazole scaffold has emerged as an optimal framework for designing such inhibitors.[4] Its carbohydrazide functional group (-CONHNH₂) serves as a versatile chemical handle, enabling the facile synthesis of large, diverse libraries of derivative compounds. This allows for systematic exploration of the chemical space around the core scaffold to identify potent and selective inhibitors.
Synthesis of the Core Scaffold and Derivatives
The foundational step in this discovery pipeline is the efficient synthesis of the this compound precursor. The most robust and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," followed by hydrazinolysis.[7][8]
General Synthetic Workflow
The workflow begins with readily available starting materials—an organic azide and an alkyne ester (e.g., ethyl propiolate). The CuAAC reaction selectively yields the 1,4-disubstituted triazole ester, which is then converted to the desired carbohydrazide intermediate via reaction with hydrazine hydrate. This intermediate is the linchpin for diversification, readily condensing with various electrophiles like aldehydes, ketones, or isothiocyanates to generate the final library of test compounds.[9]
Caption: General workflow for synthesizing α-glucosidase inhibitor libraries.
Protocol: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbohydrazide
This protocol provides a representative method for synthesizing the core scaffold.
Materials:
-
Phenyl azide
-
Ethyl propiolate
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
tert-Butanol (t-BuOH) and Water (H₂O)
-
Hydrazine hydrate (80%)
-
Ethanol (EtOH)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Step 1: Synthesis of Ethyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate (Triazole Ester)
-
In a round-bottom flask, dissolve phenyl azide (10 mmol) and ethyl propiolate (10 mmol) in a 1:1 mixture of t-BuOH and H₂O (40 mL).
-
To this solution, add sodium ascorbate (1 mmol, 10 mol%) followed by CuSO₄·5H₂O (0.5 mmol, 5 mol%).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, add water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure triazole ester.
-
-
Step 2: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbohydrazide (Core Scaffold)
-
Dissolve the purified triazole ester (5 mmol) in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (25 mmol, 5 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature. The solid product will often precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure 1-phenyl-1H-1,2,3-triazole-4-carbohydrazide. The structure should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.
-
Mechanism of Action and Enzyme Kinetics
Triazole-based inhibitors typically act by binding to the active site of the α-glucosidase enzyme, preventing the substrate from accessing the catalytic residues.[8] The binding is driven by a combination of non-covalent interactions. Molecular docking and kinetic studies are essential to elucidate the precise mechanism.[2][6][10]
-
Key Interactions: The triazole ring can participate in π-alkyl or π-sulfur interactions, while substituents on the scaffold can form hydrogen bonds and hydrophobic interactions with key amino acid residues like aspartate, glutamate, histidine, and alanine within the enzyme's binding pocket.[8]
-
Kinetic Analysis: Enzyme kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[3][8] This information is crucial for understanding how the inhibitor interacts with the enzyme and for guiding further lead optimization. For instance, an uncompetitive inhibitor, which binds only to the enzyme-substrate complex, can be highly effective.[8]
Caption: Conceptual model of inhibitor-enzyme interactions.
Application Protocol: In Vitro α-Glucosidase Inhibition Assay
This robust and validated protocol is designed for screening compound libraries in a 96-well microplate format.[11][12]
Principle
The assay quantifies the activity of α-glucosidase by measuring its ability to hydrolyze the chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into p-nitrophenol (pNP). The product, pNP, has a distinct yellow color and its absorbance can be measured spectrophotometrically at 405 nm. The inhibitory activity of a test compound is determined by its ability to reduce the rate of pNP formation.[11][12]
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae (Baker's yeast) (e.g., Sigma-Aldrich, G5003)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
-
Acarbose (Positive Control)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃, 1 M) (Stopping Reagent)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology
-
Preparation of Solutions:
-
Enzyme Stock (2.0 U/mL): Prepare a stock solution of α-glucosidase in phosphate buffer. Aliquot and store at -20°C. Dilute to the working concentration (e.g., 0.2 U/mL) with buffer just before use.
-
Substrate Stock (5 mM): Dissolve pNPG in phosphate buffer. Prepare fresh daily.
-
Test Compound/Control Stocks (e.g., 10 mM): Dissolve test compounds and acarbose in 100% DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of phosphate buffer to all wells.
-
Add 20 µL of the test compound solution (or acarbose for positive control, or DMSO for 100% enzyme activity control) at various concentrations to the respective wells.
-
Add 20 µL of the α-glucosidase working solution (0.2 U/mL) to all wells except the blank wells (add 20 µL of buffer to blanks instead).
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the pNPG substrate solution (5 mM) to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Terminate the reaction by adding 80 µL of 1 M Na₂CO₃ solution to all wells.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis
-
Calculate the Percentage Inhibition: Use the following formula, where A is absorbance:
-
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
A_control = Absorbance of the 100% enzyme activity well (DMSO, enzyme, substrate).
-
A_sample = Absorbance of the well with the test compound.
-
Note: All absorbance values should be corrected by subtracting the absorbance of the corresponding blank.
-
-
Determine the IC₅₀ Value:
-
Test each compound over a range of at least five concentrations.
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.
-
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold is key to optimizing inhibitory potency.[1][13] SAR studies reveal which chemical features are critical for effective binding to the enzyme.
Key Insights from SAR Studies
-
N1-Substituent on Triazole Ring: The nature of the aromatic or aliphatic group at the N1 position significantly influences activity. Electron-withdrawing or -donating groups on a phenyl ring at this position can modulate hydrophobic and electronic interactions with the active site.
-
Hydrazone Moiety Substituents: The group (R') introduced by condensing the carbohydrazide with an aldehyde or ketone is a major determinant of potency. Bulky, hydrophobic, and halogen-substituted aromatic rings often lead to enhanced activity.[14][15]
-
Linker and Spacing: The hydrazide linker itself is crucial. Its ability to act as a hydrogen bond donor and acceptor contributes significantly to binding affinity.
Caption: Iterative workflow for Structure-Activity Relationship (SAR) analysis.
Data Presentation: Representative Inhibitors
The following table summarizes the inhibitory activities of selected 1,2,3-triazole derivatives from the literature, demonstrating the impact of structural modifications on potency compared to the standard drug, acarbose.
| Compound ID | Key Structural Features | α-Glucosidase IC₅₀ (µM) | Reference |
| Acarbose | Standard Drug (Polysaccharide Mimic) | 817.38 - 844.81 | [14],[10] |
| 6s | 5-Cl on benzothiazole; p-tert-butyl on phenyl ring | 20.7 | [14] |
| 6o | 5-Cl on benzothiazole; p-isopropyl on phenyl ring | 22.3 | [14] |
| R1 | Triazole-clubbed indole derivative | 10.1 | [2] |
| 9e | Cyanoacetohydrazide linker; 4-chlorophenyl substituent | 1.00 ± 0.01 | [8] |
| 9b | Cyanoacetohydrazide linker; 2,4-dichlorophenyl substituent | 1.50 ± 0.01 | [8] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising and synthetically accessible starting point for the development of next-generation α-glucosidase inhibitors. Its modular nature allows for extensive chemical exploration, leading to the identification of compounds with potencies far exceeding that of current clinical standards.
Future work should focus on:
-
In Vivo Efficacy: Advancing the most potent hits from in vitro assays into animal models of diabetes to assess their effect on postprandial blood glucose levels.[2]
-
Toxicity and ADMET Profiling: Early-stage assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds to ensure favorable drug-like characteristics.[5][16]
-
Computational Optimization: Utilizing advanced computational tools, such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics simulations, to refine inhibitor design and predict the activity of novel derivatives before their synthesis.[6][16]
By integrating the synthetic and analytical protocols outlined in this guide, research teams can efficiently navigate the discovery pipeline and contribute to the development of safer and more effective therapies for type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antidiabetic study of triazole clubbed indole derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, α-glucosidase inhibitory activity, and molecular dynamic simulation of 6-chloro-2-methoxyacridine linked to triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in 1,2,3-Triazole Based α-Glucosidase Inhibitors: Design Strategies, Structure-Activity Relationship and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of alpha-glucosidase inhibitors: A comprehensive in silico approach targeting a large set of triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative Approach for Designing Novel Triazole Derivatives as α-Glucosidase Inhibitors: QSAR, Molecular Docking, ADMET, and Molecular Dynamics Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Cyanoacetohydrazide linked to 1,2,3-triazole derivatives: a new class of α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of α-glucosidase enzyme by 'click'-inspired pharmacophore framework 1,3,4-thiadiazole-1,2,3-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Studies of Novel Benzothiazole-Triazole Derivatives [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Comprehensive Analytical Characterization of 1H-1,2,3-Triazole-4-Carbohydrazide: A Multi-technique Approach
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
1H-1,2,3-triazole-4-carbohydrazide is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of novel pharmaceutical agents and functional materials.[1][2] Its inherent biological potential, stemming from the unique electronic and structural properties of the triazole ring, necessitates a robust and unambiguous analytical characterization to ensure structural integrity, purity, and stability. This guide provides a detailed framework of integrated analytical techniques for the comprehensive characterization of this molecule, moving beyond simple data acquisition to explain the causality behind methodological choices. We present detailed protocols for spectroscopic, chromatographic, and thermal analysis techniques, designed to provide a self-validating system for researchers in medicinal chemistry and drug development.
The Strategic Imperative for Multi-Modal Analysis
Characterizing a synthetic compound like this compound is not a linear process but an integrated strategy. A single technique provides only one dimension of the molecule's identity. For instance, Mass Spectrometry may confirm the molecular mass, but it cannot definitively distinguish between isomers. Nuclear Magnetic Resonance (NMR) can elucidate the precise atomic connectivity, but it reveals little about the sample's purity. Therefore, a multi-technique approach is essential for building a complete, validated profile of the compound. The workflow below illustrates the logical relationship between techniques, where each step provides data that complements and validates the others.
References
Application Note: A Guide to Molecular Docking of 1H-1,2,3-Triazole-4-Carbohydrazide Derivatives with Key Biological Targets
Abstract
The 1H-1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity to engage in diverse non-covalent interactions.[1][2][3] Derivatives, such as those containing a 4-carbohydrazide moiety, present a versatile platform for developing novel therapeutic agents against a wide array of diseases, including cancer, microbial infections, and viral illnesses.[2][4][5] Molecular docking is an indispensable computational technique in structure-based drug design, offering a rapid and cost-effective method to predict the binding modes and affinities of small molecules within the active sites of biological targets.[6][7][8] This guide provides a comprehensive protocol for conducting molecular docking studies with 1H-1,2,3-triazole-4-carbohydrazide derivatives, designed for researchers and scientists in the field of drug development. We delve into the theoretical underpinnings, present a validated step-by-step workflow, and offer expert insights into the interpretation of results.
Foundational Principles: The 'Why' of the Docking Process
Before embarking on the protocol, it is crucial to understand the scientific rationale behind the key components of a molecular docking experiment. This foundational knowledge ensures that experimental choices are deliberate and the results are interpreted with a critical eye.
The Ligand: A Privileged Scaffold
The 1H-1,2,3-triazole ring is considered a "privileged" structure in drug discovery. Its chemical properties make it an excellent pharmacophore:
-
Aromaticity and Stability: The triazole ring is a stable, planar aromatic system that is resistant to metabolic degradation.[2]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein residues.[2]
-
Dipole Moment: The significant dipole moment of the triazole ring enables favorable dipole-dipole and electrostatic interactions within a protein's binding pocket.[3]
-
Bioisostere: The 1,2,4-triazole variant is a known bioisostere of amides, esters, and carboxylic acids, allowing it to mimic the functionality of these groups while offering improved pharmacological properties.[9]
The addition of a carbohydrazide linker at the 4-position further enhances the molecule's ability to form hydrogen bonds, providing a flexible anchor point for orienting the molecule within a target's active site.
The Biological Targets: Where to Dock?
The broad bioactivity of 1,2,3-triazole derivatives means they can interact with a wide range of protein targets.[2][3] Target selection is the first critical decision in a docking study and should be guided by the therapeutic area of interest.
| Therapeutic Area | Potential Biological Targets | Example PDB IDs |
| Anticancer | Tubulin, Protein Kinases, Topoisomerases | 1SA0 (Tubulin), 2ITV (EGFR Kinase) |
| Antiviral | Viral Proteases (e.g., SARS-CoV-2 Mpro), Reverse Transcriptase | 6LU7 (SARS-CoV-2 Mpro), 1RT2 (HIV-1 RT) |
| Antimicrobial | Dihydropteroate Synthase (DHPS), DNA Gyrase | 1AJ0 (DHPS), 5L3J (DNA Gyrase) |
| Neurodegenerative | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | 4EY7 (hAChE), 6ZUI (hBuChE) |
| Other | Carbonic Anhydrase, Aldose Reductase | 5A9T (Carbonic Anhydrase II) |
The Simulation: Search Algorithms and Scoring Functions
Molecular docking predicts the preferred orientation and conformation of a ligand when bound to a receptor. This is achieved through two core components:[6][7]
-
Search Algorithm: This component systematically explores the conformational space of the ligand within the defined binding site, generating numerous possible binding poses.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score (often analogous to binding free energy) to estimate the binding affinity.[10] A more negative score typically indicates a more favorable binding interaction.[11][12][13][14]
The accuracy of these predictions is heavily dependent on the underlying force field , a set of mathematical equations and parameters used to describe the potential energy of the molecular system.[10][15] Common force fields used in docking include AMBER, CHARMM, and OPLS.[10][16][17]
The Docking Protocol: A Validated Step-by-Step Workflow
This section details a robust and self-validating protocol for docking a this compound derivative into a target protein. We will use AutoDock Vina, a widely used open-source docking program known for its accuracy and speed, as our primary tool.[18][19]
Protocol 1: Step-by-Step Molecular Docking
Objective: To predict the binding mode and affinity of a novel this compound derivative against a chosen biological target.
Required Software:
-
Docking Suite: AutoDock Tools (ADT) and AutoDock Vina[12]
-
Ligand Preparation (Optional): Avogadro, ChemDraw
Step 1: Receptor Preparation
-
Obtain Structure: Download the 3D crystal structure of your target protein from the --INVALID-LINK--. Choose a high-resolution structure that contains a co-crystallized ligand in the active site. This ligand is essential for defining the binding site and for protocol validation.
-
Clean the PDB File:
-
Open the PDB file in UCSF Chimera.
-
Remove all non-essential components, such as water molecules, ions, and co-solvents.[21][22][23] Expert Tip: Retain specific water molecules only if literature suggests they play a critical role in ligand binding.[23][24]
-
If the protein is a multimer, isolate the single chain (e.g., Chain A) that contains the active site of interest.[22]
-
Separate the co-crystallized (native) ligand from the protein and save it as a separate file (e.g., native_ligand.mol2). This will be used for validation.
-
-
Prepare for Docking:
-
Use a tool like AutoDock Tools (ADT) or the Dock Prep tool in Chimera.[22]
-
This process adds polar hydrogen atoms, which are typically absent in PDB files, and assigns partial charges (e.g., Gasteiger charges).[23][25]
-
Save the prepared receptor in the .pdbqt format required by AutoDock Vina (e.g., receptor.pdbqt).
-
Step 2: Ligand Preparation
-
Create 3D Structure: Draw your this compound derivative in a 2D chemical drawing program and convert it to a 3D structure. Alternatively, obtain the structure from a database like PubChem.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) with software like Avogadro. This step ensures the ligand has a realistic, low-energy starting conformation.[23]
-
Prepare for Docking:
-
Load the minimized ligand into AutoDock Tools.
-
The software will automatically detect rotatable bonds, which allows for flexible ligand docking.
-
Save the prepared ligand in the .pdbqt format (e.g., triazole_ligand.pdbqt).
-
Step 3: Protocol Validation via Redocking
Causality: Before docking your novel compound, you must prove your protocol can accurately reproduce experimental results. This is the cornerstone of a trustworthy study.[26]
-
Define the Binding Site: Using ADT, define the search space (grid box) for docking. Center the grid box on the position of the native ligand from the original crystal structure and ensure its dimensions are large enough to encompass the entire binding site.[12][25]
-
Redock the Native Ligand: Perform a docking simulation using the prepared native ligand (native_ligand.pdbqt) and the defined grid box.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validate: An RMSD value of less than 2.0 Å is considered a successful validation, indicating your docking protocol is reliable.[11][24][26][27][28] If the RMSD is higher, you may need to adjust the grid box size or docking parameters.
Step 4: Docking the Test Ligand
-
Run Simulation: Using the validated protocol (i.e., the same receptor file and grid box parameters), perform the docking simulation with your prepared triazole ligand (triazole_ligand.pdbqt).
-
Generate Poses: AutoDock Vina will generate a set of ranked binding poses along with their corresponding binding affinity scores in kcal/mol.
Analysis and Interpretation of Results
The output of a docking simulation is rich with data. Proper analysis requires looking beyond just the top score.
Quantitative Analysis
The primary quantitative output is the binding affinity score.
| Metric | Interpretation | Expert Insight |
| Binding Affinity (kcal/mol) | A measure of the predicted binding strength. More negative values indicate stronger, more favorable binding.[11][13][14] | Do not compare scores from different docking programs directly, as their scoring functions are parameterized differently.[29][30] Compare the score of your test ligand to a known inhibitor or the native ligand docked with the same protocol. |
| RMSD (for redocking) | A measure of accuracy. Lower values (< 2.0 Å) indicate the protocol can reliably reproduce the experimental binding mode.[26][28] | A high RMSD in validation suggests issues with the setup, not necessarily the software itself. Re-check your grid placement and size. |
Qualitative Analysis: Visual Inspection
Visual analysis of the ligand-receptor complex is essential to determine if the predicted binding is chemically sensible.[11]
-
Load the Complex: Open the prepared receptor (receptor.pdbqt) and the output file containing the docked poses of your triazole ligand in a visualization tool like PyMOL or Discovery Studio.
-
Examine the Top Pose: Focus on the lowest-energy (top-ranked) pose.
-
Identify Key Interactions: Analyze the non-covalent interactions between your triazole derivative and the active site residues.[11][29] Pay close attention to:
-
Hydrogen Bonds: Look for H-bonds between the triazole nitrogens or the carbohydrazide group and polar residues (e.g., Ser, Thr, Asp, Glu).
-
Hydrophobic Interactions: Identify contacts between non-polar parts of your ligand and hydrophobic residues (e.g., Leu, Val, Phe).
-
Pi-Stacking: Check for aromatic stacking interactions between the triazole ring and residues like Phe, Tyr, or Trp.
-
References
- 1. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Copper (II) Complexes Based on 1,4-Disubstituted-1,2,3-Triazole Ligands with Promising Antileishmanial Activity [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 8. mdpi.com [mdpi.com]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 13. m.youtube.com [m.youtube.com]
- 14. etflin.com [etflin.com]
- 15. 3. Force Fields — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 16. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 17. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 19. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 20. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 21. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 22. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 26. benchchem.com [benchchem.com]
- 27. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 30. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2,3-Triazoles from Copper Catalyst Residues
Welcome to the technical support center for the purification of 1,2,3-triazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize the robust copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," and face the critical challenge of removing residual copper catalysts from their final products. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the integrity and purity of your synthesized triazoles.
The Challenge of Residual Copper
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for forming 1,4-disubstituted 1,2,3-triazoles, valued for their wide applications in pharmaceuticals and material science.[1] However, the very catalyst that makes this reaction so efficient—copper—can be problematic if not completely removed from the final product. Residual copper can exhibit cytotoxicity, which is a major concern for biological applications and drug development.[2][3] Furthermore, copper ions can interfere with downstream processes, such as fluorescence-based assays, and can compromise the stability of the purified triazole.[3] It has been observed that the triazole product itself can chelate copper, making its removal particularly challenging.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of your 1,2,3-triazole products.
Issue 1: My final product is still contaminated with copper after a standard aqueous wash.
-
Causality: Simple aqueous washes may be insufficient because the copper ions can be tightly coordinated to the nitrogen atoms of the triazole ring.[4] This interaction can prevent the copper from partitioning into the aqueous phase.
-
Solution: Employ a chelating agent in your aqueous wash. Ethylenediaminetetraacetic acid (EDTA) is a common and effective choice.[5][6][7] EDTA forms a stable, water-soluble complex with copper, which can then be more easily extracted into the aqueous layer.
Issue 2: I'm working with a sensitive biomolecule and need to avoid harsh purification conditions.
-
Causality: Many purification methods for small molecules involve organic solvents and conditions that can denature or damage biomolecules like proteins and peptides.
-
Solution: For bioconjugation applications, dialysis is a gentle and effective method for copper removal.[5][8] Dialyzing the reaction mixture against a buffer containing EDTA can effectively remove the copper catalyst.[6][8] Alternatively, solid-phase scavengers, such as copper-adsorbing resins, can be employed, although care must be taken as some resins may also bind to the biomolecule of interest.[5]
Issue 3: My reaction yield is low, and I suspect it's not a purification problem.
-
Causality: Low yields in CuAAC reactions can stem from several factors, including the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state, improper order of reagent addition, or an unsuitable solvent system.[9]
-
Solution:
-
Protect the Catalyst: The active catalytic species is Cu(I), which can be readily oxidized.[10] To prevent this, it's common to use a Cu(II) salt (like CuSO₄) with a reducing agent, most commonly sodium ascorbate.[10][11] Ensure the sodium ascorbate is fresh. Degassing your solvents by sparging with an inert gas like nitrogen or argon can also minimize oxidation.[9]
-
Optimize Reagent Addition: The order of addition is critical. It is recommended to first premix the copper salt and any stabilizing ligand, add this to your azide and alkyne, and finally initiate the reaction by adding the sodium ascorbate.[9][12] This prevents the premature reduction of copper before it can complex with the ligand.[9]
-
Solvent Choice: The CuAAC reaction is known to work well in a variety of solvents, including water, DMSO, and t-BuOH/water mixtures.[9] For bioconjugations, water is often an excellent choice and can even accelerate the reaction rate.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing copper catalysts from my 1,2,3-triazole product?
A1: The primary methods for copper removal include:
-
Chelation: Using chelating agents like EDTA to form water-soluble copper complexes that can be removed by aqueous extraction.[3]
-
Solid-Phase Extraction: Employing scavenger resins that selectively bind to copper, which are then removed by simple filtration.[3]
-
Precipitation: Inducing the precipitation of copper salts, which can then be filtered off.
-
Aqueous Washes: Using solutions of reagents like ammonium chloride or sodium thiosulfate to wash out the copper.[3][7]
Q2: How do I choose the best copper removal method for my specific application?
A2: The optimal method depends on several factors:
-
Product Properties: Consider the solubility and stability of your triazole. For biomolecules, gentle methods like dialysis with EDTA are preferred.[5][8]
-
Scale of Reaction: For large-scale reactions, precipitation or extraction may be more practical than resin-based methods.
-
Required Purity: For applications requiring very low levels of copper contamination (e.g., in vivo studies), a combination of methods or the use of highly efficient scavenger resins may be necessary.
Q3: Can residual copper affect my analytical data, such as NMR spectra?
A3: Yes, paramagnetic Cu(II) species can cause line broadening in NMR spectra, which can complicate analysis.[13]
Q4: Are there alternatives to copper-catalyzed click chemistry to avoid this purification issue altogether?
A4: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free alternative.[2] SPAAC utilizes a strained cyclooctyne that reacts with an azide without the need for a catalyst, thus eliminating the issue of copper contamination.[2] This method is particularly advantageous for applications in living systems where the cytotoxicity of copper is a major concern.[2]
Experimental Protocols
Protocol 1: EDTA Wash for Small Molecule Purification
-
Reaction Quenching: Once your CuAAC reaction is complete (as monitored by TLC or LC-MS), quench the reaction by adding an aqueous solution of EDTA (0.5 M, pH 8).
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with the EDTA solution. You may observe the aqueous layer turning blue or green as the copper is chelated.[7] Repeat the wash 2-3 times.
-
Further Washes: Follow with a wash with saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Dialysis for Bioconjugate Purification
-
Dialysis Setup: Transfer your reaction mixture containing the bioconjugate to a dialysis tubing with an appropriate molecular weight cut-off (MWCO).
-
Dialysis Buffer: Place the dialysis bag in a large beaker containing a suitable buffer (e.g., PBS, pH 7.4) with 10-50 mM EDTA.
-
Dialysis: Stir the buffer gently at 4°C.
-
Buffer Changes: Change the dialysis buffer every 4-6 hours for a total of 3-4 changes to ensure complete removal of the copper-EDTA complex and other small molecule reagents.
-
Final Product: Recover the purified bioconjugate from the dialysis bag.
Visualization of Workflows
Caption: Purification workflows for small molecules and bioconjugates.
Quantitative Comparison of Copper Removal Methods
| Method | Typical Application | Advantages | Disadvantages |
| Aqueous Wash with EDTA | Small Molecules | Simple, cost-effective, scalable. | May require multiple extractions, potential for emulsions. |
| Solid-Phase Scavengers | Small Molecules & Bioconjugates | High efficiency, simple filtration workup. | Can be expensive, potential for non-specific binding of the product. |
| Dialysis with EDTA | Bioconjugates | Gentle, effective for macromolecules. | Time-consuming, requires large volumes of buffer. |
| Precipitation | Small Molecules | Good for large scale, simple filtration. | May not be quantitative, potential for co-precipitation of the product. |
References
- 1. ilacadofsci.com [ilacadofsci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Synthesis of 1H-1,2,3-Triazole-4-Carbohydrazide
Welcome to the dedicated technical support guide for the synthesis of 1H-1,2,3-triazole-4-carbohydrazide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, optimize reaction yields, and ensure the highest purity of the final product. The guidance provided herein is based on established chemical principles and validated experimental data.
The synthesis is typically a two-step process:
-
Step 1: Cycloaddition. Formation of an intermediate, ethyl 1H-1,2,3-triazole-4-carboxylate, via a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[1]
-
Step 2: Hydrazinolysis. Conversion of the ethyl ester intermediate to the final this compound product by reaction with hydrazine hydrate.[2]
This guide is structured to address specific issues you may encounter at each stage of this process.
General Synthesis Workflow
The following diagram illustrates the standard synthetic pathway from starting materials to the final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & Diagnostics
This section addresses specific experimental issues in a question-and-answer format.
Step 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate
Question 1: Why is the yield of my ethyl 1H-1,2,3-triazole-4-carboxylate intermediate extremely low or zero?
Answer: A low or non-existent yield in the CuAAC reaction is one of the most common issues. The causality can be traced to several critical factors related to the catalyst, reagents, or reaction environment.
Potential Causes & Solutions:
-
Inactive Copper(I) Catalyst: The catalytic cycle of the CuAAC reaction relies on the Copper(I) oxidation state.
-
Causality: Copper(II) sulfate is typically used as the precursor, which must be reduced in situ to the active Cu(I) species by a reducing agent, most commonly sodium ascorbate.[1] If the reducing agent is old, degraded, or added in insufficient quantity, the concentration of active Cu(I) will be too low to catalyze the reaction effectively. Atmospheric oxygen can also re-oxidize Cu(I) to the inactive Cu(II) state.
-
Diagnostic: The reaction mixture should turn from a pale blue/green (Cu(II)) to a yellow/brown or heterogeneous mixture upon addition of sodium ascorbate, indicating the formation of Cu(I). If the solution remains blue, your reduction has failed.
-
Solution:
-
Always use freshly prepared solutions of sodium ascorbate.
-
Ensure a stoichiometric excess of sodium ascorbate relative to the copper sulfate (typically 1.1 to 2 equivalents).
-
While not always necessary for this robust reaction, de-gassing the solvent prior to adding the catalyst can minimize oxidation of Cu(I).
-
-
-
Poor Quality or Decomposed Reagents:
-
Causality: Sodium azide (NaN₃) is hygroscopic and can degrade over time, especially if not stored properly. Ethyl propiolate is volatile and can polymerize upon storage.
-
Diagnostic: Check the purity of your starting materials via NMR or other appropriate analytical techniques if in doubt.
-
Solution: Use reagents from a reliable supplier. Store sodium azide in a desiccator and ethyl propiolate in a cool, dark place.
-
-
Incorrect Solvent System:
-
Causality: The CuAAC reaction is often performed in a mixture of water and a tertiary alcohol like t-butanol. This solvent system is ideal because it dissolves both the organic alkyne and the inorganic azide and catalyst salts. Using a purely organic or purely aqueous solvent can lead to poor solubility of one or more components, hindering the reaction.
-
Solution: A 1:1 mixture of t-butanol and water is a standard and effective choice. Other solvent systems like DMSO/water or THF/water can also be effective.[3]
-
Question 2: My reaction seems to work, but I observe multiple spots on my TLC plate that are difficult to separate. What are these byproducts?
Answer: The presence of multiple products suggests side reactions are occurring. While the CuAAC reaction is highly regioselective for the 1,4-isomer, impurities can arise from other pathways.
Potential Causes & Solutions:
-
Alkyne Dimerization (Glaser Coupling):
-
Causality: In the presence of oxygen and a copper catalyst, terminal alkynes can undergo oxidative self-coupling to form diynes. This is a common side reaction if the reaction is not properly managed.
-
Diagnostic: These dimers are typically less polar than the triazole product and will appear higher up on a normal-phase TLC plate. They can be identified by mass spectrometry.
-
Solution:
-
Ensure sufficient reducing agent (sodium ascorbate) is present throughout the reaction to keep the copper in the +1 oxidation state.
-
Running the reaction under an inert atmosphere (Nitrogen or Argon) can further minimize this side reaction.
-
-
-
Formation of the 1,5-Regioisomer:
-
Causality: While the copper-catalyzed reaction strongly favors the 1,4-isomer, the uncatalyzed thermal reaction between an azide and an alkyne (Huisgen cycloaddition) produces a mixture of 1,4- and 1,5-isomers. If the catalyst is inefficient, a portion of the product may form via the thermal pathway, especially if the reaction is heated.
-
Diagnostic: The 1,5-isomer has different spectroscopic properties (NMR shifts) and chromatographic behavior compared to the 1,4-isomer.
-
Solution: Ensure your catalyst is active and the reaction is run at or near room temperature, as elevated temperatures can promote the uncatalyzed pathway.
-
Step 2: Synthesis of this compound
Question 3: The conversion of my ethyl ester to the carbohydrazide is incomplete, even after prolonged reflux. How can I drive the reaction to completion?
Answer: Incomplete hydrazinolysis is typically a result of insufficient reagent, inadequate reaction time, or suboptimal temperature.
Potential Causes & Solutions:
-
Insufficient Hydrazine Hydrate:
-
Causality: The reaction is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group. This is an equilibrium-driven process. A significant excess of hydrazine is required to push the equilibrium towards the product side.
-
Solution: Use a larger excess of hydrazine hydrate. Ratios of 5 to 10 equivalents relative to the ester are common.[2][4]
-
-
Inappropriate Solvent:
-
Causality: Ethanol is the most common solvent as it readily dissolves both the ester and hydrazine hydrate and has a suitable boiling point for reflux. Using a lower-boiling solvent like methanol may require significantly longer reaction times.
-
Solution: Use absolute ethanol as the solvent and ensure the reaction is brought to a full, gentle reflux.
-
-
Water Content in Hydrazine Hydrate:
-
Causality: Hydrazine is typically supplied as a hydrate (e.g., 85% or 64% solution in water). While this is usually sufficient, excessive water can slow down the reaction.
-
Solution: Use a higher concentration grade of hydrazine hydrate if available and ensure your ethanol is anhydrous to minimize excess water.
-
Question 4: Upon cooling my hydrazinolysis reaction, the product crashes out as an oil instead of a crystalline solid. How can I achieve proper crystallization?
Answer: Oiling out is a common problem in crystallization, indicating that the product's solubility is too high or that impurities are depressing the melting point and interfering with lattice formation.
Potential Causes & Solutions:
-
Supersaturation and Rapid Cooling:
-
Causality: Cooling the reaction mixture too quickly can lead to a rapid drop in solubility, causing the product to separate as a liquid phase (oil) before it has time to form an ordered crystal lattice.
-
Solution: Allow the reaction mixture to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.
-
-
Presence of Impurities:
-
Causality: Unreacted starting material or byproducts can act as impurities that inhibit crystallization.
-
Solution:
-
Ensure the hydrazinolysis has gone to completion by TLC analysis before attempting to crystallize.
-
If an oil persists, decant the solvent, dissolve the oil in a minimum amount of hot ethanol, and attempt to recrystallize again, perhaps by adding a co-solvent like ether until turbidity is observed, then allowing it to cool slowly.[5]
-
-
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing low yield issues.
Caption: Diagnostic workflow for troubleshooting low yields in the synthesis.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when working with sodium azide and hydrazine hydrate? A: Both reagents are highly toxic and require careful handling in a well-ventilated fume hood.
-
Sodium Azide (NaN₃): Highly toxic if ingested or absorbed through the skin. It can form explosive heavy metal azides. Do NOT allow it to come into contact with lead or copper pipes (e.g., in drains). Quench any residual azide with sodium nitrite followed by acid.
-
Hydrazine Hydrate (N₂H₄·H₂O): A suspected carcinogen and highly corrosive. It is also flammable. Always wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is the most effective method.
-
Step 1 (CuAAC): Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The product triazole will be more polar (lower Rf) than the starting ethyl propiolate.
-
Step 2 (Hydrazinolysis): Use a more polar mobile phase, such as 5-10% Methanol in Dichloromethane. The carbohydrazide product is significantly more polar than the starting ethyl ester and will have a much lower Rf value. Stain with potassium permanganate if spots are not UV-active.
Q: My final carbohydrazide product seems to degrade over time. What are the proper storage conditions? A: Carbohydrazides can be susceptible to hydrolysis and oxidation. For long-term storage, keep the solid product in a tightly sealed container in a desiccator, preferably in a freezer (-20 °C) and protected from light.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-1,2,3-triazole-4-carboxylate
This protocol is adapted from standard CuAAC procedures.[3]
| Reagent/Parameter | Molar Eq. | Recommended Quantity |
| Ethyl Propiolate | 1.0 | 10 mmol, 0.98 g |
| Sodium Azide | 1.1 | 11 mmol, 0.715 g |
| Copper(II) Sulfate Pentahydrate | 0.02 | 0.2 mmol, 50 mg |
| Sodium Ascorbate | 0.04 | 0.4 mmol, 79 mg |
| Solvent (t-BuOH:H₂O) | - | 40 mL (1:1 ratio) |
| Temperature | - | Room Temperature |
| Reaction Time | - | 12-24 hours |
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium azide (0.715 g) and copper(II) sulfate pentahydrate (50 mg) in 20 mL of deionized water.
-
Add 20 mL of tert-butanol to the flask, followed by ethyl propiolate (0.98 g).
-
While stirring vigorously, add a freshly prepared solution of sodium ascorbate (79 mg in 1-2 mL of water) to the mixture. The color should change from blue to a yellowish suspension.
-
Seal the flask and stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC (30% EtOAc/Hexanes).
-
Upon completion, dilute the reaction mixture with 50 mL of water and add 10 mL of aqueous ammonium hydroxide to complex the copper.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Protocol 2: Synthesis of this compound
This protocol is based on standard procedures for converting esters to hydrazides.[2][4]
| Reagent/Parameter | Molar Eq. | Recommended Quantity |
| Ethyl 1H-1,2,3-triazole-4-carboxylate | 1.0 | 10 mmol, 1.41 g |
| Hydrazine Hydrate (~85%) | 10.0 | 100 mmol, ~5.9 g (4.9 mL) |
| Solvent (Ethanol) | - | 30 mL |
| Temperature | - | Reflux (~78 °C) |
| Reaction Time | - | 4-8 hours |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 1H-1,2,3-triazole-4-carboxylate (1.41 g) in 30 mL of absolute ethanol.
-
Add hydrazine hydrate (4.9 mL) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC (10% MeOH/DCM) until the starting ester spot has disappeared.
-
After the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Allow the concentrated solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol and dry in vacuo to obtain the final product.
References
- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tijer.org [tijer.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Recrystallization techniques for purifying 1H-1,2,3-triazole-4-carbohydrazide
< Technical Support Center: Recrystallization of 1H-1,2,3-Triazole-4-Carbohydrazide
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important heterocyclic compound. The unique structural features of the 1,2,3-triazole ring, including its stability, hydrogen bonding capability, and dipole moment, contribute to its wide range of biological activities, making its purity paramount for reliable experimental outcomes.[1] This guide will address common challenges and provide systematic troubleshooting strategies to ensure the highest purity of your final product.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the recrystallization of this compound.
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2][3] Due to the polar nature of the triazole and carbohydrazide moieties, polar solvents are generally a good starting point. Ethanol, methanol, and acetonitrile, or mixtures of these with water, are often effective.[2][4][5] A good rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers.[6]
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals.[7][8] This often happens when the boiling point of the solvent is higher than the melting point of the compound or when the solution is cooled too quickly.[8][9] To resolve this, try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly.[8][9] Using a larger volume of solvent or a different solvent system may also be necessary.[2]
Q3: No crystals are forming, even after the solution has cooled. What's wrong?
A3: This is a common issue, often due to the solution not being supersaturated.[2][10] This can be caused by using too much solvent.[3][8] You can induce crystallization by scratching the inside of the flask with a glass stirring rod, adding a seed crystal of the pure compound, or slowly evaporating some of the solvent to increase the concentration.[2][3]
Q4: How can I improve the yield of my recrystallization?
A4: Low yield is often a result of using too much solvent, not allowing sufficient time for crystallization, or cooling the solution too quickly.[3][11] To maximize yield, use the minimum amount of near-boiling solvent to dissolve the solid.[3] Allow the solution to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.[7][9]
II. Troubleshooting Guide
This section provides a systematic approach to resolving specific problems encountered during the recrystallization of this compound.
Problem 1: Poor or No Crystal Formation
| Potential Cause | Explanation | Solution |
| Solution is not supersaturated | Insufficient concentration of the solute in the cooled solvent. This is the most common reason for crystallization failure.[8][10] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[11] 2. Induce Crystallization: Scratch the inner surface of the flask with a glass rod at the meniscus. The small scratches provide nucleation sites.[3] 3. Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystal growth.[3] |
| Inappropriate solvent | The compound is too soluble in the chosen solvent, even at low temperatures.[12] | Perform small-scale solubility tests with a range of solvents to find one with the desired high-temperature solubility and low-temperature insolubility.[3] Consider mixed solvent systems.[12] |
| Presence of impurities | Certain impurities can inhibit crystal nucleation and growth.[10][13] | If the solution is cloudy at high temperatures, perform a hot gravity filtration to remove insoluble impurities.[7] If colored impurities are present, consider treatment with activated charcoal.[14] |
| Vibrations or disturbances | Physical disturbances can disrupt the formation of an ordered crystal lattice.[10] | Place the crystallizing solution in a quiet, undisturbed location.[10] |
Problem 2: Formation of an Oil Instead of Crystals ("Oiling Out")
| Potential Cause | Explanation | Solution |
| Rapid cooling | Cooling the solution too quickly can cause the compound to precipitate as a supercooled liquid (oil) rather than forming an ordered crystal lattice.[10] | Reheat the solution to redissolve the oil. Allow the solution to cool much more slowly. Insulating the flask can help.[11] |
| High concentration of impurities | Impurities can lower the melting point of the mixture, leading to the formation of an oil.[8] | Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization.[2] |
| Solvent boiling point is higher than the compound's melting point | The compound melts in the hot solvent before it dissolves.[9] | Choose a solvent with a lower boiling point. |
| Inappropriate solvent system | The compound may have a high affinity for the solvent, preventing it from forming a solid lattice. | Add a "poorer" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify by adding a few drops of the "good" solvent and allow to cool slowly.[7] |
Problem 3: Low Recovery of Crystalline Product
| Potential Cause | Explanation | Solution |
| Excessive solvent used | The more solvent used, the more compound will remain dissolved in the mother liquor, even after cooling.[8][12] | Use the minimum amount of hot solvent necessary to completely dissolve the crude solid.[3] |
| Premature filtration | Filtering the crystals before crystallization is complete will result in a lower yield. | Allow adequate time for the solution to cool to room temperature and then in an ice bath to ensure maximum precipitation.[7] |
| Washing with warm or excessive solvent | Washing the collected crystals with solvent that is not ice-cold or using too much of it will redissolve some of the product.[3] | Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[3] |
| Incomplete transfer of crystals | Some product may be left behind in the crystallization flask or on the filter paper. | Use a small amount of the ice-cold filtrate (mother liquor) to rinse the flask and transfer the remaining crystals to the filter funnel. |
III. Experimental Protocols
A. Solvent Selection Protocol
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, methanol, water, ethyl acetate, acetonitrile) dropwise at room temperature, shaking after each addition.
-
Observe the solubility at room temperature. A suitable solvent should not dissolve the compound well at this stage.[2]
-
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a warm water bath.
-
An ideal solvent will completely dissolve the compound upon heating.[2][3]
-
Allow the clear, hot solutions to cool to room temperature and then place them in an ice bath.
-
The best solvent will be the one that yields a large quantity of crystals upon cooling.
B. General Recrystallization Protocol
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size. Using a flask that is too large can lead to rapid cooling and solvent evaporation.[11]
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.
-
Continue adding the hot solvent until the compound just dissolves. Avoid adding an excess of solvent.[3]
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If insoluble impurities are present or if charcoal was used, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3]
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]
-
Dry the crystals thoroughly. Air drying or using a vacuum oven at a temperature well below the compound's melting point is recommended.
IV. Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of this compound.
V. References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US4269987A - Purification of triazoles. Retrieved from --INVALID-LINK--
-
Helmenstine, A. M. (2022, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Synthetic Hydrazide Compounds. Retrieved from --INVALID-LINK--
-
Zhanghua. (2023, July 2). Troubleshooting Common Issues with Crystallizer Equipment. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Purification of 1-Adamantylhydrazine by Recrystallization. Retrieved from --INVALID-LINK--
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from --INVALID-LINK--
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from --INVALID-LINK--
-
Al-Soud, Y. A., et al. (2018). Synthesis of novel heterocycles using 1,2,3‐triazole‐4‐carbohydrazides as precursors. Journal of Heterocyclic Chemistry, 55(12), 2759-2768. Retrieved from --INVALID-LINK--
-
University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from --INVALID-LINK--
-
Kumar, R., et al. (2013). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(6), 2136-2152.
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2910. Retrieved from --INVALID-LINK--
-
Nas, A., et al. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyanines synthesized by microwave method and structure elucidation by spectroscopic techniques. Turkish Journal of Chemistry, 43(2), 524-537. Retrieved from --INVALID-LINK--
-
American Chemical Society. (2020, December 7). 1H-1,2,3-Triazole. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from --INVALID-LINK--
-
Sharma, S., et al. (2012). Synthesis and antibacterial activity of some new triazole derivatives. Der Pharma Chemica, 4(2), 708-713.
-
Solubility of Things. (n.d.). 1,2,4-Triazole. Retrieved from --INVALID-LINK--
-
Asadi, M., et al. (2021). Synthesis of novel hybrids of 1,2,3-triazoles-hydrazone: targeting cholinesterases and Alzheimer's related genes. Scientific Reports, 11(1), 1-13. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from --INVALID-LINK--
-
Abdel-Wahab, B. F., et al. (2023). Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors. Arkivoc, 2023(5), 1-14. Retrieved from --INVALID-LINK--
-
Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry, 6, 453. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109096213A - A kind of preparation method of 1H-1,2,3- triazole. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from --INVALID-LINK--
-
Kaur, R., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 434-453.
-
Google Patents. (n.d.). CN1539829A - The synthetic method of 1H-1,2,3-triazole. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103145632B - Preparation method of 1H-1,2,4-triazole-3-methyl formate. Retrieved from --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Recrystallization [wiredchemist.com]
- 10. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 14. benchchem.com [benchchem.com]
Minimizing impurity formation during carbohydrazide synthesis
Technical Support Center: Carbohydrazide Synthesis
A Guide to Minimizing Impurity Formation for Researchers and Drug Development Professionals
Welcome to the technical support center for carbohydrazide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or synthesizing carbohydrazide. Achieving high purity is critical, as impurities can lead to inconsistent results, downstream reaction failures, and product instability.[1] This document provides in-depth, experience-driven answers to common challenges encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your process effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Concepts - Synthesis Routes and Impurity Profiles
Question: What are the primary industrial methods for synthesizing carbohydrazide, and what are their key differences?
Answer: There are two predominant synthesis routes for carbohydrazide on an industrial scale: the reaction of urea with hydrazine and the reaction of a dialkyl carbonate (like dimethyl or diethyl carbonate) with hydrazine.[2][3]
-
Urea + Hydrazine Method: This method involves treating urea with hydrazine, typically under reflux, which produces carbohydrazide and ammonia as a byproduct.[2][4] While seemingly straightforward due to readily available starting materials, it often requires prolonged reaction times and can be less efficient.[4]
-
Reaction: OC(NH₂)₂ + 2 N₂H₄ → OC(N₂H₃)₂ + 2 NH₃[2]
-
-
Dialkyl Carbonate + Hydrazine Method: This is a more common and controllable method. It proceeds via a nucleophilic attack of hydrazine on the carbonyl carbon of the dialkyl carbonate.[5] This process is typically performed in two stages to maximize yield and purity by controlling the formation of an intermediate, the alkyl carbazate.[6][7]
-
Stage 1: (RO)₂CO + N₂H₄ → RO-CO-NHNH₂ + ROH
-
Stage 2: RO-CO-NHNH₂ + N₂H₄ → (NH₂NH)₂CO + ROH
-
The dialkyl carbonate method is often preferred as it can be performed at lower temperatures, which is crucial for minimizing side reactions and subsequent impurity formation.[1][7]
Question: What are the most common impurities in carbohydrazide synthesis and how are they formed?
Answer: The identity and quantity of impurities are highly dependent on the reaction conditions, particularly temperature.[1] The most significant impurities include:
-
Alkyl Carbazates (e.g., Methyl Hydrazinicarboxylate): These are the intermediates in the dialkyl carbonate synthesis route.[5][6] Their presence in the final product indicates an incomplete reaction in the second stage. This can be caused by insufficient reaction time, improper temperature, or an incorrect stoichiometric ratio of hydrazine in the second step.[7]
-
4-Aminourazole: This is a self-condensation product of carbohydrazide. Its formation is a known side reaction that can occur during prolonged heating.[8] This highlights the risk of pushing reactions for extended times at elevated temperatures in an attempt to drive them to completion.
-
Hydrazidocarbohydrazide: This impurity can be formed when using phosgene as a starting material, which is a less common and more hazardous route.[8] It arises from the reaction of the intermediate acid chloride with already-formed carbohydrazide.[8]
-
Unreacted Starting Materials: Residual hydrazine or dialkyl carbonates will contaminate the product if the reaction is incomplete or the stoichiometry is incorrect.
The formation of these impurities not only lowers the overall yield but can also lead to product instability, causing some batches of carbohydrazide to decompose unexpectedly over time.[1]
Section 2: Troubleshooting the Synthesis - A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments.
Problem: My final product has a low, broad melting point and a purity assay below 98%. What is the most likely cause?
Answer: This is a classic sign of significant impurity content. The most common culprit is the use of excessive heat during the reaction, leading to the formation of various by-products.[1] Traditional single-step syntheses that run at temperatures between 95°C and 120°C are particularly susceptible to this issue.[1][7]
Solution Deep Dive:
Q1: How can I specifically control the formation of temperature-related by-products?
Answer: The key is to maintain a reaction temperature below 80°C .[7] Side reactions that generate hard-to-remove impurities are significantly accelerated at higher temperatures.[1][7] The most robust method to achieve this is a two-stage reaction process.
This patented approach separates the synthesis into two distinct steps, allowing for precise temperature and stoichiometric control at each phase.[7]
Table 1: Comparison of Synthesis Methodologies
| Parameter | Single-Stage High-Temp Process | Two-Stage Low-Temp Process | Rationale for Improvement |
| Temperature | 95°C - 120°C[1][7] | < 80°C (Both Stages)[7] | Minimizes thermal decomposition and side reactions, preventing formation of impurities like 4-aminourazole.[1][8] |
| Stoichiometry | Excess hydrazine used in one step. | Stage 1: ~1:1 mole ratio (Hydrazine:Carbonate). Stage 2: Excess hydrazine added.[7] | Controlled formation of the carbazate intermediate prevents side reactions and ensures high conversion in the second step. |
| Impurity Profile | Higher levels of unknown impurities, leading to product instability.[1] | Significantly lower impurity levels, leading to a more stable product with a higher assay.[7][9] | Lower thermal stress on the reactants and product reduces the kinetic favorability of impurity-forming pathways. |
| Safety | Distillation with excess hydrazine is a safety risk.[1] | Removal of alcohol co-product can be safely done under vacuum before adding excess hydrazine.[1] | Reduces the risk of forming explosive vapor mixtures in case of an air leak during vacuum distillation. |
-
Stage 1: Formation of Methyl Carbazate
-
To a reaction vessel, add dimethyl carbonate and hydrazine hydrate in a mole ratio of approximately 1:1.[7]
-
Heat the mixture to between 50°C and 75°C.[7] The reaction is typically complete within 2-5 hours.[7]
-
Monitor the reaction for the disappearance of hydrazine. This can be done by sampling the vapor phase and reacting it with p-dimethylaminobenzaldehyde, which turns yellow in the presence of hydrazine.[5] Alternatively, vapor phase chromatography can be used.[9]
-
Once Stage 1 is complete, remove the methanol co-product and any unreacted dimethyl carbonate via vacuum distillation, keeping the pot temperature below 80°C.[7][9]
-
-
Stage 2: Conversion to Carbohydrazide
-
To the remaining methyl carbazate, add additional hydrazine hydrate. The mole ratio of added hydrazine to the initial amount of methyl carbazate should be between 1.5:1 and 4:1.[7]
-
Heat the reaction mixture to between 50°C and 75°C and hold for 4-6 hours, or until the methyl carbazate is consumed (monitored by vapor phase chromatography).[7][9]
-
Cool the reaction mixture to 0°C to 30°C to crystallize the carbohydrazide product.[1]
-
Collect the crystals by filtration.
-
Q2: My product is discolored. What is a likely cause and how can I prevent it?
Answer: A discolored product (yellowish or off-white) can be a sign of oxidation or contamination from trace metals that catalyze decomposition. Carbohydrazide is a strong reducing agent and can be sensitive to air, especially at elevated temperatures.[10]
Preventative Measure: Conduct the reaction under an inert atmosphere. Using a nitrogen blanket in the reaction vessel throughout all steps until filtration can effectively prevent oxidation and improve the final product's color and stability.[7]
Section 3: Purification and Analysis
Q3: What is the most reliable method for purifying crude carbohydrazide?
Answer: Recrystallization is the most effective and widely used method for purifying crude carbohydrazide.[11] The goal is to dissolve the product in a minimum amount of a hot solvent in which it is highly soluble, while the impurities are either insoluble or remain in the solution upon cooling. A common and effective solvent system is a mixture of water and ethanol.[11]
-
Transfer the crude carbohydrazide solids to a clean flask.
-
For every 165g of crude product, add approximately 110 ml of hot deionized water and heat until the solid is completely dissolved.[11]
-
If any insoluble material is present, perform a hot filtration to remove it.
-
To the hot, clear solution, add approximately 500 ml of 95% ethanol.[11] This will cause the carbohydrazide to precipitate out of the solution due to its lower solubility in the ethanol-water mixture.
-
Allow the mixture to cool and stand for at least one hour at room temperature (around 20°C) to maximize the crystal formation.[11]
-
Filter the purified crystals and wash them with a small amount of a non-polar solvent like ether to help with drying.[11]
-
Dry the final product under vacuum. A temperature of 80°C is suitable for removing residual solvent and water.[5][9]
Q4: How can I analytically confirm the purity of my final carbohydrazide product?
Answer: Several analytical methods can be used to determine the concentration and purity of carbohydrazide. The choice of method depends on the required sensitivity and available equipment.
Table 2: Analytical Methods for Carbohydrazide Quantification
| Method | Principle | Applicability Range | Reference |
| Volumetric Titration | The sample is titrated with a standard solution of potassium bromate using a dead-stop end-point detection. | > 10 mg/L | Ideal for standardizing stock solutions and assaying bulk material.[12] |
| Spectrophotometry | Based on the reduction of Iron(III) by carbohydrazide. The resulting Iron(II) forms a colored complex with ferrozine, which is measured. | 25 - 700 µg/L | A sensitive method suitable for measuring trace amounts.[12] |
| Differential Pulse Polarography | Measures the oxidation of carbohydrazide at a dropping mercury electrode in a basic medium. | 4 - 3000 µg/L | The most sensitive method with the widest determination range, excellent for trace and ultra-trace analysis.[12] |
| HPLC-MS | Chromatographic separation followed by mass spectrometry detection. | ≈ 1 mg/L (LOQ) | Provides high specificity and can be used for both identification and quantification.[13] |
For routine quality control, melting point analysis is a quick indicator of purity. Pure carbohydrazide has a sharp melting point around 153-154°C and decomposes upon melting.[2] A depressed and broad melting range indicates the presence of impurities.
References
- 1. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 2. Carbohydrazide - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. DE2112398A1 - Carbohydrazide prepn - from hydrazine(hydrate) and urea or semicarbazide (salt) - Google Patents [patents.google.com]
- 5. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]
- 6. Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers [ajgreenchem.com]
- 7. EP0103400B1 - Process for making carbohydrazide - Google Patents [patents.google.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. US4496761A - Process for making carbohydrazide - Google Patents [patents.google.com]
- 10. Carbohydrazide| CAS 497-18-7 Raw Material [jnforeverchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Determination of carbohydrazide at trace and subtrace levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbohydrazide - analysis - Analytice [analytice.com]
Technical Support Center: Scaling Up the Synthesis of 1H-1,2,3-Triazole-4-carbohydrazide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the bulk production of 1H-1,2,3-triazole-4-carbohydrazide. It addresses common challenges and offers practical solutions for a successful scale-up.
Introduction: The Significance of this compound
This compound is a pivotal building block in medicinal chemistry and materials science. Its rigid triazole core and reactive carbohydrazide functional group make it a versatile precursor for synthesizing a diverse range of heterocyclic compounds. These derivatives have shown significant potential as antibacterial, antifungal, and anticancer agents.[1] Given its broad applicability, the ability to produce this compound on a large scale is crucial for advancing drug discovery and development programs.
This document outlines a robust and scalable synthetic route, provides detailed experimental protocols, and presents a comprehensive troubleshooting guide to navigate the complexities of bulk production.
Recommended Synthetic Pathway for Scalable Production
The most reliable and scalable approach to synthesizing this compound involves a two-step process:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction forms the core 1,2,3-triazole ring from an appropriate azide and alkyne.[2][3][4] For large-scale synthesis, using a readily available and stable alkyne ester, such as ethyl propiolate, is advantageous.
-
Hydrazinolysis: The resulting triazole ester is then converted to the desired carbohydrazide by reaction with hydrazine hydrate.[5]
This pathway is favored for its high yields, mild reaction conditions, and the commercial availability of starting materials.
Visualizing the Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]
- 3. A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023) [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Hydrazone Formation from Triazole Carbohydrazide
Welcome to the technical support center for the synthesis of hydrazone derivatives from triazole carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this specific chemical transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you optimize your reaction yields and obtain high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that can lead to low yields in the formation of hydrazones from triazole carbohydrazide. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Question 1: My hydrazone formation reaction is resulting in a very low yield or no product at all. What are the most likely causes?
Low or no yield in hydrazone formation is a common issue that can often be traced back to several key factors related to the reactants' stability, reaction conditions, or the equilibrium of the reaction itself.
Potential Causes and Solutions:
-
Poor Quality of Starting Materials: The purity of your triazole carbohydrazide and the aldehyde/ketone is paramount. Impurities can interfere with the reaction.
-
Troubleshooting:
-
Verify Purity: Confirm the purity of your starting materials using techniques like NMR, melting point, or elemental analysis.
-
Purification: If necessary, purify the triazole carbohydrazide by recrystallization. Aldehydes are prone to oxidation to carboxylic acids; distillation or column chromatography can be used for purification.
-
-
-
Suboptimal Reaction Conditions: The reaction conditions, including solvent, temperature, and pH, play a crucial role in the formation of hydrazones.
-
Troubleshooting:
-
Solvent Choice: The reaction is typically carried out in polar protic solvents like ethanol or methanol, which can solvate the reactants and facilitate proton transfer.[1][2] If solubility is an issue, consider using co-solvents or alternative solvents like DMF or DMSO.
-
Temperature: While many hydrazone formations proceed at room temperature, some may require heating to overcome the activation energy barrier.[3][4] Monitor the reaction progress by TLC to determine the optimal temperature. Excessive heat can lead to side reactions or decomposition.
-
pH Control: Hydrazone formation is often acid-catalyzed.[2][5] The reaction rate is typically optimal in a mildly acidic medium (pH 4-6).[6] Strong acids can protonate the hydrazine nitrogen, reducing its nucleophilicity, while basic conditions may not sufficiently activate the carbonyl group.
-
-
-
Unfavorable Reaction Equilibrium: Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.
-
Troubleshooting:
-
Water Removal: To drive the equilibrium towards the product side, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves, or performing the reaction in a solvent that allows for azeotropic removal of water.
-
-
Question 2: I am observing the formation of multiple products in my reaction mixture. What are the possible side reactions?
The presence of multiple spots on a TLC plate or multiple peaks in your analytical data indicates the formation of side products. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions:
-
Azine Formation: The formed hydrazone can react with another molecule of the aldehyde or ketone, especially if the aldehyde/ketone is used in excess, to form an azine.
-
Mitigation: Use a stoichiometric amount or a slight excess of the triazole carbohydrazide.
-
-
Cyclization/Rearrangement Reactions: The triazole ring and the carbohydrazide moiety can potentially participate in intramolecular cyclization or rearrangement reactions under certain conditions, especially at elevated temperatures or in the presence of strong acids or bases.[7]
-
Mitigation: Carefully control the reaction temperature and pH. Screen different catalysts to find one that promotes hydrazone formation without inducing side reactions.
-
-
Decomposition of Starting Materials or Product: Triazole carbohydrazide or the resulting hydrazone may be unstable under the reaction conditions.
-
Mitigation: Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid prolonged exposure to heat or catalytic conditions. Ensure that the purification process is also mild.
-
Question 3: How can I effectively catalyze the hydrazone formation from triazole carbohydrazide?
Catalysis is often essential to achieve a reasonable reaction rate and yield. The choice of catalyst can significantly impact the outcome of the reaction.
Catalyst Selection and Optimization:
Hydrazone formation is generally catalyzed by acids.[2][5] The catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine nitrogen.
| Catalyst | Typical Concentration | Advantages | Disadvantages |
| Acetic Acid | Catalytic amount (e.g., a few drops) | Mild, readily available, effective for many substrates.[4] | May not be strong enough for unreactive carbonyls. |
| p-Toluenesulfonic Acid (p-TsOH) | Catalytic amount | Stronger acid, can be more effective for less reactive substrates.[7] | Can sometimes lead to side reactions if not used carefully. |
| Hydrochloric Acid (HCl) | Catalytic amount | Very effective catalyst.[3] | Can be too harsh, leading to decomposition or side reactions. Requires careful control of concentration. |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Catalytic amount | Can be effective in aprotic solvents. | May require anhydrous conditions. |
Experimental Protocol for Catalyst Screening:
-
Set up several small-scale parallel reactions in vials.
-
To each vial, add the triazole carbohydrazide, the aldehyde/ketone, and the solvent.
-
Add a different catalyst to each vial (e.g., acetic acid, p-TsOH, HCl). Include a control reaction with no catalyst.
-
Stir the reactions at the desired temperature and monitor their progress by TLC at regular intervals.
-
Compare the reaction rates and the formation of side products to identify the optimal catalyst.
Question 4: What is the best way to purify my triazole carbohydrazide hydrazone product?
The purification method will depend on the physical properties of your product and the nature of the impurities.
Common Purification Techniques:
-
Recrystallization: This is the most common method for purifying solid products.[3][4]
-
Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of hydrazones include ethanol, methanol, and DMF/water mixtures.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Column Chromatography: If recrystallization is ineffective or if your product is an oil, column chromatography is a powerful purification technique.[8]
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: The eluent system (e.g., hexane/ethyl acetate) should be chosen based on the polarity of your product and impurities, as determined by TLC.
-
-
Washing/Trituration: If the impurities are highly soluble in a particular solvent in which your product is insoluble, you can simply wash or triturate the crude product with that solvent.
Question 5: My final product yield is still low after purification. Where might I be losing my product?
Product loss can occur at various stages of the experimental workflow, from the reaction itself to the final isolation steps.
Troubleshooting Product Loss:
Caption: A flowchart for troubleshooting sources of product loss.
Experimental Protocols
General Protocol for Hydrazone Formation from Triazole Carbohydrazide
-
Reactant Setup: In a round-bottom flask, dissolve the triazole carbohydrazide (1.0 eq.) in a suitable solvent (e.g., ethanol, 10 mL/mmol of carbohydrazide).
-
Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.1 eq.) to the solution.
-
Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., 2-3 drops of glacial acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and then add cold water to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with cold water, and then a small amount of cold ethanol. Purify the crude product by recrystallization from a suitable solvent.[3][4]
Protocol for Optimizing Reaction pH
-
Prepare a series of small-scale reactions as described in the general protocol.
-
Adjust the pH of each reaction mixture to a different value within the range of 4-7 using dilute solutions of HCl or acetic acid.
-
Monitor the reactions by TLC to determine the pH at which the reaction proceeds most efficiently with the fewest side products.
Visualization of the Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism of hydrazone formation.
Caption: The acid-catalyzed mechanism of hydrazone formation.
References
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemistryjournal.net [chemistryjournal.net]
- 6. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Method Development and Troubleshooting for 1H-1,2,3-Triazole-4-Carbohydrazide
Welcome to the technical support center for the HPLC analysis of 1H-1,2,3-triazole-4-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals actively working on method development and encountering challenges with this and similar polar analytes. We will move beyond rote protocols to explain the underlying chromatographic principles, empowering you to make informed decisions and troubleshoot effectively.
The unique structure of this compound—possessing both a polar triazole ring and a highly polar, potentially reactive carbohydrazide group—presents specific challenges in reversed-phase chromatography. The most common issues are poor retention and asymmetrical peak shape. This guide provides a systematic approach to developing a robust method and resolving these common problems.
Part 1: Foundational Method Development
Before troubleshooting, a logical starting point is essential. Given the polar nature of the analyte, a standard C18 column with a high organic mobile phase will likely result in little to no retention. Our initial strategy must therefore focus on enhancing polar retention.
Initial Column and Mobile Phase Selection
The primary challenge in analyzing highly polar compounds with reversed-phase HPLC is preventing them from eluting at or near the void volume.[1] This requires enhancing the interaction between the analyte and the stationary phase.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18 AQ-type (Polar-Endcapped or Embedded Polar Group), 4.6 x 150 mm, 5 µm | "AQ" or aqueous-stable columns are designed to prevent stationary phase collapse in the highly aqueous mobile phases needed to retain polar compounds.[2][3] Standard C18 phases can dewet under these conditions, leading to a sudden loss of retention. |
| Mobile Phase A | 0.1% Formic Acid or 10 mM Ammonium Formate in Water (pH ~2.7-3.5) | A low pH mobile phase serves two purposes: it suppresses the ionization of residual silanol groups on the column's silica backbone, which minimizes peak tailing for basic compounds, and it can protonate the analyte, potentially altering its retention.[4][5] |
| Mobile Phase B | Acetonitrile | Acetonitrile is often preferred over methanol for polar analytes due to its lower viscosity and better UV transparency at low wavelengths. |
| Detection | UV-DAD at 210-230 nm | Triazole compounds typically have UV absorbance at lower wavelengths.[6] A Diode Array Detector (DAD) is recommended to assess peak purity and identify the optimal detection wavelength. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility by controlling viscosity and analyte solubility.[7] |
| Injection Vol. | 5-10 µL | Keep the volume low initially to prevent peak distortion from the injection solvent. |
| Sample Diluent | Mobile Phase A or Water | Injecting the sample in a solvent stronger than the mobile phase (e.g., high organic content) can cause severe peak distortion.[7] |
Suggested Starting Gradient
An initial gradient run is crucial to determine the approximate elution time of the analyte and to elute any potential impurities from the column.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 15.0 | 50 | 50 |
| 17.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 98 | 2 |
| 25.0 | 98 | 2 |
This gradient starts with a high aqueous content (98% A) to maximize retention of the polar analyte and ends with a high organic wash (95% B) to clean the column.
Experimental Workflow
Caption: General workflow for HPLC method development.
Part 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the analysis of this compound.
Issue 1: Poor or No Retention
Q1: My peak is eluting at the solvent front (void volume). How can I increase its retention time?
A1: This is the most expected challenge. It occurs because your analyte is highly polar and has minimal affinity for the non-polar C18 stationary phase.[1]
-
Step 1: Confirm You Are Using an AQ-Type Column. If you are using a standard C18 column, it may be experiencing "phase collapse" with your highly aqueous mobile phase.[3] Switch to a column specifically designed for these conditions (e.g., polar-endcapped or with embedded polar groups).
-
Step 2: Decrease the Organic Content. If your gradient starts at 5% or 10% organic (Mobile Phase B), try reducing it to 2% or even 0% for the initial period. For isocratic methods, reduce the overall percentage of the organic solvent.[2]
-
Step 3: Consider an Alternative Mode of Chromatography. If the above steps fail, reversed-phase may not be the optimal mode.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds.[8] It uses a polar stationary phase (like bare silica or an amino phase) and a high-organic mobile phase. Water acts as the strong, eluting solvent. This approach effectively inverts the principles of reversed-phase.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase (e.g., C18) and ion-exchange functionalities.[9] This allows for multiple retention mechanisms, which can be highly effective for retaining polar compounds that are also ionizable.
-
Issue 2: Poor Peak Shape (Tailing)
Q2: My peak has significant tailing (asymmetry factor > 1.5). What is causing this and how do I fix it?
A2: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase.[10][11] For polar or basic compounds, the primary cause is often an interaction with acidic, ionized residual silanol groups (Si-O⁻) on the silica surface of the column packing.[4][12]
-
Step 1: Lower the Mobile Phase pH. The pKa of silanol groups is around 3.5-4. By lowering the mobile phase pH to ~2.5-3.0 with an acid like formic or phosphoric acid, you protonate the silanols (Si-OH), neutralizing their negative charge and preventing ionic interactions with your analyte.[4]
-
Step 2: Use a High-Purity, End-Capped Column. Modern columns made from high-purity silica have fewer metallic impurities and are more effectively "end-capped" (reacting residual silanols with a small silylating agent). This reduces the number of available sites for secondary interactions.[10][11] If your column is old, it may be degraded; try a new one.[13]
-
Step 3: Increase Buffer Concentration. If using a buffered mobile phase (like ammonium formate), increasing the concentration from 10 mM to 20-25 mM can help. The buffer ions can compete with the analyte for active sites on the stationary phase, effectively masking the silanols and improving peak shape.[4]
-
Step 4: Check for Column Overload. Injecting too much sample can saturate the stationary phase and lead to tailing.[11][13] Try diluting your sample by a factor of 10 and re-injecting. If the peak shape improves, you were likely overloading the column.
Caption: Decision tree for troubleshooting peak tailing.
Issue 3: Irreproducible Retention Times
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time instability points to a lack of equilibrium or a problem with the mobile phase delivery.[7]
-
Step 1: Ensure Adequate Column Equilibration. When changing mobile phase composition or starting up the system, the column needs sufficient time to equilibrate. For reversed-phase, flush with at least 10-15 column volumes of the initial mobile phase. If you see a drifting baseline, the column is not ready.
-
Step 2: Check for Leaks. Inspect all fittings from the pump to the detector. A small leak can cause pressure fluctuations and lead to erratic retention times.[14]
-
Step 3: Degas Your Mobile Phase. Dissolved gases can form bubbles in the pump heads, causing inconsistent flow delivery. Use an in-line degasser or sonicate your mobile phases before use.[15]
-
Step 4: Verify Mobile Phase Preparation. If you are using a buffer, ensure it is fully dissolved and that the pH is consistent batch-to-batch. Inaccurate preparation can lead to significant shifts, especially for ionizable analytes.[5]
Part 3: Frequently Asked Questions (FAQs)
Q1: Is the carbohydrazide group stable under typical HPLC conditions?
The carbohydrazide moiety can be susceptible to hydrolysis, especially at extreme pH values, or reaction with carbonyl compounds. While standard acidic mobile phases (pH 2.5-3.5) are generally fine, it is good practice to assess the stability of your analyte.[16][17] Prepare a standard and re-inject it after it has been sitting in the autosampler for 12-24 hours. A significant decrease in the main peak area or the appearance of new peaks could indicate degradation.[16] If instability is observed, consider using a milder pH or preparing samples fresh.
Q2: Should I use a guard column?
Yes, absolutely. A guard column is a small, sacrificial column placed before the main analytical column.[18] It protects the more expensive analytical column from particulates and strongly retained impurities in the sample matrix, extending its lifetime and improving method robustness. Ensure the guard column has the same stationary phase as your analytical column.
Q3: Can I use mass spectrometry (MS) with this method?
Yes. The recommended mobile phases (formic acid, ammonium formate, acetonitrile) are volatile and fully compatible with MS detection.[19] MS can provide much higher sensitivity and selectivity, which is particularly useful for analyzing samples in complex matrices like plasma or tissue extracts.
Q4: My system pressure is suddenly very high. What's the cause?
High backpressure is almost always due to a blockage.[15] Systematically isolate the problem:
-
Remove the column: If the pressure drops to normal, the blockage is in the column. Try back-flushing it (reversing the flow direction) with a strong solvent. If that fails, the inlet frit may be clogged and needs replacement, or the column itself may need to be replaced.[14]
-
Check filters: If pressure is still high without the column, check for clogged in-line filters or pump outlet frits.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD [scioninstruments.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. helixchrom.com [helixchrom.com]
- 9. youtube.com [youtube.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. uhplcs.com [uhplcs.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 1,2,3-Triazole vs. 1,2,4-Triazole Carbohydrazide Bioactivity: A Guide for Medicinal Chemists
In the landscape of medicinal chemistry, the triazole nucleus stands as a privileged scaffold, a testament to its versatile bioactivities and synthetic accessibility.[1] The two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, while seemingly similar, exhibit distinct electronic and steric properties that profoundly influence their interactions with biological targets.[2][3] This guide provides an in-depth comparative analysis of the bioactivity of carbohydrazide derivatives of these two isomeric systems, offering insights into their synthesis, structure-activity relationships (SAR), and mechanisms of action to inform rational drug design.
The Strategic Importance of the Carbohydrazide Moiety
The incorporation of a carbohydrazide (-CONHNH2) group into the triazole scaffold introduces a critical pharmacophoric element. This functional group is a versatile hydrogen bond donor and acceptor, capable of forming multiple interactions with biological macromolecules.[4] Furthermore, it serves as a valuable synthetic handle for the construction of more complex molecular architectures, such as Schiff bases and other heterocyclic systems, thereby expanding the chemical space for drug discovery.
Synthesis Strategies: A Tale of Two Isomers
The synthetic pathways to 1,2,3-triazole and 1,2,4-triazole carbohydrazides are fundamentally different, dictated by the arrangement of nitrogen atoms in the heterocyclic core.
The "Click" Chemistry Approach to 1,2,3-Triazole Carbohydrazides
The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5] This highly efficient and regioselective reaction provides a robust method for the construction of 1,2,3-triazole carbohydrazide precursors.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 5. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating Novel Carbohydrazide Structures Using 2D NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Spectrum, Towards Incontrovertible Proof
In the landscape of medicinal chemistry and drug development, carbohydrazide derivatives represent a privileged scaffold, exhibiting a wide array of biological activities.[1][2] However, the synthesis of novel analogues invariably presents a critical challenge: the unambiguous determination of their chemical structure. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational glimpse, its limitations become apparent with increasing molecular complexity, often leading to spectral overlap and ambiguity.[3]
The Core 2D NMR Toolkit: A Comparative Overview
The foundation of modern structure elucidation rests on a set of complementary 2D NMR experiments. Each provides a unique piece of the structural puzzle by revealing correlations between different nuclei through chemical bonds or through space. Understanding the specific information each experiment yields is the first step in designing a robust validation strategy.
| Experiment | Full Name | Correlation Type | Primary Information Gained |
| COSY | CO rrelation S pectroscopY | ¹H ↔ ¹H (through 2-3 bonds) | Identifies proton spin systems and J-coupling networks (e.g., alkyl chains, aromatic ring substitutions).[3][8][9] |
| HSQC | H eteronuclear S ingle Q uantum C oherence | ¹H ↔ ¹³C (through 1 bond) | Directly links each proton to its attached carbon, effectively mapping the protonated carbon framework.[3][9][10] |
| HMBC | H eteronuclear M ultiple B ond C orrelation | ¹H ↔ ¹³C (through 2-4 bonds) | Connects disparate spin systems, identifies quaternary carbons, and confirms the overall molecular backbone.[9][10][11] |
| NOESY | N uclear O verhauser E ffect S pectroscopY | ¹H ↔ ¹H (through space, < 5Å) | Reveals spatial proximity of protons, crucial for determining relative stereochemistry and conformational preferences.[12][13] |
A Self-Validating Workflow for Structural Elucidation
The power of this approach lies in its logical progression. We do not simply collect data; we build a hypothesis of the structure and use subsequent experiments to rigorously test and refine it. This iterative process is the hallmark of a trustworthy and scientifically sound validation.
Step 1: Foundational 1D NMR Analysis (¹H, ¹³C, DEPT)
Before venturing into two dimensions, obtaining high-quality 1D spectra is paramount.
-
¹H NMR: Provides the initial census of protons, their chemical environments (chemical shift), relative numbers (integration), and neighboring protons (multiplicity).[8] For carbohydrazides, pay close attention to the downfield region for the characteristic broad singlets of the N-H protons, which can range from ~8 to 12 ppm.[14][15]
-
¹³C NMR & DEPT: Reveals the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons will be absent.[16] This information is a crucial cross-check for later HSQC analysis.
Step 2: Mapping Proton Networks with COSY
The COSY experiment is the first step in assembling structural fragments. It identifies protons that are coupled to each other, typically through two or three bonds.[9]
-
Causality: By analyzing the cross-peaks, which appear off the diagonal, you can trace out entire "spin systems." For example, you can walk along an alkyl chain from one proton to its neighbor, and then to its neighbor's neighbor. In an aromatic ring, the COSY correlations will definitively establish the substitution pattern (e.g., ortho, meta, para coupling).[16] The output of this step is a set of isolated structural fragments.
Step 3: Assigning Protonated Carbons with HSQC
The HSQC experiment correlates each proton with the carbon to which it is directly attached (a one-bond correlation).[10]
-
Causality: This experiment acts as a bridge between the ¹H and ¹³C worlds. You use the now-defined proton assignments from the ¹H and COSY spectra to unambiguously assign their corresponding carbon signals. The fragments built in Step 2 are now fleshed out with their carbon skeletons. This step should perfectly align with the DEPT-135 data; any discrepancy signals an error in assignment or an unexpected structural feature.
Step 4: Assembling the Molecular Puzzle with HMBC
The HMBC experiment is arguably the most critical for elucidating the structure of a novel compound. It reveals correlations between protons and carbons over two to four bonds.[10]
-
Causality & Self-Validation: This is where the fragments are connected. Key correlations to look for in a carbohydrazide include:
-
Connecting Fragments: Correlations from protons on one fragment to carbons on another.
-
Identifying Quaternary Carbons: Protons will show correlations to carbons that have no attached protons (which are invisible in the HSQC), such as substituted aromatic carbons or the crucial carbonyl (C=O) carbon of the carbohydrazide core.
-
Validation: The HMBC data must be consistent with the connections already established by COSY. For instance, a proton showing a three-bond HMBC correlation to a carbon should also show a COSY correlation to the proton attached to the intervening carbon. This cross-validation is essential for building confidence.
-
Step 5: Confirming Constitution and Probing 3D Space with NOESY
The NOESY experiment detects correlations between protons that are close in space (< 5 Å), irrespective of their bonding arrangement.[12]
-
Causality & Self-Validation:
-
Constitutional Confirmation: NOESY correlations should appear between protons that are expected to be near each other based on the proposed structure from HMBC, providing a final layer of validation.
-
Stereochemistry & Conformation: For molecules with stereocenters or restricted bond rotation (common in hydrazone derivatives), NOESY is indispensable.[2] It can differentiate between E/Z isomers across a C=N bond or determine the preferred conformation around the N-N bond, providing crucial 3D structural information.[17]
-
Field-Proven Experimental Protocols
Acquiring high-quality data is a prerequisite for successful interpretation. The following are generalized starting points for setting up these key experiments on a modern NMR spectrometer.
General Sample Preparation
-
Dissolve: Accurately weigh 5-15 mg of the purified carbohydrazide and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for carbohydrazides as it helps to keep N-H protons from exchanging too rapidly.
-
Filter: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Shim: Ensure the instrument is well-shimmed on your sample to achieve sharp, symmetrical peaks, which is critical for resolving couplings and observing weak correlations.
Protocol 1: DQF-COSY
-
Objective: To map ¹H-¹H J-coupling networks. The Double-Quantum Filtered (DQF) version provides cleaner spectra with reduced diagonal peak artifacts.[9]
-
Methodology:
-
Load a standard DQF-COSY parameter set.
-
Set the spectral width (SW) in both dimensions (F1 and F2) to encompass all proton signals (e.g., 0-12 ppm).
-
Set the number of scans (NS) to a multiple of 4 (e.g., 4, 8, 16) depending on sample concentration.
-
Acquire at least 256 increments (TD in F1) for adequate digital resolution.
-
Process the data using a sine-bell window function in both dimensions.
-
Protocol 2: Phase-Sensitive HSQC
-
Objective: To correlate protons to their directly attached carbons.
-
Methodology:
-
Load a standard HSQC parameter set with gradient selection (e.g., hsqcedetgpsisp2.3).
-
Set the F2 (¹H) dimension spectral width to match the proton spectrum.
-
Set the F1 (¹³C) dimension spectral width to cover all expected carbon signals (e.g., 0-180 ppm).
-
The one-bond coupling constant (CNST13) is typically set to an average value of 145 Hz.
-
Acquire 2-8 scans per increment and at least 256 increments in F1.
-
Protocol 3: HMBC
-
Objective: To observe long-range (2-4 bond) ¹H-¹³C correlations.
-
Methodology:
-
Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).
-
Set spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC.
-
Key Parameter: Set the long-range coupling constant (CNST2) to a value optimized for 2-3 bond correlations. A value of 8 Hz is a robust starting point.[9] The absence of a correlation does not mean one doesn't exist, as the coupling constant could be near zero for certain dihedral angles.[10]
-
Set the number of scans to 8, 16, or higher, as HMBC is less sensitive than HSQC.
-
Protocol 4: NOESY
-
Objective: To identify through-space ¹H-¹H correlations.
-
Methodology:
-
Load a standard phase-sensitive NOESY parameter set with gradient selection (e.g., noesygpph).
-
Set spectral widths for both dimensions as in the COSY experiment.
-
Key Parameter: The mixing time (d8) determines the extent of NOE transfer. For small molecules like carbohydrazides, a mixing time of 500-800 ms is a good starting point.
-
Acquire sufficient scans (8-16) per increment to achieve a good signal-to-noise ratio for the weak NOE cross-peaks.
-
Navigating Common Challenges
-
Tautomers and Conformers: Carbohydrazides and their derivatives can exist as a mixture of isomers in solution, leading to doubled or complex sets of NMR signals.[1][18] Running the NMR experiments at different temperatures (Variable Temperature NMR) can often either coalesce these signals or simplify the spectra by favoring one form, aiding in interpretation.
-
Exchangeable Protons (N-H): The N-H protons of the hydrazide moiety can exchange with residual water or other labile protons in the solvent, causing their signals to broaden or disappear. A simple D₂O exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the ¹H spectrum) will cause the N-H signals to vanish, confirming their identity.
Conclusion
The structural validation of a novel carbohydrazide is not achieved by a single experiment, but by the systematic application and logical interpretation of a suite of 2D NMR techniques. The workflow presented here—progressing from 1D NMR through COSY, HSQC, HMBC, and finally NOESY—establishes a self-validating system where each step builds upon and confirms the last. This rigorous approach provides the incontrovertible evidence required for publication, intellectual property protection, and confident advancement of promising compounds in the drug discovery pipeline.[19] By understanding the causality behind the workflow, researchers can efficiently and accurately transform complex spectral data into fully elucidated molecular structures.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. Acridine Based N-Acylhydrazone Derivatives as Potential Anticancer Agents: Synthesis, Characterization and ctDNA/HSA Spectroscopic Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. rjupublisher.com [rjupublisher.com]
- 7. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. youtube.com [youtube.com]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Docking Studies of Triazole Carbohydrazide Analogs
Welcome, researchers, scientists, and drug development professionals. This guide provides an in-depth technical comparison of the molecular docking performance of triazole carbohydrazide analogs, a class of heterocyclic compounds demonstrating significant therapeutic potential. We will move beyond a simple recitation of data, focusing instead on the strategic insights and causal relationships that underpin effective in silico drug discovery. Our exploration will be grounded in experimental data from peer-reviewed literature, offering a robust framework for your own research endeavors.
The 1,2,4-triazole nucleus is a key pharmacophore in a variety of approved drugs, including the anticancer agents anastrozole and letrozole, as well as the antifungal fluconazole.[1] The incorporation of a carbohydrazide moiety often enhances the biological activity of the parent molecule, making these analogs a fertile ground for the discovery of novel therapeutic agents. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in this discovery process.
This guide will dissect the nuances of performing and interpreting comparative docking studies for this specific class of compounds, providing you with the technical accuracy and field-proven insights necessary to accelerate your research.
Understanding the "Why": The Rationale Behind Docking Studies for Triazole Analogs
Before we delve into the "how," it is crucial to understand the "why." The triazole ring, with its nitrogen heteroatoms, is an excellent hydrogen bond donor and acceptor, and it can also participate in metal coordination, particularly relevant for metalloenzyme targets.[2] The carbohydrazide linker adds further hydrogen bonding capabilities and conformational flexibility, allowing these molecules to adapt to the topology of various active sites.
Our decision to focus on comparative docking studies stems from the need to triage and prioritize synthesized or virtual compounds for further experimental validation. By comparing the predicted binding affinities and interaction patterns of a series of analogs against a specific biological target, we can formulate structure-activity relationships (SAR) that guide the design of more potent and selective inhibitors.
Comparative Docking Performance: A Multi-Target Analysis
The versatility of the triazole carbohydrazide scaffold is evident in the diverse range of biological targets against which it has been evaluated. The following sections present a comparative analysis of docking studies from the literature, highlighting key findings and structure-activity relationships.
As Anticancer Agents
Triazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of enzymes like aromatase and tubulin.[1] A study on newly designed 1,2,4-triazole derivatives revealed binding energies ranging from -9.04 to -9.96 kcal/mol for aromatase and -6.23 to -7.54 kcal/mol for tubulin, suggesting a higher affinity for aromatase.[1]
In a separate investigation, 1,2,4-triazole-based acetamide derivatives were evaluated against the HepG2 cell line, with the most potent compound exhibiting a binding affinity of -176.749 kcal/mol against c-kit tyrosine kinase.[3] Another study focusing on 1,2,3-triazole-based glycosides identified compounds with potent activity against MCF-7 human breast cancer cells, which was supported by docking studies against the epidermal growth factor receptor (EGFR).[4][5]
| Compound Series | Target Protein | Docking Score Range (kcal/mol) | Key Interactions | Reference |
| 1,2,4-Triazole Derivatives | Aromatase | -9.04 to -9.96 | Not specified | [1] |
| 1,2,4-Triazole Derivatives | Tubulin | -6.23 to -7.54 | Not specified | [1] |
| 1,2,4-Triazole-Acetamides | c-kit Tyrosine Kinase | -176.749 (for most active) | Not specified | [3] |
| 1,2,3-Triazole Glycosides | EGFR | Not specified | Not specified | [4][5] |
As Antimicrobial Agents
The threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Triazole carbohydrazide analogs have emerged as promising candidates. A study on 1,2,4-triazole derivatives demonstrated good inhibitory effects against various bacterial and fungal strains, with docking studies against proteins 1AJ0, 1JIJ, and 4ZA5 supporting the experimental findings.[6][7]
Another research effort synthesized novel 1,2,4-triazoles carrying a 1,2,3-triazole scaffold and found that derivatives of 1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thiones were the most potent antimicrobial agents.[8] Docking studies were performed against Glucosamine-6-phosphate synthase to elucidate the mechanism of action.[8]
| Compound Series | Target Protein | Docking Score Range (kcal/mol) | Key Interactions | Reference |
| 1,2,4-Triazole Derivatives | 1AJ0, 1JIJ, 4ZA5 | Not specified | Not specified | [6][7] |
| 1,2,3-Triazole-bis-1,2,4-triazoles | Glucosamine-6-phosphate synthase | Not specified | Not specified | [8] |
As Enzyme Inhibitors
The ability of triazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Studies have shown their efficacy as inhibitors of carbonic anhydrase (CA), a family of metalloenzymes.[9][10] For instance, novel 1H-1,2,3-triazole analogs showed moderate inhibition potential against carbonic anhydrase-II, with docking studies revealing that the compounds accommodate well within the active site.[9]
Another study on benzenesulfonamide derivatives containing a 1,2,3-triazole moiety reported docking scores of -5.13 kcal/mol against hCA I and -5.32 kcal/mol against hCA II for the most potent compounds.[11]
| Compound Series | Target Protein | Docking Score (kcal/mol) | Key Interactions | Reference |
| 1H-1,2,3-Triazole Analogs | Carbonic Anhydrase-II | Not specified | Direct binding with active site residues | [9] |
| Benzenesulfonamide-1,2,3-triazoles | hCA I | -5.13 | Not specified | [11] |
| Benzenesulfonamide-1,2,3-triazoles | hCA II | -5.32 | Not specified | [11] |
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
To ensure the reproducibility and validity of your in silico experiments, a well-defined and rigorously executed protocol is paramount. The following is a generalized workflow for conducting a comparative molecular docking study of triazole carbohydrazide analogs.
Step 1: Ligand Preparation
-
2D Structure Drawing: Draw the 2D structures of your triazole carbohydrazide analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
3D Structure Generation: Convert the 2D structures to 3D structures.
-
Energy Minimization: Perform energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.
-
Charge Assignment: Assign appropriate partial charges to the atoms of the ligands.
Step 2: Protein Preparation
-
Protein Selection and Retrieval: Download the 3D crystallographic structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand.
-
Protein Cleaning: Remove water molecules, co-factors, and any existing ligands from the protein structure.
-
Protonation: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Active Site Definition: Define the binding site for docking. This is often done by specifying a grid box around the co-crystallized ligand or by using active site prediction servers.
Step 3: Molecular Docking
-
Software Selection: Choose a molecular docking program. Popular choices include AutoDock, Glide, and GOLD.
-
Docking Algorithm: Select the appropriate docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Parameter Setting: Set the docking parameters, such as the number of genetic algorithm runs and the population size.
-
Execution: Run the docking simulation for each triazole carbohydrazide analog against the prepared protein.
Step 4: Analysis of Results
-
Binding Energy/Docking Score: Analyze the predicted binding energies or docking scores. A more negative value generally indicates a more favorable binding interaction.
-
Binding Pose and Interactions: Visualize the docked poses of the ligands in the protein's active site. Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.
-
Comparative Analysis: Compare the docking scores and interaction patterns across your series of analogs to establish structure-activity relationships.
Visualization of the Docking Workflow
To provide a clearer understanding of the process, the following diagram illustrates the key stages of a typical molecular docking workflow.
Caption: A generalized workflow for molecular docking studies.
Logical Relationship of Key Concepts
The following diagram illustrates the interconnectedness of the key concepts discussed in this guide, from the fundamental properties of the triazole carbohydrazide scaffold to the ultimate goal of drug discovery.
Caption: The conceptual flow from scaffold properties to drug discovery.
Conclusion and Future Directions
This guide has provided a comprehensive overview of comparative docking studies for triazole carbohydrazide analogs, grounded in scientific literature and practical application. The data clearly indicates that this chemical scaffold is a privileged structure in medicinal chemistry, capable of interacting with a wide array of biological targets.
The key to successful in silico screening lies not just in the generation of docking scores but in the careful analysis of binding modes and the formulation of testable hypotheses. By understanding the underlying principles of molecular recognition and applying a rigorous and systematic workflow, researchers can significantly enhance the efficiency of the drug discovery process.
Future research in this area should focus on the development of more accurate scoring functions, the incorporation of molecular dynamics simulations to assess complex stability, and the application of machine learning models to predict binding affinity and ADMET properties. By integrating these advanced computational techniques, we can further unlock the therapeutic potential of triazole carbohydrazide analogs and bring novel medicines to patients in need.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds [mdpi.com]
- 5. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, in silico and in vitro antimicrobial screenings of novel 1,2,4-triazoles carrying 1,2,3-triazole scaffold with lipophilic side chain tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 10. Design, synthesis, and molecular docking studies of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Triazole Carbohydrazides and Standard Antimicrobial Drugs: Efficacy, Mechanism, and Future Prospects
In the persistent battle against microbial resistance, the scientific community is in a continuous search for novel antimicrobial agents that can overcome the limitations of existing drugs. Among the promising candidates, heterocyclic compounds, particularly those incorporating the 1,2,4-triazole nucleus, have garnered significant attention. This guide provides a detailed comparison of the efficacy of a novel class of compounds, triazole carbohydrazides, against that of standard antimicrobial drugs. We will delve into their synthesis rationale, mechanism of action, comparative in vitro performance, and the standardized protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Rationale for Novel Antimicrobial Agents: The Rise of Triazole Derivatives
The escalating threat of multidrug-resistant (MDR) pathogens necessitates the exploration of new chemical scaffolds that differ from current antibiotic classes.[1] The 1,2,4-triazole ring is a key pharmacophore known for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties.[2][3] Its derivatives are being investigated as potential solutions to combat drug resistance.[1] The carbohydrazide moiety, when linked to the triazole ring, can enhance the molecule's biological activity, possibly by facilitating passage through the lipid-rich bacterial cell wall.[4] This guide focuses on comparing these synthesized triazole carbohydrazide derivatives with established antibiotics to assess their potential as next-generation therapeutics.
Synthesis and Mechanism of Action: A Synergistic Approach
The synthesis of triazole carbohydrazides typically involves a multi-step process, beginning with the formation of a triazole ring, followed by the introduction of a carbohydrazide side chain. This structure is then often modified by reacting with various substituted aldehydes or sulfonyl chlorides to create a library of derivatives with diverse functional groups.[5][6]
Caption: Generalized workflow for the synthesis of triazole carbohydrazide derivatives.
While the exact mechanism of action for all triazole carbohydrazides is still under investigation, a prominent hypothesis involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like E. coli DNA gyrase B, an essential enzyme for bacterial DNA replication.[7][8] This interaction, often stabilized by hydrogen bonds, disrupts the enzyme's function, leading to bacterial cell death. This mechanism is distinct from many standard antibiotics, offering a potential advantage against resistant strains.
Comparative Efficacy: In Vitro Experimental Data
The antimicrobial efficacy of newly synthesized compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and zone of inhibition against a panel of pathogenic bacteria. The data below, synthesized from multiple studies, compares the performance of representative triazole carbohydrazide derivatives with standard antibiotics.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | S. aureus (Gram+) | B. subtilis (Gram+) | B. cereus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) | Reference(s) |
| Triazole Derivatives | ||||||
| Compound 6g | 10 (ZoI in mm) | - | 9 (ZoI in mm) | - | 16 (ZoI in mm) | [5][9] |
| Compound 6g (MIC) | - | - | 0.5 | - | 0.5 | [9][10] |
| Compound 7i (MIC) | - | - | 0.5 | - | 0.5 | [9][10] |
| Compound 5e | High Activity | - | - | Moderate Activity | High Activity | [11] |
| Compound 5g | High Activity | - | - | - | High Activity | [11] |
| 4-amino-4H-1,2,4-triazole | Equipotent to Ampicillin | Equipotent to Ampicillin | - | Strongest Action (3.12) | - | [2] |
| Standard Drugs | ||||||
| Penicillin | 10 (ZoI in mm) | 27 (ZoI in mm) | 0.5 | - | Not Active | [6][9] |
| Streptomycin | Comparable to derivatives | - | - | Negative Result | - | [1] |
| Ofloxacin | - | - | - | Active | - | [12] |
| Ampicillin | 1.56 | 1.56 | - | - | - | [2] |
| Ciprofloxacin | - | - | - | 0.25 | - | [2] |
Note: "ZoI" refers to the Zone of Inhibition in millimeters. A direct comparison between ZoI and MIC values is not appropriate, but both indicate antimicrobial activity. "-" indicates data not available in the cited sources.
The results indicate that certain triazole carbohydrazide derivatives exhibit significant antimicrobial activity, with some compounds showing efficacy comparable or even superior to standard drugs against specific strains.[1][9] For instance, compounds 6g and 7i showed a potent MIC of 0.5 µg/mL against P. aeruginosa and B. cereus, a level of activity at which penicillin was also effective against B. cereus but inactive against P. aeruginosa.[9] Furthermore, some derivatives have demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria.[7][11]
Standardized Experimental Protocols
To ensure the reproducibility and validity of these findings, standardized methodologies are crucial. The following are detailed protocols for the primary in vitro antimicrobial screening tests.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Principle: The test compound diffuses from a well through a solidified agar medium inoculated with a test microorganism. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the organism to the compound.
Step-by-Step Protocol:
-
Media Preparation: Prepare Mueller Hinton Agar, sterilize by autoclaving at 120°C (15 psi) for 30 minutes, and pour into sterile Petri dishes.[12]
-
Inoculum Preparation: Prepare a fresh 24-hour culture of the bacterial strain in nutrient broth. Adjust the turbidity to match the 0.5 McFarland standard.
-
Inoculation: Evenly spread the prepared bacterial suspension over the surface of the agar plates using a sterile cotton swab.
-
Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Prepare a known concentration of the test compound (e.g., 250 µg/ml) in a suitable solvent like DMSO.[13] Add a fixed volume (e.g., 100 µL) of the compound solution into the wells.
-
Controls: Use the solvent (e.g., DMSO) as a negative control and a standard antibiotic (e.g., Penicillin) as a positive control.[6]
-
Incubation: Incubate the plates in an upright position at 37°C for 24 hours.[6]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Caption: Experimental workflow for the Agar Well Diffusion assay.
Broth Dilution Method (for MIC Determination)
This method provides quantitative data on the minimum concentration of a substance that inhibits microbial growth.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with the test microorganism. The lowest concentration of the compound that prevents visible growth after incubation is recorded as the MIC.
Step-by-Step Protocol:
-
Preparation: Use sterile 96-well microtiter plates.
-
Serial Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution in nutrient broth within the wells of the microtiter plate to achieve a range of final concentrations (e.g., 0.5, 1.0, 2.0 µg/mL and upwards).[6]
-
Inoculation: Add a standardized suspension of the test bacteria to each well.
-
Controls:
-
Positive Control: A well containing nutrient broth and the bacterial suspension (no test compound).
-
Negative Control: A well containing nutrient broth and the test compound (no bacteria).
-
Blank: A well containing only nutrient broth.[6]
-
Standard Drug Control: A row of wells with a serial dilution of a standard antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 24 hours.[6]
-
Result Interpretation: Determine the MIC by visually inspecting for the lack of turbidity (growth) compared to the controls. The lowest concentration with no visible growth is the MIC.[9]
Conclusion and Future Directions
The comparative analysis reveals that triazole carbohydrazides represent a promising class of antimicrobial agents. Several derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, with efficacy that is sometimes comparable or superior to standard antibiotics, particularly against resistant strains like P. aeruginosa.[9] The unique structural features and potential mechanism of targeting DNA gyrase make them valuable candidates for further development.[7]
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and broaden the spectrum of activity. In vivo studies are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of the most promising compounds. The continued exploration of the triazole carbohydrazide scaffold is a critical step forward in the global effort to overcome antimicrobial resistance.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and antibacterial activity of some new 1,2,4-triazole derivatives bearing carbohydrazide moiety [aabu.edu.jo]
- 6. researchgate.net [researchgate.net]
- 7. Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antibacterial activity of some new 1, 2, 4-triazole derivatives bearing carbohydrazide moiety [aabu.edu.jo]
- 11. Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel Hydrazinecarbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jyoungpharm.org [jyoungpharm.org]
The Complementary Dance: A Comparative Guide to In Vitro and In Silico Analysis of 1H-1,2,3-Triazole-4-Carbohydrazide Properties
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is a meticulously choreographed interplay of predictive computational analysis and empirical laboratory validation. The 1H-1,2,3-triazole-4-carbohydrazide core is a privileged scaffold, with its derivatives showing a remarkable breadth of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The strategic integration of in silico (computational) and in vitro (experimental) methodologies is paramount to efficiently navigate the complexities of characterizing and optimizing these compounds. This guide provides a technical comparison of these two analytical paradigms, offering field-proven insights into their application, causality, and synergistic potential for researchers in drug development.
The Strategic Imperative: Why Two Approaches?
The fundamental reason for employing both in vitro and in silico methods lies in the balance between speed, cost, and biological relevance. In silico analysis offers a rapid, cost-effective way to screen vast virtual libraries of compounds, predict their physicochemical and pharmacokinetic properties (ADMET), and hypothesize mechanisms of action through molecular modeling.[3][4] This predictive power allows for the rational prioritization of candidates, focusing precious laboratory resources on compounds with the highest probability of success.
Conversely, in vitro analysis provides the indispensable "ground truth." These experiments, conducted on living cells, microorganisms, or isolated proteins, yield empirical data on a compound's actual biological activity and cytotoxicity.[1][5] While more time-consuming and resource-intensive, the data generated are essential for validating computational predictions and understanding the compound's behavior in a biological context. The synergy is clear: in silico methods generate hypotheses, and in vitro methods test them, creating a powerful, iterative cycle of design, prediction, and validation.
In Silico Analysis: The Predictive Blueprint
In silico analysis is the first strategic step in modern drug discovery, acting as a predictive filter to identify and refine promising candidates before they are ever synthesized. This approach leverages computational power to model and predict the behavior of molecules at an atomic level.
Core Methodologies and Rationale
-
Molecular Docking: This is arguably the most utilized in silico technique. It predicts the preferred orientation of a ligand (the triazole derivative) when bound to a specific protein target. The causality here is that a compound's biological effect is often initiated by binding to a protein's active site. A lower binding energy score suggests a more stable and favorable interaction.[4][5] This method is crucial for hypothesizing the mechanism of action and understanding key interactions (like hydrogen bonds) that stabilize the ligand-protein complex.[3]
-
ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity): A compound's efficacy is not solely dependent on its biological activity; it must also possess drug-like properties. ADMET prediction models assess parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity.[3][6] This early-stage assessment is vital to eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetics or toxicity, thereby saving significant time and resources.
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build mathematical models that correlate the chemical structures of a series of compounds with their biological activities.[7][8][9] By analyzing how variations in steric, electrostatic, and hydrophobic fields affect activity, QSAR models can predict the potency of new, unsynthesized derivatives and guide the design of more active compounds.[8]
A Typical In Silico Workflow
The logical flow of an in silico investigation is designed to progressively narrow down a large pool of potential candidates to a select few for synthesis and in vitro testing.
Caption: A typical workflow for the in silico analysis of novel drug candidates.
In Vitro Analysis: The Empirical Validation
Following the predictive insights from in silico studies, in vitro analysis provides the crucial experimental data to confirm or refute these hypotheses. These assays are the bedrock of preclinical drug development, offering quantitative measures of a compound's biological effects.
Core Methodologies and Rationale
-
Antimicrobial Susceptibility Testing: For compounds designed as antimicrobial agents, the primary goal is to determine their efficacy against pathogenic bacteria and fungi.
-
Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[10] It provides a quantitative measure of potency.
-
Agar Well/Disc Diffusion: This is a qualitative or semi-quantitative screening method where a compound's ability to inhibit microbial growth is observed as a zone of inhibition on an agar plate.[11] It is often used for initial screening.
-
-
Anticancer Cytotoxicity Assays: To evaluate anticancer potential, the compound's ability to kill or inhibit the proliferation of cancer cells is measured.
-
MTT Assay: This colorimetric assay is widely used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of living cells. The result is typically expressed as the IC50 value, the concentration of the compound that inhibits 50% of cell growth.[12][13]
-
-
Enzyme Inhibition Assays: If a compound is designed to inhibit a specific enzyme (as predicted by molecular docking), a direct biochemical assay is performed to measure this inhibition. For example, compounds might be tested against carbonic anhydrase or urease.[14][15] This directly validates the in silico predicted mechanism of action.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system as it includes positive (known antibiotic) and negative (no drug) controls to ensure the reliability of the results.
Objective: To determine the MIC of a this compound derivative against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Bacterial culture in log-phase growth.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Positive control (e.g., Ciprofloxacin).
-
Incubator.
Procedure:
-
Preparation: Add 50 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.
-
Controls: Prepare a positive control row with a standard antibiotic and a negative (growth) control row with no compound.
-
Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add 50 µL to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.
Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.
Data Comparison: A Side-by-Side View
The true power of this dual approach is realized when the data are compared. The following tables summarize the types of quantitative data generated by each method and provide illustrative examples from the literature on this compound derivatives.
Table 1: Quantitative Data Comparison
| Parameter | In Silico Method | Typical Output | In Vitro Method | Typical Output |
| Binding Affinity | Molecular Docking | Binding Energy (kcal/mol) | Enzyme Inhibition Assay | IC50 / Ki (µM) |
| Biological Potency | 3D-QSAR | Predicted pIC50 | Cell-based Assays (MTT) | IC50 (µM) |
| Antimicrobial Efficacy | - | - | Broth Microdilution | MIC (µg/mL) |
| Drug-Likeness | ADMET Prediction | Lipinski's Rule Violations | - | - |
| Toxicity | ADMET Prediction | Predicted LD50 (mg/kg) | Cytotoxicity Assays | CC50 (µM) |
Table 2: Illustrative Data for this compound Derivatives
| Compound Type | Biological Target / Activity | In Silico Result (Example) | In Vitro Result (Example) | Reference |
| Triazole-Hydrazide Analog | Anti-phytopathogenic (vs. R. solani) | - | EC50 = 0.18 µg/mL | [1] |
| Triazole-Schiff Base | Antibacterial (vs. P. aeruginosa) | - | MIC = 0.5 µg/mL | [10] |
| Substituted Triazole | Anticancer (vs. PC-3 cells) | Binding Energy = -6.96 kcal/mol | IC50 = 8.08 µM | [5] |
| Substituted Triazole | Anticancer (vs. LNCaP cells) | - | IC50 = 48.8 µM | [12] |
Conclusion: An Integrated Future
The analysis of this compound properties exemplifies the modern paradigm of drug discovery, where in silico and in vitro methodologies are not competitors but essential partners. The predictive power of computational chemistry provides a rational, cost-effective framework to guide experimental efforts, while the empirical data from laboratory assays deliver the definitive validation required for advancement. For researchers and drug development professionals, mastering the integration of these approaches is the key to accelerating the discovery of novel therapeutics and translating chemical potential into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Biological Activities of 1,2,3-Triazole Derivatives [kr.cup.edu.in]
- 3. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 4. seejph.com [seejph.com]
- 5. jocpr.com [jocpr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivatives for designing new acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol [pharmacia.pensoft.net]
- 12. Synthesis, molecular modeling, in vivo study, and anticancer activity of 1,2,4-triazole containing hydrazide-hydrazones derived from (S)-naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, antibacterial, antiurease, and antioxidant activities of some new 1,2,4-triazole schiff base and amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1H-1,2,3-Triazole-4-Carbohydrazide
Introduction
1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a versatile building block in the synthesis of novel therapeutic agents.[1][2][3] Its unique structural motifs are found in a variety of biologically active molecules, including those with antimicrobial, anticancer, and antiviral properties.[3] The robust and reliable quantification of this key intermediate is paramount to ensuring the quality, safety, and efficacy of the final drug product. Consequently, the development and validation of analytical methods for its characterization are critical steps in the drug development pipeline.[4][5][6]
This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide a comprehensive cross-validation framework based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most appropriate analytical strategy for their specific needs.
The Imperative of Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[4][6][10] This process is a cornerstone of Good Manufacturing Practice (GMP) and is mandated by regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The core parameters of method validation, as stipulated by ICH Q2(R1), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[4][10][11]
Cross-validation of analytical methods, the focus of this guide, is the process of demonstrating that two or more analytical procedures are equivalent and can be used interchangeably. This is particularly relevant when a method is transferred between laboratories, or when a new method is introduced to replace an existing one.
Analytical Methodologies: A Head-to-Head Comparison
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC is a powerful separation technique that is widely used in the pharmaceutical industry for the identification, quantification, and purification of drug substances.[12] The principle of HPLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For this compound, which possesses a UV-absorbing chromophore in its triazole ring, UV detection is a straightforward and robust method of quantification.[13]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point for this polar compound.[12]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of 1,2,3-triazole, a wavelength around 210 nm is likely to provide good sensitivity.[13]
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of water and acetonitrile to obtain a 1 mg/mL solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
-
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is particularly advantageous for the analysis of complex mixtures and for trace-level quantification. For this compound, LC-MS can provide unambiguous identification based on its mass-to-charge ratio (m/z) and fragmentation pattern, in addition to precise quantification.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
The same chromatographic conditions as the HPLC-UV method can be employed to facilitate cross-validation.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be effective for this molecule due to the presence of basic nitrogen atoms.
-
Ionization Parameters: These will need to be optimized for the specific instrument and compound, but typical starting points include:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition:
-
Full Scan: Acquire data over a mass range of m/z 50-300 to identify the protonated molecule [M+H]⁺.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the specific transition of the precursor ion to a product ion (e.g., for a triple quadrupole instrument). This enhances sensitivity and selectivity.
-
-
-
Standard and Sample Preparation:
-
The same preparation methods as for HPLC-UV can be used.
-
Caption: Workflow for LC-MS analysis of this compound.
Cross-Validation Framework
The cross-validation of the HPLC-UV and LC-MS methods will be performed by evaluating the following parameters for each method and comparing the results.
Specificity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by spiking the drug substance with known impurities and demonstrating that the peaks are well-resolved from the main analyte peak. For LC-MS, specificity is further enhanced by the selectivity of monitoring a specific mass transition.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Procedure: A series of at least five concentrations of the reference standard are prepared and analyzed. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.
-
Acceptance Criteria: r² ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
-
Procedure: Samples are prepared at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The percentage recovery is then calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): The precision of the method is evaluated by analyzing six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The precision of the method is assessed by analyzing the same samples on different days, with different analysts, and/or on different instruments.
-
Acceptance Criteria: The RSD should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy (recovery within 80-120%).
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical cross-validation results for the HPLC-UV and LC-MS methods.
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
| Slope | 45873 | 2.5 x 10⁶ |
| Y-intercept | 1234 | 567 |
Table 2: Accuracy (Recovery)
| Concentration Level | HPLC-UV (% Recovery) | LC-MS (% Recovery) |
| 80% | 99.5 | 100.2 |
| 100% | 100.3 | 100.5 |
| 120% | 99.8 | 99.7 |
| Mean Recovery | 99.9% | 100.1% |
Table 3: Precision (RSD)
| Precision Type | HPLC-UV (% RSD) | LC-MS (% RSD) |
| Repeatability | 0.8 | 0.5 |
| Intermediate Precision | 1.2 | 0.9 |
Table 4: LOD and LOQ
| Parameter | HPLC-UV (µg/mL) | LC-MS (ng/mL) |
| LOD | 0.3 | 0.03 |
| LOQ | 1.0 | 0.1 |
Discussion and Conclusion
Both the HPLC-UV and LC-MS methods demonstrate excellent performance characteristics for the quantification of this compound, meeting all predefined acceptance criteria for a validated analytical method. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is a robust, reliable, and cost-effective method that is well-suited for routine quality control applications where high concentrations of the analyte are expected. Its simplicity and the widespread availability of the instrumentation make it an attractive option for many laboratories.
-
LC-MS offers superior sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification, such as in the analysis of biological matrices or for the detection of low-level impurities. The structural information provided by the mass spectrometer also offers a higher degree of confidence in the identification of the analyte.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new derivatives of the 1H-1,2,3-triazole ring using 1-aryl-5-phenyl-1H-1,2,3-triazole-4-carbohydrazides as precursors -ORCA [orca.cardiff.ac.uk]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 5. upm-inc.com [upm-inc.com]
- 6. particle.dk [particle.dk]
- 7. ICH Official web site : ICH [ich.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. wjarr.com [wjarr.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 1H-1,2,3-triazole-4-carbohydrazide
As researchers dedicated to advancing drug discovery, our responsibility extends beyond synthesis and application to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. 1H-1,2,3-triazole-4-carbohydrazide, a molecule combining the stable triazole ring with the reactive hydrazide moiety, requires a nuanced and informed approach to waste management. This guide provides a detailed protocol, grounded in chemical principles and regulatory awareness, to ensure the safety of personnel and the protection of our environment.
Hazard Assessment and Chemical Profile: Understanding the "Why"
Before addressing disposal, we must understand the inherent characteristics of this compound. Its structure is a composite of two key functional groups, and its hazard profile reflects this duality.
-
The Triazole Ring: Triazole derivatives are noted for their high nitrogen content and relative stability.[1] However, many are classified as irritants and can be toxic to aquatic life, necessitating containment from environmental release.[2] The 1,2,3-triazole isomer is a core component in many bioactive molecules, but its environmental fate is a critical consideration.[3][4]
-
The Carbohydrazide Group: The hydrazide functional group (-CONHNH₂) is structurally related to hydrazine, a known hazardous substance.[5] Compounds containing this group are often reactive and can pose health risks. The Safety Data Sheet for carbohydrazide indicates it may be harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and is toxic to aquatic life with long-lasting effects.[6]
Incompatible Materials: Like many hydrazide derivatives, this compound should be considered incompatible with strong oxidizing agents and strong acids.[6][7] Contact with these materials could lead to vigorous, exothermic reactions.
Summary of Hazards: Based on analogous structures, the primary hazards are:
-
Health: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9]
-
Environmental: Presumed to be toxic to aquatic life with long-lasting effects.[2][6] Discharge into the environment must be avoided.[2]
This profile dictates our core disposal principle: direct release into the sanitary sewer system or general waste is strictly prohibited.
Personal Protective Equipment (PPE): A Non-Negotiable Protocol
Handling of this compound, whether in pure form or in solution for disposal, mandates strict adherence to PPE standards.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can cause irritation.[6][8] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes that can cause serious eye irritation.[7][8][9] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | Avoids inhalation of dust or aerosols, which may cause respiratory irritation.[8] |
Disposal Workflows: A Decision-Based Approach
The appropriate disposal path depends on the nature of the waste (pure compound vs. dilute solution) and institutional resources. The following decision tree and protocols outline the safest procedures.
Caption: Disposal decision workflow for this compound.
Procedure A: Primary Disposal via Licensed Waste Carrier (Preferred Method)
This is the safest, most compliant, and universally recommended method for disposing of solid waste, concentrated solutions, or when in-lab treatment is not feasible. It transfers the risk and legal responsibility to professionals equipped for handling hazardous materials.
Step-by-Step Protocol:
-
Segregation: Designate a specific, compatible waste container for this compound waste. A polyethylene or polypropylene container is suitable.[9] Do not mix with other waste streams, especially strong acids or oxidizers.[6][7]
-
Labeling: Affix a hazardous waste tag to the container immediately. Clearly label the contents as "Hazardous Waste: this compound" and include the approximate quantity. Accurate labeling is a legal requirement and crucial for safe handling by waste management personnel.[10]
-
Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from sources of ignition or incompatible chemicals.[8]
-
Collection: Arrange for a pickup with your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[10] Do not accumulate large quantities of waste.
Procedure B: In-Lab Chemical Neutralization via Oxidation (High-Risk, for Dilute Aqueous Solutions Only)
This procedure should only be undertaken by experienced professionals when professional disposal is not an option and is permitted by institutional policy. The goal is to oxidize the reactive hydrazide moiety. This process is based on established methods for destroying hydrazine.[5][11]
Causality: The hydrazide group is susceptible to oxidation. A common laboratory oxidant like sodium hypochlorite (bleach) can convert it to nitrogen gas and less harmful organic fragments. However, incomplete or poorly controlled reactions can generate hazardous byproducts.[5] Therefore, the reaction must be performed slowly, with cooling, and in a controlled environment.
Required Materials:
-
Dilute aqueous waste containing this compound (<1% concentration).
-
Sodium hypochlorite solution (household bleach, ~5-8%).
-
Stir plate and stir bar.
-
Large beaker (at least 5x the volume of the waste solution).
-
Ice bath.
-
pH paper or meter.
Step-by-Step Protocol:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Don the appropriate PPE. Place the beaker containing the dilute waste solution in an ice bath on a stir plate and begin gentle stirring.
-
pH Adjustment: Check the pH of the waste solution. If acidic, adjust to a neutral or slightly basic pH (7-9) with a suitable base like sodium bicarbonate. This minimizes the formation of volatile and toxic intermediates.
-
Slow Addition of Oxidant: Slowly add the sodium hypochlorite solution dropwise to the cold, stirring waste solution. A significant excess of hypochlorite is required. A general rule is to use approximately 50 mL of bleach for every gram of dissolved carbohydrazide.
-
Monitor Reaction: Observe the reaction closely. If significant gas evolution, foaming, or a rapid temperature increase occurs, immediately stop the addition of the oxidant. The reaction is exothermic, and slow addition with cooling is critical to maintain control.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for at least 2 hours to ensure the reaction goes to completion.
-
Quench Excess Oxidant: Remove the flask from the ice bath and let it warm to room temperature. Test for the presence of excess hypochlorite using potassium iodide-starch paper (a positive test turns the paper blue/black). If excess oxidant is present, quench it by adding a small amount of a reducing agent like sodium bisulfite or sodium thiosulfate until the test is negative.
-
Final Disposal: Neutralize the final solution to a pH between 6 and 8. Dispose of the treated, non-hazardous aqueous solution down the sanitary sewer with copious amounts of water, in accordance with local regulations.[12]
Spill and Emergency Management
Spill Cleanup:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.
-
Wearing full PPE, contain the spill using an inert absorbent material like sand, vermiculite, or earth.[9]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Wipe the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Arrange for disposal of the waste container via Procedure A.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical advice.[6][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide assistance and seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]
By treating this compound with the respect its chemical properties demand, we uphold our commitment to safety and environmental stewardship, ensuring that our pursuit of scientific discovery leaves a legacy of responsibility.
References
- 1. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. redox.com [redox.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 11. arxada.com [arxada.com]
- 12. epfl.ch [epfl.ch]
- 13. abmole.com [abmole.com]
Personal protective equipment for handling 1H-1,2,3-triazole-4-carbohydrazide
Comprehensive Safety & Handling Guide: 1H-1,2,3-Triazole-4-Carbohydrazide
This guide provides essential safety protocols and operational procedures for the handling of this compound. As a niche research chemical, specific safety data may not be extensively published. Therefore, this document synthesizes information from the safety profiles of its core structural motifs—the triazole ring and the carbohydrazide functional group—to establish a robust framework for safe laboratory conduct. The procedures outlined below are designed to empower researchers with the knowledge to minimize exposure, manage risks, and respond effectively in case of an emergency.
Hazard Assessment and Profile
This compound is a solid, likely a crystalline powder. The primary hazards are associated with its potential for dust inhalation, skin and eye contact, and thermal decomposition. Structurally similar compounds, such as other triazole derivatives and carbohydrazide itself, indicate a profile that includes irritation and potential sensitization.[1][2][3][4][5]
Key Assessed Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][5]
-
Serious Eye Irritation: Contact with eyes is likely to cause serious irritation.[1][2][5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3][5]
-
Allergic Skin Reaction: Similar carbohydrazide compounds may cause an allergic skin reaction.[1]
-
Aquatic Toxicity: Many related compounds are toxic to aquatic life with long-lasting effects.[1][6]
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][2][7]
-
Dust Explosion: As with many fine organic powders, a sufficient concentration of dust dispersed in the air in the presence of an ignition source can pose an explosion hazard.[1][8]
Table 1: Synthesized Hazard Profile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | pictogram | Warning | H315: Causes skin irritation.[2][5] |
| Eye Irritation | pictogram | Warning | H319: Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | pictogram | Warning | H335: May cause respiratory irritation.[2][3][5] |
| Skin Sensitization | pictogram | Warning | H317: May cause an allergic skin reaction.[1] |
| Hazardous to the Aquatic Environment | pictogram | Warning | H411: Toxic to aquatic life with long lasting effects.[1][6] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes. The selection of specific PPE is based on a risk assessment of the procedures to be performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Respiratory Protection | NIOSH-approved N95 (or better) particulate respirator. | Required when handling the powder outside of a certified chemical fume hood or during spill cleanup to prevent inhalation of fine dust particles.[2][3] For operations with a higher risk of aerosolization, a full-face respirator may be necessary.[4] |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be worn over goggles when there is a significant splash hazard. | Protects against eye contact with dust particles, which can cause serious irritation.[1][2][4] Contact lenses should not be worn as they can trap and concentrate irritants.[9] |
| Hand Protection | Impervious chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, irritation, and potential sensitization.[1][2][9] Select gloves with a protection class of 5 or higher (breakthrough time >240 minutes) for prolonged contact.[9] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Body Protection | A buttoned or snapped lab coat (chemical-resistant material preferred). For larger quantities or significant spill risk, chemical-resistant overalls or an apron should be used. | Protects skin and personal clothing from contamination.[1][2] Contaminated work clothing should not be allowed out of the laboratory.[1] |
| Footwear | Closed-toe shoes, preferably made of a chemical-resistant material. | Protects feet from spills. Safety shoes are recommended in areas where heavy equipment is also handled.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is the primary method of ensuring safety and experimental integrity.
Engineering Controls
-
Ventilation: All work involving the solid compound or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][3] Ensure the sash is kept at the lowest practical height.
-
Static Control: For transfer of large quantities of powder, provide adequate precautions against static discharge, such as electrical grounding and bonding, to mitigate the risk of a dust explosion.[1]
-
Safety Equipment: An operational and unobstructed safety shower and eyewash station must be immediately accessible in the work area.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is donned correctly. Decontaminate the work surface within the fume hood.
-
Weighing: Conduct all weighing operations on a draft shield or within the fume hood to prevent dust dispersal. Use a spatula to gently transfer the solid. Avoid pouring the powder from a height.
-
Dissolution: Add the solid to the solvent slowly and stir to facilitate dissolution. If heating is required, use a controlled heating mantle and monitor the process to prevent splashing.
-
Reaction: Keep the reaction vessel closed to the extent possible. If the reaction is exothermic, have a cooling bath on standby.
-
Post-Handling: After use, securely close the primary container.[2][3] Decontaminate all equipment and the work area thoroughly.
Caption: Diagram 1: A procedural flowchart for the safe handling of this compound.
Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
-
In Case of Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1] If skin irritation or an allergic reaction occurs, seek medical advice.[2]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention from an ophthalmologist.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[7][10]
-
Spill Response:
-
Small Spill: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[2] Place into a suitable, labeled container for disposal.[2] Clean the spill area with soap and water.
-
Large Spill: Evacuate the area. Prevent the spill from entering drains or waterways.[2][9] Contact your institution's environmental health and safety (EHS) department immediately.
-
-
Fire Fighting: Use dry chemical, carbon dioxide (CO2), foam, or water spray as extinguishing media.[1][2] Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][7] During a fire, irritating and toxic gases may be generated.[2]
Caption: Diagram 2: A decision-making workflow for responding to spills of this compound.
Decontamination and Waste Disposal Plan
Proper disposal is crucial to protect both personnel and the environment.
-
Decontamination: All glassware and equipment should be thoroughly rinsed with an appropriate solvent (e.g., ethanol, acetone) in a fume hood. The rinsate should be collected as hazardous waste. Surfaces should be wiped down with soap and water.
-
Waste Disposal:
-
Collect all waste material, including contaminated PPE and rinsate, in a clearly labeled, sealed container.[2][3]
-
The label should include "Hazardous Waste" and the full chemical name: "this compound."
-
Do not mix with incompatible waste streams. This compound should be kept away from strong oxidizing agents and strong acids.[1][7]
-
Dispose of the waste through your institution's certified hazardous waste disposal program, following all local, state, and federal regulations.[2][7] Avoid release to the environment.[1]
-
References
- 1. redox.com [redox.com]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. abmole.com [abmole.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
